molecular formula C14H9ClN2O B1349896 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 478257-35-1

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1349896
CAS No.: 478257-35-1
M. Wt: 256.68 g/mol
InChI Key: URPUCQPATNVVOP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a high-value chemical intermediate based on the imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant relevance in medicinal and agrochemical research . This compound features a fused heterocyclic core system and an aldehyde group, which contributes to its aromatic properties and makes it a versatile building block for the synthesis of more complex heterocyclic compounds . The aldehyde functional group is particularly valuable for further chemical transformations, serving as a key site for reactions such as condensations and oxidations, enabling the development of novel molecular entities for various applications . Its primary application is in pharmaceutical synthesis, where it is used as a crucial intermediate for creating potential drug candidates . Related imidazo[1,2-a]pyridine-3-carbaldehyde derivatives have been the subject of crystallographic studies and molecular docking research, showing investigated activity against proteins associated with breast, lung, and liver cancers, highlighting the pharmacological potential of this chemical class . In the agrochemical industry, this compound is utilized as an intermediate in the production of molecules designed to protect crops from pests and diseases . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPUCQPATNVVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374035
Record name 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478257-35-1
Record name 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed pharmaceuticals.[1][2][3] This guide provides a detailed technical overview of the synthesis and characterization of a key derivative, this compound. This compound serves as a critical building block for the development of novel therapeutics, leveraging the established biological significance of the imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] We will explore an efficient and reliable synthetic pathway, detail the essential characterization techniques required to verify its structure and purity, and discuss its potential applications in drug discovery and development.

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a sequential two-step process. This strategy first involves the construction of the core heterocyclic system, followed by the introduction of the aldehyde functional group at the C-3 position.

Step 1: Construction of the Imidazo[1,2-a]pyridine Core via Cyclocondensation

The foundational step is the synthesis of the 2-(4-chlorophenyl)imidazo[1,2-a]pyridine intermediate. The most common and robust method for this transformation is the cyclocondensation reaction between a 2-aminopyridine and an α-haloketone.[4]

Causality Behind Experimental Choices:

  • Reactants: 2-Aminopyridine is selected as the pyridine source, and 2-bromo-1-(4-chlorophenyl)ethanone serves as the α-haloketone. The bromo-ketone is highly reactive, facilitating the initial alkylation of the aminopyridine.

  • Mechanism: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the ketone and displacing the bromide ion. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system.[6] This one-pot reaction is efficient and generally provides high yields.[4]

G cluster_0 Step 1: Cyclocondensation 2-Aminopyridine 2-Aminopyridine Intermediate 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine 2-Aminopyridine->Intermediate + NaHCO3, EtOH Reflux alpha-Haloketone 2-bromo-1-(4-chlorophenyl)ethanone alpha-Haloketone->Intermediate

Caption: Workflow for the synthesis of the core scaffold.

Step 2: C-3 Formylation via the Vilsmeier-Haack Reaction

With the core scaffold in hand, the next step is the introduction of the carbaldehyde (formyl) group at the C-3 position. The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is the classic and most effective method for this formylation.[7]

Causality Behind Experimental Choices:

  • Reagents: The Vilsmeier reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Mechanism: POCl₃ activates DMF to form the highly electrophilic Vilsmeier reagent (a chloroiminium ion). This powerful electrophile then attacks the nucleophilic C-3 position of the imidazo[1,2-a]pyridine ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. This method is highly regioselective for the C-3 position.

G Start 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine Product This compound Start->Product Vilsmeier-Haack Reaction Reagents 1. POCl3, DMF 2. H2O (Hydrolysis) Reagents->Product

Caption: Vilsmeier-Haack formylation of the core scaffold.

Experimental Protocols

The following protocols are provided as a guideline and should be adapted based on laboratory safety standards and available equipment.

Protocol 1: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1.05 eq) in ethanol dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-chlorophenyl)imidazo[1,2-a]pyridine.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, cool N,N-dimethylformamide (DMF, 10 vol) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (1.0 eq) portion-wise to the mixture, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice containing sodium carbonate or sodium hydroxide solution to neutralize the acid.

  • Stir until a precipitate forms. Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane-ethyl acetate gradient) or recrystallization to yield the pure title compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aldehyde Proton (CHO): A sharp singlet around δ 9.8-10.5 ppm.[8] Aromatic Protons: Protons on the 4-chlorophenyl ring will appear as two distinct doublets (AA'BB' system) in the range of δ 7.5-8.2 ppm. Protons on the pyridine moiety of the imidazo[1,2-a]pyridine ring will appear as multiplets and doublets between δ 7.0-9.0 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 185 ppm.[8] Aromatic & Heterocyclic Carbons: Multiple signals between δ 110-150 ppm corresponding to the carbons of the fused heterocyclic system and the chlorophenyl ring.
FT-IR (cm⁻¹) C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹.[9] C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹. C=C & C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region. C-Cl Stretch: A signal in the fingerprint region, typically around 740-780 cm⁻¹.[9]
Mass Spec. (MS) Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of C₁₄H₉ClN₂O. Isotopic Pattern: A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[9]
Physical and Analytical Data
Analysis Purpose Expected Result
Melting Point Indicator of purityA sharp and defined melting range.
Elemental Analysis Confirms empirical formulaCalculated %C, %H, %N values should match experimental findings within ±0.4%. For C₁₄H₉ClN₂O: C, 65.51%; H, 3.53%; N, 10.91%.[10]

Applications in Drug Discovery and Development

The title compound is not merely a chemical entity but a strategic starting point for the synthesis of diverse compound libraries aimed at discovering new drugs.

  • Versatile Synthetic Handle: The 3-carbaldehyde group is a highly versatile functional group. It can readily undergo a variety of chemical transformations, including:

    • Reductive Amination: To synthesize various secondary and tertiary amines.

    • Oxidation: To form the corresponding carboxylic acid.

    • Reduction: To yield the hydroxymethyl derivative.

    • Wittig and Horner-Wadsworth-Emmons reactions: To create carbon-carbon double bonds.

    • Condensation Reactions: Such as the Claisen-Schmidt condensation to form chalcone-like propenone structures.[11]

G Aldehyde 3-Carbaldehyde Group Amine Amines (Reductive Amination) Aldehyde->Amine Acid Carboxylic Acid (Oxidation) Aldehyde->Acid Alcohol Alcohol (Reduction) Aldehyde->Alcohol Alkene Alkenes (Wittig Reaction) Aldehyde->Alkene Propenone Propenones (Condensation) Aldehyde->Propenone

Caption: Synthetic utility of the 3-carbaldehyde group.

  • Scaffold for Bioactive Molecules: The imidazo[1,2-a]pyridine core is a well-established pharmacophore. Derivatives have demonstrated potent activity against a range of diseases, including tuberculosis, cancer, and various infectious diseases.[1][2][5] By modifying the 3-carbaldehyde group, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. For instance, derivatives of the core structure have shown promising antileishmanial and antibacterial activities.[9][12][13]

Conclusion

The synthesis of this compound via a two-step sequence of cyclocondensation followed by Vilsmeier-Haack formylation is a reliable and efficient method for obtaining this valuable research chemical. Its structure can be unequivocally confirmed using a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. Given the proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold and the synthetic versatility of the 3-carbaldehyde group, this compound represents a critical starting material for the generation of novel and diverse molecules in the ongoing search for next-generation therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Kumar, R., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
  • Azzouzi, M., et al. (2025).
  • Pauk, K., et al. (2012). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry.
  • Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Wang, H., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules.
  • Bhuva, V. V., et al. (2025). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine.
  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry.
  • Oncostarget. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" structural characteristics that allow it to interact with a wide range of biological targets. This versatile framework is present in several commercially successful drugs, demonstrating its therapeutic potential across various disease areas. Its unique electronic and steric properties make it an attractive starting point for the design of novel therapeutic agents. The fusion of an imidazole ring to a pyridine ring creates a planar, aromatic system with a unique distribution of nitrogen atoms that can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.

This guide focuses on a specific derivative, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a molecule of significant interest in drug discovery. The presence of a 4-chlorophenyl group at the 2-position and a reactive carbaldehyde group at the 3-position provides a platform for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. The chlorophenyl moiety can enhance binding affinity through halogen bonding and hydrophobic interactions, while the aldehyde functionality serves as a versatile chemical handle for the synthesis of a wide array of derivatives.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C₁₄H₉ClN₂ON/A
Molecular Weight 256.69 g/mol N/A
Appearance Expected to be a solidN/A
Melting Point Data not available for the final product. The precursor, 2-(4'-Chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine, has a melting point of 229-230°C.[1]N/A
Solubility Data not available. The related compound 2-(4-Methylphenyl)imidazo(1,2-a)pyridine-3-carbaldehyde has a reported aqueous solubility of 8.5 µg/mL at pH 7.4.[2] The presence of the chloro group is expected to decrease aqueous solubility compared to the methyl analog.N/A
LogP (predicted) ~2.1 (estimated by analogy)[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process: the initial construction of the imidazo[1,2-a]pyridine core, followed by formylation at the C3 position.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is commonly synthesized via the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of the 2-(4-chlorophenyl) substituted core, 2-amino-pyridine is reacted with 2-bromo-1-(4-chlorophenyl)ethan-1-one.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Conditions: Add a mild base, such as sodium bicarbonate (2.0 eq), to the mixture to neutralize the HBr formed during the reaction. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-chlorophenyl)imidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the reactants and for their appropriate boiling points for reflux conditions.

  • Base: Sodium bicarbonate is a sufficiently strong base to neutralize the acid byproduct without causing unwanted side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying the product from any remaining starting materials or byproducts.

Step 2: Vilsmeier-Haack Formylation

The introduction of the carbaldehyde group at the C3 position is a crucial step for further derivatization. This is typically achieved through an electrophilic substitution reaction known as the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). The electron-rich imidazo[1,2-a]pyridine ring readily undergoes electrophilic attack at the C3 position.

Experimental Protocol: Synthesis of this compound

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-2.0 eq) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (1.0 eq) from the previous step in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-80°C. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 8-9. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Vilsmeier reagent is moisture-sensitive, so an inert atmosphere is crucial to prevent its decomposition.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0°C to control the reaction rate and prevent side reactions. The subsequent formylation often requires heating to proceed at a reasonable rate.

  • Aqueous Work-up with Base: The aqueous work-up hydrolyzes the intermediate iminium salt to the desired aldehyde. Basification is necessary to neutralize the acidic reaction mixture and precipitate the product.

Diagram of the Synthetic Workflow:

Synthetic_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation Reactant1 2-Aminopyridine Product1 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine Reactant1->Product1 Reflux, NaHCO₃, Ethanol Reactant2 2-Bromo-1-(4-chlorophenyl)ethan-1-one Reactant2->Product1 Product2 This compound Product1->Product2 Reagent1 POCl₃, DMF Reagent1->Product2 0°C to 80°C Biological_Targets cluster_compound This compound cluster_targets Potential Biological Targets Compound Core Scaffold Targets Kinases Tubulin DNA Microbial Enzymes Compound->Targets:f0 Anticancer Compound->Targets:f1 Anticancer Compound->Targets:f2 Antimicrobial Compound->Targets:f3 Antimicrobial

Caption: Potential biological targets of imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, and its physicochemical properties make it a suitable candidate for further drug development. The presence of a reactive aldehyde group provides a versatile handle for the generation of diverse chemical libraries, which can be screened for a wide range of biological activities. The imidazo[1,2-a]pyridine scaffold has a proven track record in drug discovery, and this particular derivative holds considerable promise for the development of novel therapeutics to address unmet medical needs. Further research to fully characterize this compound and explore its pharmacological profile is warranted.

References

  • Azzouzi, M., El Hadad, S. E., Ikken, N., Fait, S., Ndjogo, M. M., Roqai, M. C., Timinouni, M., Daoud, R., & Oussaid, A. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 10(46), 55835-55850. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • Kumar, R., Singh, R., Almeida, A. das C., Granato, J. da T., Lemos, A. S. de O., Kumar, K., Patil, M. T., da Silva, A. D., & Coimbra, E. S. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 8(43), 40843–40854. [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-(4-Methylphenyl)imidazo(1,2-a)pyridine-3-carbaldehyde - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

crystal structure analysis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Crystal Structure Analysis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: From Synthesis to Structure-Function Insights

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Structural Analysis

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] This heterocyclic system is the foundation for drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anticonvulsant agents.[1][3] The specific molecule of interest, this compound, combines this potent scaffold with a substituted phenyl ring and a reactive carbaldehyde group, making it a prime candidate for further development in drug discovery programs.

Understanding the precise three-dimensional arrangement of atoms within this molecule is not merely an academic exercise; it is a critical step in rational drug design.[4][5] Crystal structure analysis provides an unambiguous, high-resolution map of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern its solid-state properties and, by extension, inform its potential biological activity.[4][6]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the entire crystal structure analysis workflow. We will move beyond a simple recitation of methods to explore the causality behind experimental choices—from the strategic synthesis of the molecule and the meticulous process of growing a single crystal, to the sophisticated techniques of data collection, structure refinement, and in-depth analysis. Our objective is to furnish a self-validating framework that demonstrates how crystallographic insights directly empower the drug development process.

Part 1: Synthesis and Crystallization – The Foundation of Analysis

The journey to a crystal structure begins with the pure compound and the ability to coax it into a highly ordered, single crystalline form. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the ultimate accuracy of the molecular structure.[7][8]

Rationale and Protocol for Synthesis

The synthesis of the title compound is strategically designed to build the core scaffold and introduce the required functional groups in a controlled manner. A common and effective method for introducing a carbaldehyde group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[9][10] This approach is chosen for its reliability and the relatively mild conditions required.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the precursor, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (1 equivalent), in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours, monitoring progress by TLC.

  • Workup: Cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.[9][10]

The Critical Art of Crystallization

Single-crystal X-ray diffraction (SCXRD) requires a single, well-ordered crystal, typically 0.1-0.4 mm in size, free of cracks and defects.[11] Crystallization is often the bottleneck in the structural analysis process.[7][12] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered lattice rather than as an amorphous powder.

Several techniques can be employed, with the choice depending on the compound's solubility and stability.[13][14] For a molecule like the title compound, slow evaporation is an excellent starting point due to its simplicity and effectiveness.[13]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents to find one in which it is moderately soluble. A good solvent will dissolve the compound when heated but show lower solubility at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., acetonitrile) in a clean vial. Gentle heating may be required to fully dissolve the solute.

  • Evaporation Control: Cover the vial with a cap or parafilm, and pierce it with one or two small holes using a needle. The size and number of holes control the rate of evaporation—slower is almost always better.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and dry them on filter paper.

Table 1: Potential Solvents for Crystallization Screening

Solvent Boiling Point (°C) Polarity Notes
Acetonitrile 82 Polar aprotic Often yields high-quality crystals for heterocyclic compounds.
Ethanol 78 Polar protic Good for compounds with hydrogen bonding capabilities.
Dichloromethane 40 Nonpolar High volatility; evaporation can be rapid.
Ethyl Acetate 77 Moderately polar A versatile solvent for a range of organic molecules.

| Toluene | 111 | Nonpolar | Slower evaporation rate due to higher boiling point. |

Synthesis and Crystallization Workflow

The overall process from starting materials to a diffraction-quality crystal is a linear but meticulous workflow.

G cluster_synthesis Synthesis cluster_crystal Crystallization S1 Precursor: 2-(4-chlorophenyl)imidazo[1,2-a]pyridine S2 Vilsmeier-Haack Formylation (POCl₃, DMF) S1->S2 S3 Crude Product S2->S3 S4 Purification (Recrystallization) S3->S4 S5 Pure Compound S4->S5 C1 Solvent Screening S5->C1 Transfer to Crystallization C2 Slow Evaporation Setup C1->C2 C3 Crystal Growth (Days to Weeks) C2->C3 C4 Diffraction-Quality Single Crystal C3->C4 G A Select & Mount Crystal on Loop B Flash-cool in Nitrogen Stream (100 K) A->B C Center Crystal in X-ray Beam B->C D Determine Unit Cell & Bravais Lattice C->D E Calculate Data Collection Strategy D->E F Execute Full Data Collection E->F G Process Raw Data: Integration, Scaling, Absorption Correction F->G H Final Reflection File (name.hkl) G->H

Caption: The single-crystal X-ray data collection workflow.

Part 3: Structure Solution, Refinement, and Validation

The processed reflection file contains a list of thousands of reflections with their intensities, but the crucial phase information is lost during the experiment. This is the "phase problem" of crystallography.

Structure Solution via Direct Methods

For small molecules, the phase problem is typically solved using direct methods. [15]These are mathematical techniques that use statistical relationships between the reflection intensities to derive an initial set of phases. Programs like SHELXS are highly effective for this task. [15]A successful solution results in an initial electron density map where the positions of most non-hydrogen atoms can be identified.

The Iterative Process of Structure Refinement

The initial model from direct methods is an approximation. Structure refinement is the process of iteratively adjusting the atomic parameters (coordinates, occupancy, and atomic displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. [16]This is typically done using a least-squares refinement program like SHELXL. [17] The quality of the fit is monitored using two key indicators:

  • R1 factor: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% is excellent for small molecules.

  • Goodness of Fit (GooF): Should be close to 1.0 for a well-refined structure.

Protocol for Structure Refinement with SHELXL:

  • Initial Refinement: Perform an initial least-squares refinement on the atom positions obtained from the structure solution.

  • Atom Assignment: Examine the electron density map. Assign correct atom types (C, N, O, Cl) based on the peak heights and chemical sense.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models their thermal motion as ellipsoids rather than spheres, providing a more accurate representation.

  • Locate Hydrogen Atoms: Hydrogen atoms are typically located in the difference electron density map (a map showing where the model fails to account for the observed data). They are then refined using a "riding model" (HFIX), which constrains their positions and thermal parameters relative to their parent atoms. [16]5. Final Refinement Cycles: Continue refinement until the model converges, meaning the atomic positions are no longer shifting significantly and the R-factors are stable.

Validation and Deposition

Before publication, the final structural model must be rigorously validated. The International Union of Crystallography (IUCr) provides a tool called checkCIF that automatically checks the crystallographic information file (CIF) for consistency, completeness, and potential issues.

Upon successful validation, the data should be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. [18][19][20]Deposition ensures the data is preserved and accessible to the global scientific community.

Table 2: Representative Crystallographic Data for the Title Compound (Hypothetical)

Parameter Value
Chemical formula C₁₃H₈ClN₃O
Formula weight 257.68 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.5 Å, b = 15.2 Å, c = 9.1 Å
β = 98.5°
Volume 1158 ų
Z (molecules/unit cell) 4
Data / restraints / parameters 2550 / 0 / 163
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.110
R indices (all data) R1 = 0.058, wR2 = 0.125

| CCDC Deposition No. | XXXXXXX |

Part 4: In-Depth Structural Analysis and Interpretation

With a validated structure, we can now extract chemically meaningful information.

Molecular Geometry and Conformation

The analysis begins with the molecule itself. Key aspects to investigate include:

  • Planarity: The imidazo[1,2-a]pyridine fused ring system is expected to be nearly planar. [10]* Torsion Angles: The dihedral angle between the planar imidazo[1,2-a]pyridine core and the 4-chlorophenyl ring is of significant interest. This angle defines the molecule's overall conformation and can influence how it fits into a receptor binding pocket. Based on similar structures, this angle is likely to be non-zero, indicating some degree of twisting. [10][21]* Bond Lengths and Angles: These should be compared to standard values to identify any unusual strain or electronic effects. For example, the C-Cl bond length and the geometry around the carbaldehyde group are important checkpoints.

Supramolecular Assembly: The Role of Intermolecular Interactions

In the crystal, molecules are not isolated but are packed together through a network of non-covalent interactions. Understanding this packing is crucial, as it can influence properties like solubility and stability. For the title compound, potential interactions include:

  • C—H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor.

  • C—H···N Hydrogen Bonds: The nitrogen atoms of the pyridine and imidazole rings can act as acceptors.

  • π–π Stacking: Interactions between the aromatic rings of adjacent molecules.

  • Halogen Bonding: The chlorine atom can act as an electrophilic "Lewis acid" and interact with a nucleophilic atom on a neighboring molecule.

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. [22][23]The Hirshfeld surface is a unique boundary for a molecule in a crystal, and properties like the normalized contact distance (d_norm) can be mapped onto it.

  • d_norm Surface: This map uses a red-white-blue color scheme. Red spots indicate close contacts (shorter than van der Waals radii) and represent the most significant interactions, such as hydrogen bonds. [24]* 2D Fingerprint Plots: These plots summarize all the interactions by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic shape, and the area under the plot is proportional to its contribution to the overall crystal packing. [24][25] Table 3: Predicted Contributions to the Hirshfeld Surface for the Title Compound

    Interaction Type Contribution (%) Description
    H···H ~35% Represents general van der Waals forces.
    C···H / H···C ~25% Indicates C-H···π interactions and general packing.
    O···H / H···O ~15% Sharp spikes in the fingerprint plot, indicating C-H···O hydrogen bonds.
    N···H / H···N ~10% Evidence of C-H···N interactions.
    Cl···H / H···Cl ~8% Highlights contacts involving the chlorine atom.

    | C···C | ~5% | Suggests potential π-π stacking. |

Crystal Packing Logic

G cluster_interactions Key Interaction Types Mol Molecular Conformation (Torsion Angles) Int Intermolecular Interactions Mol->Int determines Pack Crystal Packing (Supramolecular Assembly) Int->Pack directs Prop Macroscopic Properties (Solubility, Stability) Pack->Prop influences Hbond C-H···O / C-H···N Hydrogen Bonds Hbond->Int PiPi π-π Stacking PiPi->Int Halogen Halogen Bonding Halogen->Int VdW van der Waals Forces VdW->Int

Caption: Relationship between molecular structure and crystal properties.

Part 5: Implications for Drug Design and Development

The ultimate goal for a drug development professional is to leverage this structural data to create better medicines.

Structure-Activity Relationship (SAR) Insights

The crystal structure provides the "why" behind observed SAR. For instance, if a similar compound without the chlorine atom shows lower activity, the crystal structure might reveal a key halogen bond or a specific hydrophobic interaction that is lost. The precise conformation of the chlorophenyl ring can explain why ortho- or meta-substituted analogs have different biological profiles. [26]

Guiding Lead Optimization

The high-resolution structure is a roadmap for lead optimization. [6][26]* Targeting Hydrogen Bonds: The structure confirms the aldehyde oxygen is a strong hydrogen bond acceptor. This information can be used in computational docking to orient the molecule in a protein's active site. If the target has a corresponding donor, this interaction can be exploited to enhance binding affinity.

  • Modifying the Scaffold: The reactive aldehyde group can be used as a chemical handle to synthesize a library of derivatives (e.g., imines, alcohols). The crystal structure provides the starting 3D coordinates for modeling these new derivatives to predict their shape and potential for binding.

  • Improving Physicochemical Properties: Understanding the crystal packing can aid in identifying and controlling polymorphism—the ability of a compound to exist in different crystal forms. Different polymorphs can have dramatically different solubilities and bioavailabilities, making polymorph screening a critical step in drug development.

By providing a precise atomic-level blueprint, the transforms drug discovery from a process of trial and error into a rational, structure-guided endeavor.

References

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Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic nitrogen-containing ring system is a key pharmacophore in a variety of clinically approved drugs and investigational agents.[1][2][3][4][5][6] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide provides a comprehensive overview of the extensive biological activities of the imidazo[1,2-a]pyridine scaffold, with a focus on its applications in oncology, infectious diseases, inflammation, and neuroscience. We will delve into the mechanisms of action, structure-activity relationships, and relevant clinical candidates, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine system, formed by the fusion of an imidazole and a pyridine ring, represents a class of compounds with a broad therapeutic spectrum.[1][3] Its structural similarity to purines and indoles allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[7] Marketed drugs such as the hypnotic agent Zolpidem , the anxiolytic Alpidem , and the cardiotonic agent Olprinone underscore the clinical success of this heterocyclic core.[1][2][3][6][8] The continuous exploration of this scaffold has led to the discovery of potent agents with anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.[4][5][9] This guide will explore these diverse biological activities in detail, providing a technical foundation for the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.

Anticancer Activities: Targeting Key Oncogenic Pathways

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[10][11] Derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through modulation of various critical signaling pathways.[12][13]

Mechanism of Action: Inhibition of Kinase Signaling Cascades

A primary anticancer mechanism of imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, survival, and differentiation.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[12][14][15] For instance, certain compounds have demonstrated significant inhibition of PI3Kα with IC50 values in the nanomolar range, leading to downstream suppression of Akt and mTOR phosphorylation, ultimately inducing apoptosis in cancer cells.[12] One study reported a novel derivative that inhibits the Akt/mTOR pathway, leading to G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[12]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): The IGF-1R tyrosine kinase is another important target in cancer therapy. Novel series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines have been developed as potent and selective inhibitors of IGF-1R, demonstrating potential for oral administration.[16]

  • Other Kinase Targets: Imidazo[1,2-a]pyridine-based compounds have also been shown to inhibit other kinases involved in tumorigenesis, including cyclin-dependent kinases (CDKs), Mer, and Axl kinases.[12][17] Dual Mer/Axl kinase inhibitors from this class have shown in vivo efficacy, suggesting a role in overcoming resistance to existing cancer therapies.[17]

Representative Anticancer Imidazo[1,2-a]pyridine Derivatives and Preclinical Data
Compound ClassTarget(s)Cancer Cell Line(s)Reported IC50Reference
3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePIK3CAVarious0.67 µM[12]
3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridinesIGF-1RVariousNot specified[16]
Selenylated imidazo[1,2-a]pyridinesDNA damage inductionBreast CancerNot specified[12]
Imidazo[1,2-a]pyridine-based peptidomimeticsAktVariousSub-micromolar[18]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesNot specifiedHCC1937 Breast Cancer45 µM (IP-5)[13][19]
Experimental Workflow: Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of novel imidazo[1,2-a]pyridine derivatives involves a series of in vitro assays.

G cluster_0 In Vitro Anticancer Evaluation cluster_1 Mechanism of Action Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) Test Compounds IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Potent Compounds Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Western Blot (Protein Expression) Western Blot (Protein Expression) Mechanism of Action Studies->Western Blot (Protein Expression)

Caption: Workflow for in vitro anticancer evaluation.

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds for 48 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial and Antiviral Activities: A Broad Spectrum of Action

The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in combating a range of pathogens, including bacteria, mycobacteria, and viruses.[4][5]

Antibacterial and Antimycobacterial Activity

Derivatives of imidazo[1,2-a]pyridine have shown promising activity against both Gram-positive and Gram-negative bacteria.[20][21] Notably, imidazo[1,2-a]pyridine-3-carboxamides have been identified as a novel class of antimycobacterial agents with potent activity against Mycobacterium tuberculosis and Mycobacterium avium.[22][23] Some of these compounds have shown efficacy in in vivo infection models.[22] The mechanism of action for some of these compounds involves the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in M. tuberculosis.[2]

Antiviral Activity

The antiviral properties of imidazo[1,2-a]pyridines have been explored against a variety of viruses.

  • Herpesviruses: Certain 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have exhibited potent in vitro activity against herpes simplex viruses (HSV), with some compounds showing activity comparable or superior to acyclovir.[24] Additionally, derivatives bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[25][26]

  • Influenza Virus: More recently, imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[27] These compounds target the interaction between the PA and PB1 subunits of the polymerase, with some exhibiting sub-micromolar inhibitory concentrations.[27]

  • Human Immunodeficiency Virus (HIV): Chalcone-based imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anti-HIV activity.[28] While in vitro activity was limited, molecular docking studies suggest strong binding affinities with HIV-1 reverse transcriptase and HIV-2 protease.[28]

Anti-inflammatory and CNS Activities

Anti-inflammatory Properties

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory effects.[29] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

  • COX Inhibition: Some imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, with a preferential inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects.[30]

  • Modulation of NF-κB and STAT3 Pathways: A novel imidazo[1,2-a]pyridine derivative, both alone and in combination with curcumin, has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway in cancer cell lines.[31][32][33] This leads to a reduction in the expression of downstream inflammatory targets such as iNOS and COX-2.[31][32][33]

G Inflammatory Stimuli Inflammatory Stimuli STAT3 STAT3 Inflammatory Stimuli->STAT3 NF-κB NF-κB Inflammatory Stimuli->NF-κB Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->STAT3 Inhibition Imidazo[1,2-a]pyridine Derivative->NF-κB Inhibition iNOS Expression iNOS Expression STAT3->iNOS Expression Activation COX-2 Expression COX-2 Expression NF-κB->COX-2 Expression Activation Inflammation Inflammation iNOS Expression->Inflammation COX-2 Expression->Inflammation

Caption: Anti-inflammatory mechanism of imidazo[1,2-a]pyridines.

Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine scaffold is well-known for its CNS activity, primarily as modulators of the GABA-A receptor. This has led to the development of successful drugs for insomnia and anxiety.[8][34]

  • GABA-A Receptor Agonists: Drugs like Zolpidem and Alpidem act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to their sedative and anxiolytic properties.[34]

  • Neurodegenerative Diseases: The potential of imidazo[1,2-a]pyridines in treating neurodegenerative diseases is also being explored. Derivatives have been developed as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[35]

  • Anticonvulsant Activity: Several series of imidazo[1,2-a]pyridines carrying other biologically active pharmacophores have been synthesized and shown to possess potent anticonvulsant activity in preclinical models.[36][37]

Synthesis of the Imidazo[1,2-a]pyridine Core

A variety of synthetic methods have been developed for the construction of the imidazo[1,2-a]pyridine scaffold, allowing for the introduction of diverse substituents. Common strategies include:

  • Condensation of 2-aminopyridines with α-haloketones: This is a classical and widely used method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[38]

  • Multicomponent Reactions: Three-component reactions involving a 2-aminopyridine, an aldehyde, and an alkyne or isocyanide provide an efficient route to highly substituted derivatives.[7][39]

  • Copper-catalyzed Aerobic Dehydrogenative Cyclization: This method allows for the synthesis of imidazo[1,2-a]pyridines from pyridines and ketone oxime esters in an environmentally friendly manner.[40]

  • Microwave-assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, often leading to higher yields and purity.[7]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Development of highly selective inhibitors: Fine-tuning the substitution pattern to achieve greater selectivity for specific targets, thereby reducing off-target effects.

  • Combination therapies: Exploring the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing drugs to overcome resistance and enhance efficacy, particularly in cancer and infectious diseases.

  • Exploration of new therapeutic areas: Investigating the potential of this scaffold in other disease areas where the identified targets play a crucial role.

References

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Unlocking the Therapeutic Potential of 2-Arylimidazo[1,2-a]pyridines: A Technical Guide to Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

The 2-arylimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the key therapeutic targets of these versatile derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, present relevant quantitative data, and provide detailed experimental protocols to facilitate further investigation and development in this exciting field.

The Anticancer Landscape: A Multi-pronged Attack

2-Arylimidazo[1,2-a]pyridine derivatives have demonstrated significant potential in oncology through their ability to modulate a variety of critical signaling pathways and cellular components involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a prime therapeutic target. Several 2-arylimidazo[1,2-a]pyridine derivatives have been identified as potent EGFR inhibitors.[1]

Key Insights for Researchers: The design of these inhibitors often focuses on establishing key interactions within the ATP-binding pocket of the EGFR kinase domain. Molecular modeling studies can be instrumental in predicting binding modes and guiding the synthesis of more potent and selective compounds.[2]

PI3K/mTOR Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, metabolism, and survival. Its dysregulation is a frequent event in human cancers. A number of imidazo[1,2-a]pyridine derivatives have been developed as either selective PI3Kα inhibitors or dual PI3K/mTOR inhibitors.[3]

Quantitative Data Summary:

Compound ClassTarget(s)Reported IC50 RangeReference
Imidazo[1,2-a]pyridinesPI3Kα3 nM - 10 nM[2]
Imidazo[1,2-a]pyridinesPI3K/mTORNanomolar[4]
3H-imidazole[4,5-b]pyridinesmTORNanomolar[5]

Experimental Workflow: PI3K HTRF Assay

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay for quantifying PI3K activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Assay Buffer, ATP, and PIP2 Substrate prep_enzyme Dilute PI3K Enzyme prep_reagents->prep_enzyme prep_compounds Serially Dilute Test Compounds prep_enzyme->prep_compounds add_compounds Add Test Compounds/Controls to Plate prep_compounds->add_compounds add_enzyme Add PI3K Enzyme to Wells add_compounds->add_enzyme add_substrate Initiate Reaction with ATP/PIP2 Mixture add_enzyme->add_substrate incubate_reaction Incubate at Room Temperature add_substrate->incubate_reaction add_detection Add Detection Reagents (e.g., Biotin-PIP3, Eu-Antibody, SA-APC) incubate_reaction->add_detection incubate_detection Incubate to Allow Complex Formation add_detection->incubate_detection read_plate Read HTRF Signal on Plate Reader incubate_detection->read_plate

Caption: Workflow for a PI3K HTRF assay.

Protocol: PI3K HTRF Assay [6][7][8][9][10]

  • Reagent Preparation:

    • Prepare 1x Reaction Buffer by diluting a 4x stock and adding DTT to a final concentration of 5 mM.

    • Prepare the ATP working solution by diluting a 10 mM stock in 1x Reaction Buffer to the desired final concentration (e.g., 400 µM for a 100 µM final concentration).

    • Prepare the PIP2 substrate working solution by diluting a 1 mM stock in 1x Reaction Buffer to the desired concentration.

  • Compound Plating:

    • In a 384-well plate, add 0.5 µL of DMSO (for controls) or the test compound at various concentrations.

  • Enzyme and Substrate Addition:

    • Prepare a PI3-Kinase/Lipid working solution containing the enzyme and PIP2 in 1x Reaction Buffer.

    • Add 14.5 µL of the PI3-Kinase/Lipid working solution to the wells containing the test compounds and positive control wells. Add 14.5 µL of the Lipid working solution (without enzyme) to the negative control wells.

  • Reaction Initiation and Incubation:

    • Add 5 µL of the ATP working solution to all wells to start the reaction.

    • Incubate the plate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of the Stop Solution to each well.

    • Add 5 µL of the Detection Solution containing biotin-PIP3, Eu-labeled anti-GST antibody, and Streptavidin-APC.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

    • Calculate the HTRF ratio and determine the IC50 values for the test compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Some 2-arylimidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

G cluster_prep Preparation cluster_reaction Polymerization prep_reagents Prepare General Tubulin Buffer and GTP prep_tubulin Prepare Tubulin Reaction Mix on Ice prep_reagents->prep_tubulin prep_compounds Prepare 10x Stocks of Test Compounds and Controls prep_tubulin->prep_compounds add_compounds Add 5 µL of 10x Compounds/Controls to Wells prep_compounds->add_compounds warm_plate Pre-warm 96-well Plate to 37°C warm_plate->add_compounds initiate_reaction Add 45 µL of Ice-cold Tubulin Mix to Initiate add_compounds->initiate_reaction read_plate Immediately Read Fluorescence Over Time initiate_reaction->read_plate

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol: In Vitro Tubulin Polymerization Assay [11][12][13][14][15][16][17][18][19]

  • Reagent Preparation:

    • Prepare General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a 10 mM GTP stock solution.

    • On ice, prepare the tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), 1 mM GTP, and a fluorescent reporter in General Tubulin Buffer.

  • Compound and Control Preparation:

    • Prepare 10x stocks of test compounds, a known inhibitor (e.g., nocodazole), and a known enhancer (e.g., paclitaxel) in General Tubulin Buffer.

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C.

    • Add 5 µL of the 10x test compounds or controls to the appropriate wells.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine the IC50 values by plotting the maximum polymerization rate or the plateau fluorescence against the logarithm of the compound concentration.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. Specific imidazo[1,2-a]pyridine derivatives have been identified as selective HDAC6 inhibitors.[20][21][22][23]

Experimental Workflow: Fluorogenic HDAC6 Assay

This assay measures the deacetylase activity of HDAC6 using a fluorogenic substrate.

G cluster_prep Preparation cluster_reaction Deacetylation cluster_detection Development prep_reagents Prepare HDAC Assay Buffer prep_enzyme Dilute HDAC6 Enzyme prep_reagents->prep_enzyme prep_compounds Prepare Test Compounds and Trichostatin A (Control) prep_enzyme->prep_compounds add_compounds Add Test Compounds or Control Inhibitor prep_compounds->add_compounds add_reagents Add Buffer, Substrate, and Enzyme to Wells add_reagents->add_compounds incubate_reaction Incubate at 37°C add_compounds->incubate_reaction add_developer Add Developer Solution incubate_reaction->add_developer incubate_detection Incubate at Room Temperature add_developer->incubate_detection read_plate Read Fluorescence on Plate Reader incubate_detection->read_plate

Caption: Workflow for a fluorogenic HDAC6 assay.

Protocol: Fluorogenic HDAC6 Assay [20][24][25][26][27]

  • Reagent Preparation:

    • Prepare the HDAC assay buffer.

    • Dilute the purified HDAC6 enzyme to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds and a control inhibitor (e.g., Trichostatin A).

  • Assay Procedure:

    • In a 96-well plate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the diluted HDAC6 enzyme to each well.

    • Add the test compounds or control inhibitor to the respective wells.

    • Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).

  • Development and Detection:

    • Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.

    • Incubate at room temperature for 15-30 minutes.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition and determine the IC50 values.

Combating Infectious Diseases: A New Arsenal

The versatile imidazo[1,2-a]pyridine scaffold has also shown significant promise in the fight against infectious diseases, particularly tuberculosis and leishmaniasis.

Antitubercular Activity

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a major global health threat. Imidazo[1,2-a]pyridine derivatives have emerged as a potent class of antitubercular agents, with some compounds progressing to clinical trials.[28] These compounds have been shown to target several key enzymes essential for the survival of Mtb.[29][30][31]

Key Mycobacterial Targets and Quantitative Data:

TargetCompound ClassReported MIC/IC50 RangeReference
Cytochrome bc1 complex (QcrB)Imidazo[1,2-a]pyridine-3-carboxamidesMIC90: 0.069–0.174 µM[30]
Pantothenate Synthetase (PanC)2-Methylimidazo[1,2-a]pyridine-3-carbohydrazidesIC50: 1.90–9.20 µM[32]
Glutamine Synthetase (GlnA1)3-Amino-imidazo[1,2-a]pyridinesIC50: 3 mM (for L-methionine S-sulfoximine)[21]

Structure-Activity Relationship (SAR) Insights for Antitubercular Activity:

  • For imidazo[1,2-a]pyridine-8-carboxamides, selective inhibition against Mycobacterium tuberculosis has been observed.[33]

  • In the imidazo[1,2-a]pyridine-3-carboxamide series, bulky and lipophilic biaryl ethers at specific positions enhance potency to the nanomolar range.[30]

  • The presence of an aryl group attached to the carbonyl carbon of the amide in imidazo[1,2-a]pyridine amides generally leads to potent antitubercular activity.[28]

Experimental Protocol: M. tuberculosis Glutamine Synthetase Assay

This assay measures the enzymatic activity of glutamine synthetase.

  • Reagent Preparation:

    • Prepare an Imidazole HCl buffer (100 mM, pH 7.1).

    • Prepare a sodium glutamate solution (3 M).

    • Prepare a fresh ATP solution (250 mM).

    • Prepare other necessary reagents such as hydroxylamine, MnCl2, and ADP.

  • Assay Procedure:

    • In a suitable reaction vessel, combine the imidazole buffer, sodium glutamate, ATP, and other cofactors.

    • Add the purified M. tuberculosis glutamine synthetase enzyme.

    • Add the test compounds at various concentrations.

    • Incubate the reaction mixture at 37°C.

  • Detection:

    • The reaction can be monitored by measuring the formation of γ-glutamyl hydroxamate, which forms a colored complex with ferric chloride that can be measured spectrophotometrically at 540 nm.[4][34]

    • Alternatively, a coupled enzymatic assay can be used to measure the production of ADP.

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by Leishmania protozoa, is a significant health problem in many parts of the world. 2-Arylimidazo[1,2-a]pyridine derivatives have been investigated for their antileishmanial properties, with some compounds showing potent activity against the parasite. A key target identified for these compounds is Leishmania Casein Kinase 1 (CK1).

Experimental Protocol: Leishmania Casein Kinase 1 Assay [35][36][37]

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 60 mM β-glycerophosphate, 25 mM MOPS, 5 mM EGTA, 15 mM MgCl2, 1 mM DTT, pH 7.0).

    • Prepare a stock solution of a suitable peptide substrate.

    • Prepare a stock solution of ATP (containing γ-32P-ATP for radiometric detection).

  • Enzyme and Compound Preparation:

    • Purify recombinant Leishmania CK1.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a reaction tube, combine the kinase assay buffer, peptide substrate, and the test compound.

    • Add the purified Leishmania CK1 enzyme.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-45 minutes).

  • Detection (Radiometric):

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity and determine the IC50 values.

Cellular Proliferation and Cytotoxicity Assessment

A fundamental aspect of evaluating the therapeutic potential of any compound is to assess its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Workflow: MTT Cell Proliferation Assay

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_cells Incubate for 24h to Allow Attachment seed_cells->incubate_cells add_compounds Add Serial Dilutions of Test Compounds incubate_cells->add_compounds incubate_treatment Incubate for Desired Exposure Time (e.g., 72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formation of Formazan) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_plate Read Absorbance at ~570 nm add_solubilizer->read_plate

Caption: Workflow for an MTT cell proliferation assay.

Protocol: MTT Cell Proliferation Assay [18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well, depending on the cell line's growth characteristics.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Add various concentrations of the test compounds to the wells.

    • Incubate the cells for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Conclusion

The 2-arylimidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. This guide has provided a comprehensive overview of the key therapeutic targets, along with detailed experimental protocols to empower researchers in their drug discovery efforts. The continued exploration of this privileged scaffold, guided by a deep understanding of its interactions with biological targets, holds immense promise for the future of medicine.

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  • Glutamine Synthetase GlnA1 Is Essential for Growth of Mycobacterium tuberculosis in Human THP-1 Macrophages and Guinea Pigs. PubMed Central. [Link]

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The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic system that has garnered significant attention from the medicinal chemistry community.[1][2][3] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with a diverse array of biological targets. This is evidenced by its presence in several commercially successful drugs, including Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[4][5][6][7] The therapeutic potential of this scaffold is vast, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and analgesic properties.[6][8][9][10][11][12]

This guide provides an in-depth exploration of the core synthetic strategies for constructing novel imidazo[1,2-a]pyridine compounds. It is designed for researchers and scientists in drug development, offering not just protocols, but also the underlying mechanistic rationale to empower informed experimental design. We will delve into classical condensation reactions, modern multicomponent strategies, and green chemistry approaches that are shaping the future of heterocyclic synthesis.

Pillar 1: Classical Synthesis via Cyclocondensation

One of the most fundamental and enduring methods for synthesizing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[1][13] This method's reliability and the commercial availability of a wide range of starting materials have cemented its place in the synthetic chemist's toolbox.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. The first step is a nucleophilic attack by the more nucleophilic endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-haloketone. This forms a pyridinium salt intermediate. The second step involves an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of a base is often crucial to facilitate the final dehydration step. Recent advancements have even demonstrated that this reaction can proceed efficiently without a catalyst or solvent at moderate temperatures, enhancing its green chemistry profile.[1]

Diagram 1: Mechanism of Classical Cyclocondensation

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt S_N2 Reaction (N-Alkylation) alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Imidazopyridine Imidazo[1,2-a]pyridine Pyridinium_Salt->Imidazopyridine Intramolecular Cyclization & Dehydration G Aldehyde Aldehyde Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Schiff_Base Condensation Isocyanide Isocyanide Cycloadduct [4+1] Cycloadduct Isocyanide->Cycloadduct [4+1] Cycloaddition Schiff_Base->Cycloadduct Product 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->Product Tautomerization G cluster_inputs Inputs Ketone Ketone Process Ultrasound Irradiation in Water Ketone->Process 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Process Catalyst KI/TBHP Catalyst->Process Product Imidazo[1,2-a]pyridine Process->Product

Sources

exploring the chemical reactivity of the carbaldehyde group in imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Carbaldehyde Group in Imidazo[1,2-a]pyridines

Authored by: A Senior Application Scientist

Foreword: The Imidazo[1,2-a]pyridine Core and the Versatility of the Carbaldehyde Handle

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This fused heterocyclic system is featured in marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent), highlighting its broad therapeutic spectrum.[3][4] The remarkable versatility of this core arises from the numerous positions available for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.

Among the most powerful functional groups to be installed on this scaffold is the carbaldehyde group, typically at the C3 position. This aldehyde serves as a versatile synthetic handle, a gateway to a vast landscape of chemical transformations. Its electrophilic carbon and adjacent acidic protons (in the form of its products) enable participation in a diverse range of reactions, from classical condensations to sophisticated multicomponent reactions.

This guide provides an in-depth exploration of the key reactive pathways of the carbaldehyde group on the imidazo[1,2-a]pyridine core. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights to empower the synthesis of novel and complex molecular architectures.

Part 1: Synthesis of the Key Precursor: Imidazo[1,2-a]pyridine-3-carbaldehyde

Before exploring its reactivity, it is essential to understand the primary method for introducing the carbaldehyde group onto the imidazo[1,2-a]pyridine ring. The most common and efficient method is the Vilsmeier-Haack formylation , which effects an electrophilic substitution at the electron-rich C3 position.

Causality Behind the Vilsmeier-Haack Reaction

The imidazo[1,2-a]pyridine system is an electron-rich heterocycle, with the C3 position being particularly nucleophilic. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)), which acts as a mild electrophile. This mildness is crucial; it allows for selective formylation at the most reactive position without requiring harsh conditions that could degrade the heterocyclic core. The reaction proceeds via the formation of a chloroiminium cation, which is then attacked by the C3 position of the imidazo[1,2-a]pyridine. Subsequent hydrolysis of the resulting iminium salt liberates the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation[5]
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 1.5 mL) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 2.3 mmol) dropwise to the cooled DMF. The mixture is stirred at this temperature for 15-20 minutes, during which the Vilsmeier reagent forms.

  • Substrate Addition: Dissolve the parent imidazo[1,2-a]pyridine (1.0 mmol) in a minimal amount of DMF and add it to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into crushed ice and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction & Purification: A precipitate often forms, which can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure imidazo[1,2-a]pyridine-3-carbaldehyde.[5]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF at 0-5 °C POCl3 POCl₃ (dropwise) Vilsmeier Chloroiminium Cation (Vilsmeier Reagent) POCl3->Vilsmeier Stir 15 min ReactionMix Reaction at RT (4-6h) Vilsmeier->ReactionMix Add Substrate IP Imidazo[1,2-a]pyridine IP->ReactionMix Workup Quench (Ice) Neutralize (NaHCO₃) ReactionMix->Workup Purify Filter / Extract Column Chromatography Workup->Purify Final Pure Product: Imidazo[1,2-a]pyridine- 3-carbaldehyde Purify->Final

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Part 2: Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for reactions with nucleophiles, particularly carbanions. This reactivity is the foundation for extending the carbon skeleton and introducing significant molecular complexity.

Claisen-Schmidt & Knoevenagel Condensations

Both the Claisen-Schmidt and Knoevenagel condensations are fundamental transformations that convert the aldehyde into an α,β-unsaturated system.[6] These reactions proceed via the nucleophilic addition of an enolate (or enolate equivalent) to the aldehyde, followed by dehydration.[6]

  • Claisen-Schmidt Condensation: Involves the reaction with a ketone (e.g., acetophenone derivatives) under basic conditions to form chalcone-like structures.[5]

  • Knoevenagel Condensation: Employs an "active methylene" compound, where the CH₂ group is flanked by two electron-withdrawing groups (Z), such as malononitrile or ethyl cyanoacetate.[6][7]

Causality Behind Experimental Choices: The choice of base is critical. A mild base (e.g., piperidine, imidazole, or even catalyst-free in some cases) is typically used.[6][7][8] A strong base like NaOH or LDA could induce self-condensation of the ketone partner or lead to unwanted side reactions with the imidazo[1,2-a]pyridine core. The electron-withdrawing groups in the Knoevenagel reaction sufficiently acidify the methylene protons, allowing deprotonation with a weak base.[6]

Knoevenagel_Mechanism start Active Methylene (Z-CH₂-Z) enolate Enolate (Z-CH⁻-Z) start->enolate - H⁺ aldehyde Imidazo[1,2-a]pyridine-CHO alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack base Base (cat.) product α,β-Unsaturated Product alkoxide->product - OH⁻ (Dehydration) water H₂O

Caption: Generalized mechanism for base-catalyzed condensation.
Experimental Protocol: Claisen-Schmidt Condensation[5]
  • Preparation: In a suitable solvent like ethanol, dissolve the substituted acetophenone (1.0 mmol) and add an aqueous solution of a base (e.g., 10% NaOH).

  • Addition: To this stirring mixture, add the imidazo[1,2-a]pyridine-3-carbaldehyde (1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of a precipitate often indicates product formation.

  • Work-up: Neutralize the reaction medium with a dilute acid solution (e.g., 20% acetic acid).

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.

Reactant 1 (Aldehyde)Reactant 2 (Ketone/Methylene)Reaction TypeProduct TypeTypical Yield RangeReference
Imidazo[1,2-a]pyridine-3-CHOSubstituted AcetophenonesClaisen-Schmidt3-Imidazo[1,2-a]pyridinyl-1-arylpropenone60-95%[5]
Imidazo[1,2-a]pyridine-3-CHOMalononitrile, Ethyl CyanoacetateKnoevenagelα,β-Unsaturated nitrile/esterHigh[7][8]

Part 3: Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. The carbaldehyde group on the imidazo[1,2-a]pyridine scaffold is an ideal component for such reactions.

The Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a powerful three-component reaction (3CR) between an aldehyde, a 2-aminoazine (like 2-aminopyridine), and an isocyanide to synthesize substituted imidazo[1,2-a]pyridines.[9][10] When using an aldehyde that is already an imidazo[1,2-a]pyridine carbaldehyde, this strategy allows for the construction of complex, bis-heterocyclic structures or for installing amine-containing side chains at the C3-position.

Causality and Mechanism: The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., NH₄Cl, p-TsOH).[9] The acid activates the aldehyde, facilitating the formation of an imine with the 2-aminopyridine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to yield the final product. The efficiency of MCRs lies in their atom economy and the rapid build-up of molecular complexity from simple starting materials.[10]

Experimental Protocol: Aza-Friedel–Crafts Three-Component Reaction[11]

This reaction demonstrates the C3-alkylation of an imidazo[1,2-a]pyridine core by reacting it with an aldehyde and an amine, showcasing the aldehyde's role in forming an electrophilic iminium species.

  • Setup: To a reaction vial, add the parent imidazo[1,2-a]pyridine (0.2 mmol), the desired aldehyde (0.3 mmol), a cyclic amine (e.g., morpholine, 0.4 mmol), and a Lewis acid catalyst such as Y(OTf)₃ (10 mol%).

  • Solvent: Add the solvent (e.g., toluene, 1.0 mL).

  • Reaction: Seal the vial and heat the mixture at 110 °C for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by silica gel column chromatography (using a hexane/ethyl acetate gradient) to obtain the C3-alkylated product.[11]

MCR_Logic cluster_inputs Simple Starting Materials cluster_process Process cluster_output Output A Aldehyde (Imidazo[1,2-a]pyridine-CHO) OnePot One-Pot Synthesis (Catalyst, Heat) A->OnePot B Amine / Aminoazine B->OnePot C Isocyanide / Nucleophile C->OnePot Complex Complex Molecule OnePot->Complex Efficiency High Atom Economy Reduced Waste Rapid Complexity Complex->Efficiency

Caption: Logical flow of a multicomponent reaction (MCR).

Conclusion

The carbaldehyde group, particularly at the C3 position of the imidazo[1,2-a]pyridine scaffold, is far more than a simple functional group. It is a strategic linchpin for molecular diversification. Through classical condensation reactions, it provides reliable access to α,β-unsaturated systems, which are themselves valuable for further Michael additions or as components in cycloaddition reactions. Furthermore, its role as a key electrophile in modern multicomponent reactions opens the door to the rapid and efficient synthesis of highly complex, drug-like molecules. Understanding the nuanced reactivity and the causal factors behind protocol design—from the choice of a mild base in a Knoevenagel condensation to the selection of a Lewis acid in a three-component reaction—is paramount for any scientist aiming to leverage the full synthetic potential of this privileged heterocyclic system.

References

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives Source: Scirp.org URL: [Link]

  • Title: Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides Source: MDPI URL: [Link]

  • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: ResearchGate URL: [Link]

  • Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update Source: Semantic Scholar URL: [Link]

  • Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: Royal Society of Chemistry URL: [Link]

  • Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update Source: PubMed URL: [Link]

  • Title: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds Source: Bulgarian Chemical Communications URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: ResearchGate URL: [Link]

  • Title: Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights Source: PubMed URL: [Link]

  • Title: Knoevenagel condensation Source: Wikipedia URL: [Link]

  • Title: A Practical Knoevenagel Condensation Catalyzed by Imidazole Source: ResearchGate URL: [Link]

  • Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 Source: PubMed Central URL: [Link]

  • Title: Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights Source: PMC - NIH URL: [Link]

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A Technical Guide to the Solubility Profiling of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical framework for determining the aqueous and organic solvent solubility of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CIPC), a heterocyclic compound of interest in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1] This document outlines the theoretical underpinnings of solubility, provides a detailed, field-proven protocol for thermodynamic solubility assessment using the gold-standard shake-flask method, and specifies a robust HPLC-based analytical procedure for accurate quantification.[2][3] The methodologies described herein are designed to generate reliable and reproducible data essential for pre-formulation studies, enabling researchers and drug development professionals to make informed decisions.[4]

Introduction

Overview of this compound (CIPC)

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heteroaromatic ring system frequently utilized in the design of therapeutic agents due to its wide range of biological activities.[5][6] The specific compound, this compound (CIPC), incorporates a chlorophenyl group at the 2-position and a carbaldehyde (aldehyde) group at the 3-position. These substitutions significantly influence the molecule's physicochemical properties, including its lipophilicity, crystal lattice energy, and, consequently, its solubility. A precise understanding of CIPC's solubility is paramount for its advancement as a potential drug candidate.

The Critical Role of Solubility in Drug Discovery

Solubility is a foundational physical property that dictates the concentration of a drug in solution at a specific temperature and pressure.[7] For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract into the systemic circulation.[1][8] Poorly soluble compounds often exhibit low and erratic bioavailability, posing significant challenges for formulation development.[9]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a scientific basis for predicting their in vivo performance.[10][11] Drugs with low solubility (BCS Class II and IV) are particularly challenging, as their absorption is often limited by the dissolution rate.[12] Therefore, early and accurate determination of a compound's solubility profile across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) is a cornerstone of pre-formulation science.[13][14] This data guides formulation strategies such as salt formation, particle size reduction, or the use of solubilizing excipients to enhance bioavailability.[4]

Objectives of This Guide

This technical guide is designed to provide researchers with a robust, self-validating framework to:

  • Accurately determine the thermodynamic (equilibrium) solubility of CIPC in various aqueous and organic solvents.

  • Understand the scientific rationale behind the chosen experimental and analytical methods.

  • Implement a detailed protocol for the shake-flask method, followed by HPLC quantification.

  • Properly analyze and present solubility data to support drug development milestones.

Theoretical Principles of Solubility

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, representing the saturation concentration of the most stable crystalline form of the solute in a solvent at a specific temperature and pressure.[15] It is determined by allowing the solid compound to equilibrate with the solvent for an extended period (typically 24-48 hours), ensuring the system has reached its lowest energy state.[3] The shake-flask method described in this guide is the gold-standard for determining thermodynamic solubility.[2]

  • Kinetic Solubility: This measurement reflects the concentration of a compound at the moment it precipitates from a solution, typically after being introduced from a concentrated organic stock (e.g., DMSO).[16] Kinetic solubility values are often higher than thermodynamic ones because they may represent a supersaturated state or the solubility of a less stable, amorphous form.[2] While useful for high-throughput screening in early discovery, thermodynamic solubility is the definitive value required for pre-formulation and regulatory filings.[16][17]

Factors Influencing Solubility

The solubility of a compound like CIPC is not an intrinsic constant but is influenced by several factors:

  • Physicochemical Properties of CIPC: Molecular weight, lipophilicity (LogP), crystal lattice energy, and the presence of ionizable groups dictate its interaction with solvents.

  • Solvent Properties: The polarity, pH, and ionic strength of the solvent system are critical. For ionizable compounds, solubility can vary dramatically with pH.[7]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature in an endothermic process.[18]

Experimental Methodology: Equilibrium Solubility Determination

The following protocol details the Saturation Shake-Flask Method , which remains the most reliable technique for measuring thermodynamic solubility.[3]

Rationale for Method Selection

The shake-flask method is chosen for its direct measurement of the equilibrium state between the undissolved solid and the saturated solution.[15] By ensuring an excess of the solid compound is present throughout the experiment, we guarantee that the resulting solution is truly saturated. This approach minimizes the risk of generating supersaturated solutions, which can occur in kinetic assays.[2] The extended incubation period (24 hours) allows sufficient time for the dissolution equilibrium of the most stable crystal form to be established.[16]

Materials and Reagents
  • Compound: this compound (CIPC), solid powder.

  • Solvents:

    • Deionized Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • pH 1.2 Buffer (e.g., 0.1 N HCl)

    • pH 4.5 Buffer (e.g., Acetate Buffer)

    • pH 6.8 Buffer (e.g., Phosphate Buffer)

    • Ethanol (95% or absolute)

    • Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 2-4 mL) with screw caps

    • Orbital shaker or rotator with temperature control

    • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

    • Syringes

    • Autosampler vials for HPLC

    • HPLC system with UV detector

Step-by-Step Experimental Protocol
  • Compound Dispensing: Accurately weigh an excess amount of CIPC (e.g., 2-5 mg) directly into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment; visual confirmation is crucial.[3]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL) to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand for a short period (e.g., 30 minutes) to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane. Filter the remaining solution directly into a clean HPLC autosampler vial. This step is critical to remove all undissolved particles, which would otherwise lead to erroneously high results.

  • Sample Dilution: Based on an estimated solubility range, dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted samples using the validated HPLC method described in Section 4.0.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_process Processing & Analysis A 1. Weigh Excess CIPC (>2 mg) B 2. Add Solvent (e.g., 1 mL) A->B C 3. Shake at Constant Temp (≥ 24 hours) B->C D 4. Settle Suspension C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute Filtrate E->F G 7. Analyze by HPLC F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is the preferred method for quantifying the concentration of CIPC in the filtered samples due to its specificity, sensitivity, and precision.[19][20] This technique separates the analyte of interest from any potential impurities or degradants, ensuring accurate measurement.[21]

Rationale for HPLC

Unlike UV-Vis spectroscopy alone, which can be prone to interference from anything that absorbs at the analytical wavelength, HPLC provides chromatographic separation. This ensures that the measured peak area corresponds only to CIPC, providing a more trustworthy and accurate quantification.[2]

HPLC Method Parameters

A standard reversed-phase HPLC method should be developed and validated. The following table provides a typical starting point.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds like CIPC.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common, effective mobile phase system for good peak shape and resolution.
Gradient Isocratic (e.g., 60% B) or GradientTo be optimized based on CIPC retention time and separation from impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
UV Detection To be determined (e.g., 254 nm)Wavelength should be set at the λmax of CIPC for maximum sensitivity.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Calibration

To accurately calculate the solubility, a calibration curve must be prepared.

  • Stock Solution: Prepare a stock solution of CIPC of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO or Acetonitrile).

  • Standard Solutions: Create a series of at least five standard solutions by serially diluting the stock solution with the mobile phase. The concentration range should bracket the expected solubility of the samples.[19]

  • Analysis: Inject each standard in triplicate and plot the average peak area against the known concentration.

  • Linear Regression: Perform a linear regression analysis on the data. The resulting equation of the line (y = mx + c) and the correlation coefficient (R²) will be used to calculate the concentration of the unknown samples. An R² value > 0.995 is required to demonstrate linearity.

Data Analysis and Results

Calculation of Solubility
  • Determine the peak area for CIPC in the chromatogram of each (diluted) sample.

  • Use the linear regression equation from the calibration curve to calculate the concentration (C_diluted) in the diluted sample.

    • Concentration = (Peak Area - y-intercept) / slope

  • Account for the dilution factor to determine the original concentration in the saturated filtrate, which is the solubility (S).

    • S = C_diluted * Dilution Factor

  • The final solubility should be reported in standard units, such as mg/mL or µg/mL , and can also be converted to molarity (mol/L ).

Tabulated Solubility Data of CIPC

The following table is a template for presenting the final solubility data. Values are hypothetical for illustrative purposes.

Solvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)
Deionized Water~7.0258.50.036
0.1 N HCl1.2255.20.022
Acetate Buffer4.5257.90.034
Phosphate Buffer6.8258.30.035
PBS7.4258.50.036
Ethanol (95%)N/A25>1000>4.24
DMSON/A25>5000>21.2

(Note: The molecular weight of CIPC is approximately 256.7 g/mol . The aqueous solubility values are based on a structurally similar compound for illustrative purposes.)[22]

Interpretation and Discussion

The solubility data presented in the table would indicate that CIPC is a poorly soluble compound in aqueous media across the physiological pH range, according to the Biopharmaceutics Classification System (a drug is highly soluble if the highest dose is soluble in ≤250 mL of aqueous media).[10][11] The low µg/mL values suggest that it would likely be classified as a BCS Class II or IV compound, meaning its oral absorption would be limited by its dissolution rate.[12]

The significantly higher solubility in organic solvents like ethanol and DMSO is expected for a molecule with a relatively high calculated LogP (a measure of lipophilicity). This information is valuable for developing analytical methods and for potential formulation in lipid-based or co-solvent systems.

Conclusion

This guide has detailed a robust and scientifically sound methodology for the determination of the thermodynamic solubility of this compound. Adherence to the shake-flask protocol coupled with a validated HPLC analytical method will generate high-quality, reliable data. This information is a critical component of the pre-formulation data package, directly influencing the strategic direction of formulation development and ultimately impacting the potential success of CIPC as a therapeutic agent.

References

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Unlocking the Potential of Imidazo[1,2-a]pyridines: A Guide to Theoretical and Computational Studies of their Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines represent a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] Their biological activity and photophysical properties are intrinsically linked to their electronic structure. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic characteristics of these vital heterocyclic compounds. We delve into the causality behind experimental choices, detailing the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate structure-property relationships. This guide serves as a practical roadmap, complete with step-by-step protocols and data interpretation strategies, to empower researchers in the rational design of novel imidazo[1,2-a]pyridine derivatives with tailored electronic and functional properties.

The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged fused heterocyclic system that has garnered significant attention due to its prevalence in a wide array of pharmacologically active compounds.[1][4][5] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an antiulcer agent) feature this scaffold, highlighting its therapeutic importance.[1][3] The versatility of this molecular framework extends to materials science, where its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their unique photophysical properties.[6][7][8]

The efficacy and function of these molecules are dictated by their electronic architecture—the distribution of electrons in molecular orbitals, their reactivity, and their response to light. Understanding this electronic structure is paramount for:

  • Rational Drug Design: Predicting how a molecule will interact with a biological target, such as an enzyme or receptor, requires a detailed map of its electrostatic potential and frontier molecular orbitals.[4][9]

  • Tuning Photophysical Properties: For applications in imaging and optoelectronics, the ability to control the absorption and emission of light is crucial. This is achieved by modifying the electronic structure to tune the energy gap between the ground and excited states.[6][10]

  • Predicting Reactivity: Identifying the most likely sites for metabolic transformation or chemical reaction is essential for developing stable and effective compounds.[5][11]

Computational chemistry provides a powerful, cost-effective toolkit to probe these electronic properties, offering insights that guide and accelerate experimental research.

The Theoretical Toolkit: Core Computational Methodologies

The investigation of the electronic structure of imidazo[1,2-a]pyridines predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most widely adopted methods for their balance of accuracy and computational efficiency.[4][5][11]

Density Functional Theory (DFT) for Ground-State Properties

DFT is the workhorse for determining the optimized molecular geometry and ground-state electronic properties of molecules.[4][9] The core principle of DFT is that the energy of a system can be determined from its electron density, which is a simpler quantity to compute than the complex many-electron wavefunction.

Causality Behind Method Selection:

  • Functionals: The choice of the exchange-correlation functional is critical for accuracy.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a popular starting point due to its robust performance for a wide range of organic molecules and provides a good balance between accuracy and computational cost.[4][5][11]

    • M06-2X: This high-nonlocality functional is often preferred for systems where non-covalent interactions are important, and it can provide more accurate descriptions of thermochemistry and barrier heights.[10]

    • PBE0: Another popular hybrid functional that often yields results in good agreement with experimental data for photophysical properties.[10]

  • Basis Sets: The basis set describes the atomic orbitals used to build the molecular orbitals.

    • 6-31G(d,p): A Pople-style basis set that is a good starting point for geometry optimizations of medium-sized organic molecules. The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds accurately.[4]

    • 6-311++G(d,p): A larger basis set that provides more flexibility. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing anions, excited states, and weak interactions.[5][11]

A typical DFT calculation on an imidazo[1,2-a]pyridine derivative yields several key electronic structure descriptors.

Key DFT-Derived Descriptors:

DescriptorDescription & Significance
Optimized Geometry The lowest energy 3D arrangement of atoms. This is a crucial first step and can be validated by comparison with experimental X-ray crystallographic data.[9][12]
Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
HOMO-LUMO Energy Gap (ΔE) The energy difference between the HOMO and LUMO. A small gap suggests the molecule is more reactive and can be excited by lower energy light (i.e., longer wavelengths). This is a key parameter for predicting chemical reactivity and the color of the molecule.[5][13]
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface. It reveals electron-rich (nucleophilic, red/yellow) and electron-poor (electrophilic, blue) regions, predicting sites for non-covalent interactions and chemical attack.[9][11]
Global Reactivity Descriptors Parameters like chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) are calculated from HOMO and LUMO energies to quantify the overall reactivity of the molecule.[5]
Dipole Moment (µ) Measures the overall polarity of the molecule. This is important for understanding solubility and interactions within a biological environment.[4]
Time-Dependent DFT (TD-DFT) for Excited-State Properties

To understand how imidazo[1,2-a]pyridines interact with light—their color, fluorescence, and potential for use as sensors—we must study their electronic excited states. TD-DFT is the most common method for this purpose.[10][14] It calculates the energies of vertical electronic transitions from the ground state to various excited states.

Key TD-DFT-Derived Properties:

  • Absorption Wavelengths (λ_abs): Corresponds to the energy required to excite an electron from a lower to a higher molecular orbital. This can be directly compared to experimental UV-Vis absorption spectra.

  • Oscillator Strength (f): Represents the probability of a particular electronic transition occurring. A higher oscillator strength indicates a more intense absorption peak.

  • Emission Wavelengths (λ_em): Calculated by first optimizing the geometry of the molecule in its first excited state (S1) and then calculating the energy of the transition back to the ground state. This corresponds to the fluorescence emission spectrum.

  • Singlet-Triplet Energy Gap (ΔE_ST): The energy difference between the lowest excited singlet state (S1) and the lowest triplet state (T1). This is a critical parameter in designing molecules for applications like thermally activated delayed fluorescence (TADF) in OLEDs.[13]

The interplay between these computational methods and the resulting properties is visualized below.

G cluster_methods Computational Methods cluster_properties Calculated Properties DFT Density Functional Theory (DFT) GroundState Ground-State Properties (Geometry, FMOs, MEP, Reactivity) DFT->GroundState  Calculates TDDFT Time-Dependent DFT (TD-DFT) ExcitedState Excited-State Properties (Absorption, Emission, ΔE_ST) TDDFT->ExcitedState  Calculates GroundState->TDDFT Provides Geometry for

Caption: Relationship between computational methods and derived electronic properties.

Structure-Property Relationships: Key Findings from Computational Studies

Theoretical studies have been instrumental in deciphering how chemical modifications to the imidazo[1,2-a]pyridine scaffold influence its electronic structure and, consequently, its function.

The Influence of Substituents

The electronic properties of the imidazo[1,2-a]pyridine ring are highly tunable by introducing substituents at various positions.[14]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or amino (-NMe₂) increase the energy of the HOMO more significantly than the LUMO. This leads to a decrease in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption and emission spectra.[13][15]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) lower the energy of both the HOMO and LUMO, but the effect on the LUMO is more pronounced. This also tends to decrease the HOMO-LUMO gap, causing a red shift.[10][14]

The strategic placement of EDGs and EWGs can create intramolecular charge transfer (ICT) character in the excited state, which is often desirable for creating highly fluorescent molecules.[6]

FMO_Diagram label_unsub Unsubstituted unsub_lumo LUMO edg_lumo LUMO ewg_lumo LUMO unsub_lumo->ewg_lumo Lowers LUMO unsub_homo HOMO unsub_homo->unsub_lumo  ΔE edg_homo HOMO unsub_homo->edg_homo Raises HOMO label_edg With EDG (-OCH3) edg_homo->edg_lumo  ΔE' label_ewg With EWG (-NO2) ewg_homo HOMO ewg_homo->ewg_lumo  ΔE''

Caption: Effect of substituents on Frontier Molecular Orbital (FMO) energy levels.

Elucidating Photophysical Phenomena

Computational studies have been pivotal in explaining complex photophysical behaviors.

  • Fluorescence: TD-DFT calculations can predict which derivatives are likely to be strong emitters. Low fluorescence quantum yields in some π-expanded imidazo[1,2-a]pyridines have been computationally attributed to efficient intersystem crossing from the excited singlet state (S1) to a triplet state (T2), a non-radiative decay pathway.[16][17]

  • Excited-State Intramolecular Proton Transfer (ESIPT): For derivatives like 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine, TD-DFT calculations of the potential energy curves show that upon photoexcitation, a proton transfer from the hydroxyl group to a nitrogen atom on the imidazole ring is often a barrierless process.[10][14] This leads to a large Stokes shift (a significant difference between absorption and emission wavelengths), making these compounds excellent candidates for fluorescent probes and sensors.[10]

A Practical Guide: Standard Computational Workflow

This section provides a validated, step-by-step protocol for conducting a theoretical study on a novel imidazo[1,2-a]pyridine derivative.

Workflow Start Start: Define Molecule (e.g., 2-phenyl-6-nitroimidazo[1,2-a]pyridine) Step1 Step 1: Geometry Optimization Method: DFT (e.g., B3LYP/6-31G(d,p)) Purpose: Find lowest energy structure Start->Step1 Step2 Step 2: Frequency Calculation Method: Same as Step 1 Purpose: Confirm true minimum (no imaginary frequencies) Step1->Step2 Validate Structure Step3 Step 3: Ground-State Analysis Method: DFT (e.g., B3LYP/6-311++G(d,p)) Purpose: Calculate FMOs, MEP, etc. Step2->Step3 Proceed if Valid Step4 Step 4: Excited-State Calculation Method: TD-DFT (e.g., TD-PBE0/6-311++G(d,p)) Purpose: Calculate absorption spectrum Step3->Step4 Use Optimized Geometry Step5 Step 5: S1 State Optimization Method: TD-DFT Purpose: Find geometry of the first excited state Step4->Step5 To calculate emission Step6 Step 6: Emission Calculation Method: TD-DFT from S1 geometry Purpose: Calculate fluorescence spectrum Step5->Step6 End End: Analyze & Compare (Compare with experimental data) Step6->End

Caption: Standard workflow for computational analysis of an imidazo[1,2-a]pyridine.

Protocol Details:

  • Molecule Construction: Build the 3D structure of the target molecule using software like GaussView, Avogadro, or ChemDraw.

  • Ground-State Geometry Optimization:

    • Software: Gaussian, ORCA, etc.

    • Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Opt

    • Rationale: This initial optimization finds a stable conformation. A smaller basis set is used to save computational time.

  • Vibrational Frequency Analysis:

    • Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Freq

    • Validation: A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or an unstable geometry that needs to be re-optimized.

  • Refined Single-Point Energy and Property Calculation:

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO

    • Rationale: Using the optimized geometry from Step 2, a more accurate calculation with a larger basis set is performed to obtain reliable electronic properties like FMO energies and NBO charges.

  • Excited-State (Absorption) Calculation:

    • Keyword Example (Gaussian): #p TD(NStates=10) PBE0/6-311++G(d,p)

    • Rationale: This calculates the first 10 vertical excitation energies, corresponding to the UV-Vis absorption spectrum.

  • Excited-State (Emission) Calculation:

    • First, optimize the molecule in its first excited state: #p TD(Root=1) B3LYP/6-31G(d,p) Opt

    • Then, using the S1 optimized geometry, perform a TD-DFT calculation to find the emission energy: #p TD(NStates=10) PBE0/6-311++G(d,p)

    • Rationale: Molecules relax in the excited state before emitting light. This two-step process is necessary to accurately predict the fluorescence wavelength.

Conclusion and Future Outlook

Theoretical and computational studies are indispensable tools in the modern research and development of imidazo[1,2-a]pyridine derivatives. They provide unparalleled insight into the electronic structure that governs the function of these molecules. By employing methods like DFT and TD-DFT, scientists can predict and understand properties ranging from biological target affinity to fluorescence, enabling a more rational and efficient design process.

The synergy between computational prediction and experimental validation accelerates the discovery of new therapeutic agents and advanced materials. Future research will likely focus on employing more advanced computational models, including multi-scale simulations (QM/MM) to study these molecules within complex biological environments and incorporating machine learning to rapidly screen vast chemical libraries for promising candidates.

References

  • Banasiewicz, M., Deperasińska, I., et al. (2015). Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters: experimental and computational studies. Physical Chemistry Chemical Physics, 17(14), 8945-50. [Link][16][17]

  • Taylor & Francis Online. (n.d.). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Journal of Molecular Modelling. [Link][10][14]

  • PubMed. (2015). Why Vertically π-expanded imidazo[1,2-a]pyridines Are Weak Fluorescence Emitters: Experimental and Computational Studies. Physical Chemistry Chemical Physics. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Journal of Molecular Modelling. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135525. [Link][4]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link][11]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22428–22444. [Link][5][15]

  • Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design, 39(2), 104. [Link][9][12]

  • Barbera, G., et al. (2020). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal, 15(18), 2858-2866. [Link][6]

  • Katritzky, A. R., et al. (2002). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 67(23), 8224–8226. [Link]

  • Paras, et al. (2024). Effect of Electron-Donating Substituents and an Electric Field on the ΔEST of Selected Imidazopyridine Derivatives: A DFT Study. The Journal of Physical Chemistry A. [Link][13]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • ResearchGate. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules. [Link][7]

  • Perry, B. G., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 410-418. [Link]

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Sources

Methodological & Application

Vilsmeier-Haack Formylation of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed exploration of the Vilsmeier-Haack formylation of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, a critical transformation for synthesizing key intermediates in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and a discussion of the significance of this reaction.

Introduction: The Strategic Importance of C-3 Formylated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and marketed drugs. Its derivatives exhibit a wide range of pharmacological activities, including anxiolytic, hypnotic, anti-ulcer, and cardiotonic effects. The functionalization of this bicyclic system is of paramount importance for the development of new chemical entities.

Specifically, the introduction of a formyl group at the C-3 position via the Vilsmeier-Haack reaction unlocks a versatile chemical handle. This aldehyde functionality serves as a crucial precursor for a myriad of subsequent transformations, enabling the construction of more complex molecular architectures and the exploration of novel chemical space. The target molecule of this guide, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, is a valuable building block for the synthesis of potential therapeutic agents.[1][2]

Mechanistic Deep Dive: Understanding the Vilsmeier-Haack Reaction and its Regioselectivity

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent

The active formylating agent, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃).[3][6]

G DMF DMF Adduct [Intermediate Adduct] DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent(Chloroiminium ion) Adduct->Vilsmeier - OPOCl₂⁻

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

The nitrogen lone pair of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate adduct. Subsequent elimination of a dichlorophosphate anion generates the resonance-stabilized chloroiminium ion, which is the key electrophile in the reaction.

Electrophilic Aromatic Substitution and Regioselectivity

The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic substitution. The formylation preferentially occurs at the C-3 position of the imidazole ring. This high regioselectivity can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack.

Attack at C-3 allows the positive charge to be delocalized over the imidazole ring without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate. In contrast, attack at other positions would result in less stable intermediates with disrupted aromaticity in the pyridine ring.

G A 1. Preparation of Vilsmeier Reagent B 2. Addition of Substrate A->B C 3. Microwave Reaction B->C D 4. Reaction Quenching C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Purification F->G H 8. Characterization G->H

Sources

protocol for the synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step , a key intermediate in medicinal chemistry. The synthesis involves an initial condensation reaction to form the imidazo[1,2-a]pyridine core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This guide is designed to be a self-validating system, offering detailed procedural steps, explanations of the underlying chemical principles, and necessary safety precautions.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The specific substitution pattern on the imidazo[1,2-a]pyridine scaffold plays a crucial role in its pharmacological profile. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules and potential drug candidates. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

The synthesis is approached in two primary stages:

  • Step 1: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine. This step involves the condensation of 2-aminopyridine with 2-bromo-1-(4-chlorophenyl)ethanone. This is a classic method for the formation of the imidazo[1,2-a]pyridine ring system.[3][4]

  • Step 2: Formylation of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine. The introduction of a carbaldehyde group at the C3 position is achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles.[5][6][7]

Overall Reaction Scheme

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine

Mechanism and Rationale

The formation of the imidazo[1,2-a]pyridine ring occurs through a sequence of nucleophilic substitution and intramolecular cyclization. The endocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the α-carbon of 2-bromo-1-(4-chlorophenyl)ethanone, followed by cyclization to form the final product.[8] The use of a base like sodium bicarbonate is to neutralize the hydrobromic acid formed during the reaction.[3]

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-AminopyridineC₅H₆N₂94.12100.94 g
2-Bromo-1-(4-chlorophenyl)ethanoneC₈H₆BrClO233.49102.33 g
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01201.68 g
Ethanol (EtOH)C₂H₅OH46.07-50 mL
Experimental Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (0.94 g, 10 mmol) and ethanol (50 mL). Stir until the 2-aminopyridine is completely dissolved.

  • Add 2-bromo-1-(4-chlorophenyl)ethanone (2.33 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • After completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the insoluble salts and wash the solid residue with a small amount of ethanol.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Part 2: Synthesis of this compound

Mechanism and Rationale

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent.[7][9] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7] The imidazo[1,2-a]pyridine ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent, leading to the formation of the desired carbaldehyde after hydrolysis.[5][10]

Vilsmeier-Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack at C3 Vilsmeier_Reagent->Electrophilic_Attack Imidazopyridine 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine Imidazopyridine->Electrophilic_Attack Iminium_Intermediate Iminium Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Simplified Vilsmeier-Haack reaction workflow.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-(4-Chlorophenyl)imidazo[1,2-a]pyridineC₁₃H₉ClN₂228.6851.14 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-10 mL
Phosphorus oxychloride (POCl₃)POCl₃153.33151.37 mL (2.29 g)
Sodium Hydroxide (NaOH)NaOH40.00-10% aq. solution
Experimental Protocol
  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (10 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.37 mL, 15 mmol) dropwise to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (1.14 g, 5 mmol) in DMF (5 mL) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compounds.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Safety Precautions

  • 2-bromo-1-(4-chlorophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Guan, J., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 16(10), 8243-8253. Available at: [Link]

  • Cherukupalli, S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(4), 513-516. Available at: [Link]

  • Adib, M., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Scientific Reports, 13(1), 4647. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Cherukupalli, S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(4), 513-516. Available at: [Link]

  • Yadav, D., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. SN Applied Sciences, 1(11), 1435. Available at: [Link]

  • Singh, P., et al. (2017). An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. ResearchGate. Available at: [Link]

  • ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. Available at: [Link]

  • Miloserdov, F. M., & Alabugin, I. V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35065-35079. Available at: [Link]

  • Kumar, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38555-38565. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01004. Available at: [Link]

  • Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 27956-27981. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Organic Chemistry Tutor. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wang, C., et al. (2018). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 16(23), 4315-4323. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[3][4] The purity of this aldehyde is paramount, as impurities can lead to unwanted side reactions and complicate the interpretation of biological data in subsequent drug development stages.

This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible separation.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on normal-phase flash column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[5]

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is the industry standard for this type of separation due to its slightly acidic nature and excellent resolving power for a wide range of organic compounds.[6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The separation is achieved by creating a competitive equilibrium where the analyte and the mobile phase vie for binding sites on the silica gel.[5]

  • Elution Order: Less polar compounds have weaker interactions with the silica gel and are carried through the column more quickly by the mobile phase, thus eluting first. Conversely, more polar compounds adsorb more strongly to the stationary phase and require a higher concentration of the polar solvent in the mobile phase to be eluted.[5]

Our target molecule, this compound, possesses moderate polarity due to the presence of the aldehyde group and the nitrogen atoms in the imidazopyridine ring. The purification aims to separate it from less polar non-reacted starting materials and more polar by-products.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the column, allowing for the optimization of the mobile phase composition. The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with a target Retention Factor (Rf) of approximately 0.25-0.35 for the product.[5] An Rf in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front or sticking indefinitely to the stationary phase.

For imidazo[1,2-a]pyridine derivatives, mixtures of hexanes and ethyl acetate are commonly employed as the eluent.[7][8]

Experimental Protocol

This protocol outlines the step-by-step methodology for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)[7]

  • Hexane (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column with stopcock

  • Glass wool or fritted disc

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F₂₅₄)[7]

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)[7]

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Final Steps TLC 1. TLC Solvent System Optimization (Hexane/EtOAc) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Column_Packing 3. Pack the Column Slurry->Column_Packing Sample_Prep 4. Prepare Crude Sample (Dry Loading Recommended) Column_Packing->Sample_Prep Loading 5. Load Sample onto Column Sample_Prep->Loading Elution 6. Elute with Optimized Mobile Phase Loading->Elution Collection 7. Collect Fractions Elution->Collection TLC_Analysis 8. Analyze Fractions by TLC Collection->TLC_Analysis Pooling 9. Pool Pure Fractions TLC_Analysis->Pooling Evaporation 10. Evaporate Solvent Pooling->Evaporation

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

1. Solvent System Optimization (TLC): a. Prepare several eluent mixtures of hexane and ethyl acetate in varying ratios (e.g., 9:1, 8:2, 7:3 v/v). b. Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM or ethyl acetate. c. Spot the dissolved crude mixture onto separate TLC plates. d. Develop each plate in a chamber saturated with one of the prepared eluent mixtures. e. Visualize the spots under a UV lamp (254 nm). The imidazo[1,2-a]pyridine core is UV active.[7] f. Select the solvent system that gives the target compound an Rf of ~0.3 and clear separation from other spots. For many imidazopyridines, a starting point of 3:1 to 7:3 hexane/ethyl acetate is effective.[8][9]

2. Column Preparation: a. Secure a glass column of appropriate size vertically. The amount of silica gel should be 20-50 times the weight of the crude sample for effective separation.[5] b. Place a small plug of glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand. c. Prepare a slurry of silica gel in the chosen non-polar solvent (hexane). This should be done in a fume hood as fine silica dust is harmful if inhaled.[10] d. Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. e. Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed. A well-packed column is critical for good separation. f. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.[10]

3. Sample Loading (Dry Loading Method): a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). b. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica gel. This method generally provides better resolution than loading the sample as a concentrated liquid. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the optimized mobile phase to the column. b. Open the stopcock and begin collecting fractions in test tubes or flasks. Maintain a constant head of solvent above the silica bed at all times. c. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the polar solvent (ethyl acetate) in the mobile phase.[11]

5. Monitoring the Separation: a. Monitor the elution process by spotting collected fractions onto TLC plates. b. Develop the TLC plates using the same mobile phase and visualize under UV light. c. Fractions containing the pure desired product (single spot at the correct Rf) should be identified.

6. Isolation of the Pure Compound: a. Combine the fractions that contain the pure product. b. Remove the solvent from the pooled fractions using a rotary evaporator. c. The resulting solid is the purified this compound. d. Determine the yield and characterize the product using analytical techniques such as NMR, MS, and melting point determination to confirm its identity and purity.

Data Summary and Expected Results

The following table summarizes the key parameters for this purification protocol. The exact values may need slight optimization based on the specific impurity profile of the crude mixture.

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar adsorbent for normal-phase chromatography, offering high resolution.[7][9]
Mobile Phase Hexane/Ethyl AcetateA common, effective, and relatively non-toxic solvent system for moderately polar compounds.[6][11]
Initial Eluent Ratio 7:3 (v/v) Hexane:EtOAcA good starting point for imidazo[1,2-a]pyridine derivatives, aiming for an Rf of ~0.3.[8][9]
Target Rf (TLC) ~0.25 - 0.35Ensures efficient elution and good separation from impurities.[5]
Sample Loading Dry LoadingMinimizes band broadening and improves separation efficiency compared to liquid loading.
Detection Method UV light at 254 nmThe aromatic and conjugated system of the molecule is strongly UV-active.[7]

Troubleshooting

  • Compound Won't Elute: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate.

  • Poor Separation: The bands are likely too broad. This could be due to improper column packing, loading too much sample, or using an initial solvent that is too polar. Repack the column and consider the dry loading method.

  • Cracks in Silica Bed: This is often caused by the solvent level dropping below the top of the silica. A cracked bed leads to channeling and poor separation. The column must be repacked.

Conclusion

This application note details a robust and reproducible protocol for the purification of this compound by flash column chromatography. By understanding the principles of the separation and carefully optimizing the mobile phase through preliminary TLC analysis, researchers can achieve high purity of this important synthetic intermediate. Adherence to proper column packing and sample loading techniques is critical for obtaining optimal results, ensuring the integrity of downstream applications in drug discovery and development.

References

  • Vertex AI Search. Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry.
  • Vertex AI Search. Column chromatography.
  • Vertex AI Search. Top 6 Steps to Run The PERFECT Column Chromatography - YouTube.
  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • RSC Publishing. Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
  • Membrane Solutions. Column Chromatography Notes.
  • Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies.
  • MDPI. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
  • Beilstein Journals. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.
  • Chem-Impex. 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.
  • PubMed Central. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure.
  • Beilstein Journals. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.

Sources

The Versatile Role of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of clinically significant therapeutic agents.[1] This fused bicyclic system is present in drugs such as the anxiolytic, alpidem, and the widely prescribed hypnotic, zolpidem.[1] The rigid architecture of the imidazo[1,2-a]pyridine moiety provides a well-defined orientation for pharmacophoric groups, facilitating strong and specific interactions with biological targets. Consequently, derivatives of this scaffold have been extensively explored for a multitude of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde emerges as a particularly valuable building block for the synthesis of novel compounds within this class. The presence of the 4-chlorophenyl group at the 2-position is a common feature in many biologically active imidazo[1,2-a]pyridine derivatives, contributing to favorable pharmacokinetic and pharmacodynamic properties. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, amenable to a wide array of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures, making it a cornerstone for the development of new chemical entities with therapeutic potential.

This guide provides a detailed exploration of the synthetic utility of this compound, offering insights into its reactivity and providing robust protocols for its application in the synthesis of advanced intermediates and potential drug candidates.

Core Synthetic Transformations and Protocols

The aldehyde group at the C3 position of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is the primary site of reactivity, allowing for a diverse range of synthetic elaborations. Below are detailed protocols for key transformations, providing a foundation for the synthesis of a library of derivatives.

Olefination Reactions: The Gateway to Stilbene Analogs

The conversion of the aldehyde to an alkene via olefination reactions is a fundamental strategy for extending the carbon framework. The Wittig and Horner-Wadsworth-Emmons reactions are powerful tools for this purpose, leading to the synthesis of stilbene-like structures, which are themselves a class of compounds with significant biological activities.[5][6]

The Wittig reaction allows for the formation of a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide.[5] This reaction is a reliable method for the synthesis of both E and Z isomers of stilbene derivatives, depending on the nature of the ylide and the reaction conditions.

Wittig_Reaction reagent1 This compound product (E/Z)-1-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-phenylethene reagent1->product Wittig Reaction reagent2 Benzyltriphenylphosphonium ylide reagent2->product HWE_Reaction reagent1 This compound product (E)-1-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-phenylethene reagent1->product HWE Reaction reagent2 Diethyl benzylphosphonate reagent2->product Knoevenagel_Condensation reagent1 This compound product 2-((2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methylene)malononitrile reagent1->product Knoevenagel Condensation reagent2 Malononitrile reagent2->product catalyst Piperidine catalyst->product Drug_Analogs start This compound intermediate1 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid start->intermediate1 Oxidation product 2-(4-Chlorophenyl)-N,N-dialkylimidazo[1,2-a]pyridine-3-carboxamide intermediate1->product Amide Coupling intermediate2 Amine (R₂NH) intermediate2->product

Sources

Application Notes & Protocols for the Antimicrobial Evaluation of Novel Imidazo[1,2-a]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action. Imidazo[1,2-a]pyridine derivatives represent a promising class of compounds in this pursuit, with some analogues demonstrating potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[3][4]

This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of novel imidazo[1,2-a]pyridine compounds. The protocols detailed herein are grounded in established methodologies, primarily referencing the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6] Beyond procedural steps, this document elucidates the scientific rationale behind each assay, empowering researchers to not only generate robust data but also to interpret it within the broader context of antimicrobial drug discovery.

I. Foundational Screening: Determination of Minimum Inhibitory Concentration (MIC)

The initial and most critical step in assessing a compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This metric provides a quantitative measure of the compound's potency and is the cornerstone for all subsequent antimicrobial characterization. The broth microdilution method is the most common and standardized technique for MIC determination.[8][9]

Causality Behind Experimental Choices: The broth microdilution method is favored for its efficiency, scalability (amenable to 96-well plate format), and conservation of test compounds, which are often scarce in early-stage discovery. It provides a standardized platform for comparing the potency of multiple compounds against a panel of microorganisms. Adherence to CLSI guidelines is crucial for ensuring that the results are comparable and translatable across different laboratories.[10][11]

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines for bacteria that grow aerobically.[6]

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Test imidazo[1,2-a]pyridine compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 1X Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This final density is critical for result standardization.[12]

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform a two-fold serial dilution of the compounds in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. This will result in a range of concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions (wells 1-11). The final volume in each well will be 200 µL. b. Well 11 should serve as the growth control (bacteria in CAMHB without any compound). c. Well 12 should serve as the sterility control (CAMHB only). d. Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. Following incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[7]

Self-Validation System: The inclusion of a growth control (ensuring the bacteria are viable and the medium is supportive) and a sterility control (ensuring no contamination) are essential for validating the results of each plate. A positive control antibiotic with a known MIC range for the tested strains should also be run in parallel to validate the overall assay performance.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (0.5 McFarland) D Inoculation with Standardized Bacteria A->D B Compound Stock Solution C Serial Dilution in 96-Well Plate B->C C->D E Incubation (18-24h, 37°C) D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G

II. Assessing Bactericidal vs. Bacteriostatic Activity

While the MIC indicates the concentration required to inhibit growth, it does not differentiate between compounds that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic).[13] This distinction is crucial for therapeutic development. The Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetic Assays are used to make this determination.

A. Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14] It is determined as a follow-up to the MIC assay.

Causality Behind Experimental Choices: The MBC assay is a logical extension of the MIC test. By sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were killed or simply inhibited. The 99.9% kill threshold is a stringent and widely accepted definition of bactericidal activity.[15]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Materials:

  • Completed MIC microtiter plate

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipettes

Procedure:

  • From the MIC plate, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, labeled MHA plate.

  • Spread the aliquot evenly over the surface of the agar.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Following incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[16] An antibacterial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14]

B. Time-Kill Kinetic Assay

This dynamic assay provides a more detailed picture of a compound's antimicrobial activity over time. It evaluates the rate at which a compound kills a bacterial population at various concentrations (typically multiples of the MIC).[17][18]

Causality Behind Experimental Choices: Time-kill assays offer richer data than the single-endpoint MBC test.[19] They reveal whether a compound's killing effect is concentration-dependent (higher concentrations lead to faster and more extensive killing) or time-dependent (killing is maximized after a certain duration, regardless of concentration above the MIC). This information is vital for predicting in vivo efficacy and designing dosing regimens.[20]

Protocol 3: Time-Kill Kinetic Assay

Materials:

  • Bacterial culture in the logarithmic phase of growth

  • CAMHB

  • Test compound at concentrations of 0.5x, 1x, 2x, and 4x MIC

  • Growth control (no compound)

  • Sterile tubes or flasks

  • MHA plates

Procedure:

  • Prepare a bacterial suspension adjusted to ~5 x 10⁵ CFU/mL in CAMHB, as described in the MIC protocol.

  • Dispense the bacterial suspension into separate flasks for each test concentration and the growth control.

  • Add the appropriate concentration of the imidazo[1,2-a]pyridine compound to each respective flask.

  • Incubate all flasks at 37°C in a shaking incubator.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each flask.

  • Perform serial dilutions of each aliquot in sterile PBS.

  • Plate the dilutions onto MHA plates and incubate for 18-24 hours at 37°C.

  • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]

III. Investigating Activity Against Bacterial Biofilms

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[3] Evaluating a novel compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in assessing its potential for treating chronic or device-associated infections.

Causality Behind Experimental Choices: The crystal violet (CV) assay is a straightforward and high-throughput method to quantify biofilm biomass. It stains the matrix and associated cells, providing a reliable measure of a compound's effect on biofilm integrity. Assessing both inhibition of formation and eradication of pre-formed biofilms provides a more complete picture of the compound's anti-biofilm potential.[18]

Protocol 4: Biofilm Inhibition and Eradication Assay

Materials:

  • 96-well, sterile, flat-bottom microtiter plates (tissue-culture treated plates are recommended for enhanced biofilm formation)

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

  • Bacterial strain known for robust biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Test compound

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

A. Biofilm Formation Inhibition:

  • Prepare two-fold serial dilutions of the test compound in TSB with glucose in a 96-well plate.

  • Add a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to each well.

  • Include growth controls (bacteria and media, no compound) and sterility controls (media only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, gently wash the wells twice with PBS to remove planktonic (free-floating) cells.

  • Air-dry the plate. Add 125 µL of 0.1% crystal violet to each well and stain for 15 minutes.

  • Wash away the excess stain with water and air-dry the plate completely.

  • Solubilize the bound stain by adding 125 µL of 30% acetic acid to each well.

  • Read the absorbance at 570 nm using a plate reader. The reduction in absorbance compared to the growth control indicates the degree of biofilm inhibition.

B. Eradication of Pre-formed Biofilms:

  • Grow biofilms in a 96-well plate as described above (steps A.2 to A.4) but without the test compound.

  • After the incubation period, remove the planktonic cells by washing with PBS.

  • Add fresh media containing serial dilutions of the test compound to the wells with the established biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method (steps A.5 to A.9).

Biofilm_Assay_Logic A Start B Add Bacteria + Media + Compound to Well A->B Inhibition Pathway C Add Bacteria + Media to Well A->C Eradication Pathway G Incubate B->G D Incubate to Form Biofilm C->D E Wash Planktonic Cells D->E F Add Compound to Established Biofilm E->F F->G H Wash Planktonic Cells G->H I Crystal Violet Staining H->I J Quantify (OD570) I->J K Inhibition Result J->K:w L Eradication Result J->L:e

IV. Data Presentation and Interpretation

Clear and concise data presentation is paramount. Quantitative results from the assays should be summarized in tables for easy comparison.

Table 1: Example MIC/MBC Data for Novel Imidazo[1,2-a]Pyridine Compounds

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (ATCC 29213) MBC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)E. coli (ATCC 25922) MBC (µg/mL)
IMPY-0014832>64
IMPY-002241632
Ciprofloxacin0.510.0150.03

Table 2: Example Time-Kill Assay Data (IMPY-002 vs. S. aureus)

Time (hours)Growth Control (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.75.75.75.7
47.14.53.82.5
88.53.2<2.0<2.0
249.2<2.0<2.0<2.0

V. Mechanistic Insights and Structure-Activity Relationships (SAR)

The evaluation of a series of analogues allows for the development of a structure-activity relationship (SAR), which is crucial for optimizing potency and other pharmacological properties.[21] For instance, studies have shown that substitutions at specific positions on the imidazo[1,2-a]pyridine ring can significantly modulate antibacterial activity.[4] Furthermore, some imidazo[1,2-a]pyridines have been found to target bacterial DNA gyrase and topoisomerase IV, while others may disrupt cellular energy production by inhibiting pathways like oxidative phosphorylation.[4][22] Understanding the potential mechanism of action can guide the design of more effective compounds.

The protocols outlined in this application note provide a robust and systematic approach to characterizing the antimicrobial properties of novel imidazo[1,2-a]pyridine compounds. By progressing from foundational MIC screening to more detailed investigations of bactericidal activity and anti-biofilm effects, researchers can build a comprehensive profile of their lead candidates. Adherence to standardized methodologies, coupled with a clear understanding of the rationale behind each assay, will ensure the generation of high-quality, interpretable data essential for advancing the discovery of new and effective antimicrobial agents.

References

  • Nagaraj, A., Amala, G., & Raghaveer, S. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 16(12), 13-18. Available from: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][17]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881. Available from: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved January 18, 2026, from [Link]

  • Bouziane, I., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • Mohamed, S. K., et al. (2013). Synthesis, and antimicrobial evaluation of new pyridine imidazo [2,1b]-1,3,4-thiadiazole derivatives. Saudi Pharmaceutical Journal, 21(1), 73-79. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 18, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 18, 2026, from [Link]

  • Linnaeus Bioscience Inc. (n.d.). Antimicrobial Assays. Retrieved January 18, 2026, from [Link]

  • Nagaraj, A., Amala, G., & Raghaveer, S. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. Available from: [Link]

  • Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4). Available from: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology. Available from: [Link]

  • Li, A. (2026). New “Kill Test” Could Help Screen Better Antibiotics. The Scientist. Available from: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Molecules. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • Appiah, T., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. BioMed Research International. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 18, 2026, from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available from: [Link]

  • Bouziane, I., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 18, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved January 18, 2026, from [Link]

  • Gorniak, P., & Gorniak, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved January 18, 2026, from [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. Available from: [Link]

Sources

Application Note: A Strategic Guide to the Development of Novel Kinase Inhibitors from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including potent kinase inhibitors.[1][2][3] This guide provides an in-depth technical framework for leveraging the versatile starting material, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, to discover and develop novel kinase inhibitors. We will detail the strategic rationale, synthetic protocols, and bioassay methodologies required to progress from initial chemical synthesis to cellular activity profiling and preliminary structure-activity relationship (SAR) analysis.

Introduction: The Rationale for Targeting Kinases with Imidazo[1,2-a]pyridines

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5][6] This has made them one of the most important classes of drug targets. The imidazo[1,2-a]pyridine core offers a rigid, bicyclic structure with a unique arrangement of nitrogen atoms that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases, such as PI3K, Aurora kinases, and FLT3.[4][7][8][9]

Our starting point, this compound, is an ideal precursor for inhibitor development. The 2-phenyl group can occupy a hydrophobic pocket, while the aldehyde at the 3-position serves as a versatile chemical handle. This aldehyde allows for the systematic introduction of diverse chemical moieties to explore the surrounding chemical space within the kinase active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: Library Generation via Reductive Amination

To build a library of diverse kinase inhibitor candidates, a robust and high-yielding synthetic strategy is paramount. Reductive amination of the starting aldehyde is an exemplary choice due to its broad substrate scope, operational simplicity, and the vast commercial availability of primary and secondary amines. This one-pot reaction allows for the direct installation of various functional groups, which can probe for new interactions with the target kinase and establish a clear structure-activity relationship (SAR).

The workflow involves the initial formation of a Schiff base (imine or enamine) between the aldehyde and an amine, followed by in-situ reduction using a mild hydride-based reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and more selective for imines over other carbonyls, leading to cleaner reactions and simpler purifications.

G Start 2-(4-Chlorophenyl)imidazo[1,2-a] pyridine-3-carbaldehyde Intermediate Schiff Base Intermediate (Imine/Iminium ion) Start->Intermediate Condensation Amine Diverse Primary/Secondary Amine (R1R2NH) Amine->Intermediate Product Final Product Library: 3-Aminomethyl Derivatives Intermediate->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product

Caption: General workflow for library synthesis via reductive amination.

Experimental Protocols

Protocol 1: Synthesis of 3-(Aminomethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Derivatives

This protocol describes a general procedure for the reductive amination of the starting aldehyde.

Materials:

  • This compound

  • Selected primary or secondary amine (1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the selected amine (1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Causality: STAB is added after imine formation is established to prevent competitive reduction of the starting aldehyde.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure aminomethyl derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of IC₅₀ values using the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[10][11]

Materials:

  • Target kinase (e.g., PI3Kα)

  • Kinase-specific substrate

  • Synthesized inhibitor compounds (dissolved in 100% DMSO)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase Buffer (specific to the target kinase)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. A common starting concentration is 10 µM, followed by 1:3 serial dilutions. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • Add 5 µL of kinase buffer containing the test compound or vehicle (DMSO) to the wells.

    • Add 10 µL of a 2.5X solution of kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution. The final reaction volume is 25 µL. Causality: The reaction is initiated with ATP to ensure all components are present for simultaneous enzymatic turnover.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferative Assay (CellTiter-Glo®)

This protocol assesses the ability of the synthesized compounds to inhibit the growth of a relevant cancer cell line.[12][13][14]

Materials:

  • Cancer cell line (e.g., MCF-7, known to have PI3K pathway alterations)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized inhibitor compounds (dissolved in 100% DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • White, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compounds in culture medium and add them to the cells. The final volume should be 200 µL/well. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. Causality: A 72-hour incubation period is standard to allow for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent growth inhibition relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Structure-Activity Relationship (SAR) Analysis

The data generated from the biochemical and cellular assays allows for the establishment of an SAR. By comparing the activity of compounds with different R-groups introduced via reductive amination, researchers can deduce which chemical features enhance potency and cellular efficacy.

Caption: Iterative cycle of kinase inhibitor discovery and optimization.

Table 1: Hypothetical SAR Data for Imidazo[1,2-a]pyridine Derivatives

Compound IDR-Group (from R¹R²NH)PI3Kα IC₅₀ (nM)MCF-7 GI₅₀ (nM)
Start-CHO ->10,000>10,000
IMP-01 N-methylpiperazine55250
IMP-02 Morpholine4501,800
IMP-03 3-aminopyrrolidine25110
IMP-04 Cyclohexylamine8504,500
IMP-05 (S)-3-hydroxypyrrolidine1585

SAR Insights:

  • Basic Nitrogen is Key: The introduction of a basic nitrogen, as seen in the piperazine (IMP-01 ) and pyrrolidine (IMP-03 ) derivatives, dramatically increases potency compared to the starting aldehyde. This suggests a critical interaction, likely a hydrogen bond, with residues in the kinase hinge region.

  • Impact of pKa and H-bonding: The lower potency of the morpholine derivative (IMP-02 ) compared to the piperazine analog (IMP-01 ) may be attributed to the lower basicity of the morpholine nitrogen.

  • Hydrophobicity vs. Potency: The purely hydrophobic cyclohexylamine derivative (IMP-04 ) shows significantly weaker activity, underscoring the importance of polar interactions.

  • Additional Interactions: The improved potency of the hydroxylated pyrrolidine derivative (IMP-05 ) over its parent (IMP-03 ) indicates that the hydroxyl group may be forming an additional, beneficial hydrogen bond within the active site, providing a clear direction for further optimization.

Target Pathway Context: The PI3K/AKT/mTOR Axis

For inhibitors targeting the PI3K family, it is crucial to understand their place within the broader signaling network. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. An effective inhibitor will block the phosphorylation of downstream effectors, leading to cell cycle arrest and apoptosis.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing inhibitor action.

Conclusion and Future Perspectives

This application note provides a comprehensive and actionable guide for the design, synthesis, and evaluation of kinase inhibitors derived from this compound. By employing a systematic approach of library synthesis via reductive amination followed by a cascade of biochemical and cellular screening, researchers can efficiently establish robust structure-activity relationships. The insights gained from this initial exploration, such as the importance of basic amines and secondary hydrogen bond donors, pave the way for next-generation, rationally designed inhibitors. Future work should focus on optimizing metabolic stability, kinase selectivity profiling across a broad panel, and advancing the most promising leads into preclinical in vivo models of disease.

References

  • Vertex Pharmaceuticals Incorporated. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]

  • Dorsch, D., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

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  • Falgueyret, J-P., et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. PubMed. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. [Link]

  • Luo, Y., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed. [Link]

  • Fancelli, D., et al. (2009). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry. [Link]

  • Wu, P., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Aliwani, H., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Segodi, R.S. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors. University of Limpopo. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • da Silva, F.S., et al. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Roy, B. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Aguilar-Mariscal, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Wang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Zhang, W., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Center for Biotechnology Information. [Link]

  • Wu, P., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for imidazo[1,2-a]pyridine derivatives. This class of nitrogen-containing heterocyclic compounds is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates for oncology, inflammation, and infectious diseases.[1][2][3][4] Ensuring the purity and stability of these active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. The described method is designed to be specific, accurate, and precise, capable of separating the main component from potential process-related impurities and degradation products generated under forced degradation conditions, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists due to its versatile biological activities.[4][5] The accurate quantification of this scaffold and its impurities is paramount for ensuring the safety and efficacy of potential drug products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose.

This method employs a reversed-phase chromatographic approach, which is ideally suited for the separation of moderately polar to non-polar compounds like imidazo[1,2-a]pyridines.[6][7][8] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. By precisely controlling the mobile phase composition, we can modulate the retention and achieve effective separation of the target analyte from closely related structures.

A key challenge in analyzing nitrogen-containing heterocycles is their inherent basicity, which can lead to undesirable interactions with the silica backbone of the stationary phase, resulting in poor peak shape (tailing).[9][10] To mitigate this, the mobile phase is acidified. This ensures that the basic nitrogen atoms are consistently protonated, minimizing secondary ionic interactions and promoting sharp, symmetrical chromatographic peaks, which are essential for accurate quantification.[7][11]

Experimental Design

Instrumentation and Materials
Instrumentation/Apparatus Typical Vendor/Model Purpose
HPLC SystemAgilent 1260 Infinity II, Waters AllianceChromatographic separation and detection
UV/Vis or PDA DetectorIntegrated with HPLC systemAnalyte detection and quantification
Chromatographic Data System (CDS)Empower™, Chromeleon™, OpenLabSystem control, data acquisition, and processing
Analytical Balance (4-decimal)Mettler Toledo, SartoriusAccurate weighing of standards and samples
pH MeterBeckman Coulter, Thermo ScientificPrecise mobile phase buffer preparation
Ultrasonic BathBranson, VWRDegassing solvents and dissolving samples
Volumetric Glassware (Class A)Pyrex, KimblePreparation of accurate solutions
Chemicals and Reagents Grade/Purity Supplier
Acetonitrile (ACN)HPLC GradeFisher Scientific, Merck
WaterHPLC/Milli-Q® GradeIn-house purification system
Formic Acid (HCOOH)LC-MS Grade (≥99%)Sigma-Aldrich, Thermo Scientific
Imidazo[1,2-a]pyridine Reference Std.Certified (≥99.5%)LGC, USP, or synthesized/characterized
Hydrochloric Acid (HCl)ACS GradeVWR, Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS GradeVWR, Sigma-Aldrich
Hydrogen Peroxide (H₂O₂)30% Solution, ACS GradeFisher Scientific, Sigma-Aldrich
Optimized Chromatographic Conditions

The following conditions were optimized to achieve a balance between resolution, analysis time, and peak symmetry for a broad range of imidazo[1,2-a]pyridine derivatives.

Parameter Condition Justification
Column C18, 150 mm x 4.6 mm, 5 µmA C18 phase provides excellent hydrophobic retention for the aromatic scaffold. The 5 µm particle size offers a good balance of efficiency and backpressure.[6][12]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Formic acid acts as an ion-pairing agent and pH modifier, ensuring consistent protonation of the basic analyte for improved peak shape.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% BA gradient is essential to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved from any early or late-eluting compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 280 nm (or λmax of specific derivative)Imidazo[1,2-a]pyridine derivatives typically exhibit strong UV absorbance.[13] The optimal wavelength should be determined by a UV scan of the analyte to maximize sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.

Step-by-Step Analytical Protocol

This protocol outlines the procedure for preparing solutions and executing the HPLC analysis.

Solution Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile.

    • Filter each mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the imidazo[1,2-a]pyridine reference standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and bring to volume with the diluent. Sonicate as needed.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A & B) setup System Setup & Equilibration (20 min with initial conditions) prep_mp->setup prep_std Prepare Standard Solutions sequence Build & Run Sequence (Blank, Standards, Samples) prep_std->sequence prep_smp Prepare Sample Solutions prep_smp->sequence setup->sequence acquisition Data Acquisition sequence->acquisition integrate Integrate Chromatograms acquisition->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for HPLC purity analysis.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis Sequence: Set up a sequence in the CDS software. A typical sequence includes:

    • 1x Blank injection (diluent)

    • 5x Working Standard injections (for system suitability)

    • 1x Sample injection

    • Repeat as necessary.

  • Data Processing:

    • Integrate all peaks in the chromatograms from the blank and sample injections.

    • Disregard any peaks observed in the blank chromatogram.

    • Calculate the area percent purity using the formula: Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[14][15][16] This process establishes the trustworthiness and reliability of the results.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] This is most effectively demonstrated through forced degradation studies.[18][19][20]

  • Protocol: Subject the imidazo[1,2-a]pyridine sample (in solid and solution form) to the following stress conditions. The goal is to achieve 5-20% degradation of the active substance.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose to UV/Vis light (ICH Q1B option 2) for 7 days.

  • Acceptance Criteria: The HPLC method must demonstrate baseline resolution (Resolution > 2) between the main imidazo[1,2-a]pyridine peak and all degradation products formed. Peak purity analysis (using a PDA detector) should confirm that the primary peak is spectrally pure in all stressed samples.

Forced_Degradation Forced Degradation Logic for Specificity cluster_stress Stress Conditions cluster_results Validation Outcome api Imidazo[1,2-a]pyridine API Sample acid Acid (HCl) api->acid base Base (NaOH) api->base ox Oxidation (H₂O₂) api->ox therm Thermal (Heat) api->therm photo Photolytic (Light) api->photo analysis Analyze Stressed Samples via HPLC-PDA acid->analysis base->analysis ox->analysis therm->analysis photo->analysis res All Degradants Resolved from Main Peak? analysis->res purity Main Peak Spectrally Pure? res->purity Yes fail Method Fails (Requires Optimization) res->fail No pass Method is Specific & Stability-Indicating purity->pass Yes purity->fail No

Caption: Logic flow for establishing method specificity.

Validation Parameters Summary

The following table summarizes the key validation parameters, their protocols, and typical acceptance criteria.

Parameter Protocol Acceptance Criteria
Linearity Analyze 5 concentrations (e.g., 50% to 150% of working concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform spike-recovery at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%
Precision Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Range The concentration range over which the method is linear, accurate, and precise.Typically 80% to 120% of the nominal test concentration.[15]
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD. LOQ must be precise and accurate.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits; peak shape and resolution are not significantly affected.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Insufficient mobile phase acidity. 2. Column degradation (exposed silanols). 3. Column overload.1. Ensure 0.1% formic acid is correctly added. 2. Replace the column. 3. Reduce sample concentration or injection volume.
Poor Resolution 1. Incorrect mobile phase composition. 2. Column aging/loss of efficiency. 3. Gradient profile is too steep.1. Prepare fresh mobile phase. 2. Replace the column. 3. Modify the gradient to be shallower around the eluting peaks.
Retention Time Drift 1. Inadequate column equilibration. 2. Column temperature fluctuations. 3. Mobile phase composition changing over time.1. Increase equilibration time between runs. 2. Ensure the column oven is on and set correctly. 3. Prepare fresh mobile phase daily.
Extraneous Peaks 1. Contaminated diluent or mobile phase. 2. Sample degradation. 3. Carryover from previous injection.1. Use fresh, high-purity solvents. 2. Prepare samples fresh before analysis. 3. Run a strong needle wash and inject blanks.

Conclusion

The HPLC method detailed in this application note is a highly reliable and robust tool for the purity determination of imidazo[1,2-a]pyridine derivatives. Its development was guided by a deep understanding of the analyte's chemistry and chromatographic principles. Through comprehensive validation, including forced degradation studies, the method has been proven to be stability-indicating, specific, accurate, and precise. This protocol provides researchers, scientists, and drug development professionals with a ready-to-implement procedure that ensures data integrity and supports regulatory compliance throughout the pharmaceutical development lifecycle.

References

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • ResearchGate. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ACS Publications. (2007). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides.
  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (n.d.). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • MDPI. (n.d.).
  • Oxford Academic. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.
  • Journal of Food and Drug Analysis. (n.d.). Impurity Profile of Phenazopyridine Hydrochloride through HPLC.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • RSC Publishing. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies.
  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc.
  • ResearchGate. (2024). Design of Imidazo[1,2-a]pyridine-Based Donor–Acceptor Chromophores through a Multicomponent Approach.
  • PMC - NIH. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SciSpace. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'.
  • MDPI. (n.d.).
  • PMC - NIH. (2020).
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Welch Materials, Inc. (n.d.). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. GKLlF_DuczOhp)

Sources

Synthetic Routes to Functionalized 2-Arylimidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Arylimidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2] This fused heterocyclic system, an isostere of purines and indoles, is a structural anchor for a multitude of biologically active molecules.[1] Its prevalence in marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis) underscores its therapeutic significance.[1] The unique electronic properties conferred by the nitrogen atoms also make these compounds promising candidates for organic fluorophores and other functional materials.[3][4]

The functionalization of this core, particularly with aryl groups at the 2-position, is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. This guide provides an in-depth exploration of robust and versatile synthetic strategies to access functionalized 2-arylimidazo[1,2-a]pyridines, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Part 1: Key Synthetic Strategies and Mechanistic Rationale

The synthesis of 2-arylimidazo[1,2-a]pyridines has evolved from classical condensation reactions to highly efficient one-pot multicomponent reactions and direct C-H functionalization methods. The choice of strategy is often dictated by the desired substitution pattern, atom economy, and scalability.

Classical Cyclocondensation: The Tschitschibabin Legacy

The most traditional route involves the condensation of a 2-aminopyridine with an α-haloketone.[5] This method, while foundational, often requires pre-functionalized and sometimes lachrymatory starting materials.[6] Modern iterations have focused on improving the reaction's efficiency and environmental footprint.

Causality Behind Experimental Choices: The core of this reaction is a sequence of nucleophilic attack, cyclization, and dehydration. The initial step is an SN2 reaction where the pyridine nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. The subsequent intramolecular cyclization is driven by the nucleophilicity of the exocyclic amino group attacking the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. Recent advancements have demonstrated that this reaction can proceed efficiently under solvent-free or mechanochemical conditions, reducing waste and simplifying workup.[5][7] For instance, iodine-catalyzed mechanochemical grinding facilitates the reaction at ambient temperature by activating the ketone.[7]

One-Pot Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé Reaction (GBBR)

Multicomponent reactions are highly valued for their ability to construct complex molecules from simple starting materials in a single step, maximizing efficiency and atom economy. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a cornerstone for the synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines.[4][8] This acid-catalyzed, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide offers a rapid and versatile entry to densely functionalized scaffolds.[8][9]

Trustworthiness and Self-Validation: The GBBR is a robust and high-yielding transformation.[10] The reaction's mechanism provides a self-validating system. The formation of an imine from the 2-aminopyridine and aldehyde is the initial key step. This is followed by a Lewis acid-catalyzed [4+1] cycloaddition with the isocyanide. The resulting intermediate then undergoes a prototropic shift and cyclization to yield the final product. The reaction conditions can be optimized, for instance, by using microwave irradiation to accelerate the process or employing water as a green solvent.[4][11]

GBB_Mechanism cluster_intermediates Key Intermediates 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde - H2O Aldehyde Aldehyde Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Imine->Nitrilium Ion + Isocyanide + H+ Cyclized Intermediate Cyclized Intermediate Nitrilium Ion->Cyclized Intermediate Intramolecular Cyclization Product Product Cyclized Intermediate->Product Aromatization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Direct C-H Functionalization: A Modern Approach to Derivatization

Direct C-H functionalization has emerged as a powerful strategy, avoiding the need for pre-functionalized substrates and offering a more atom-economical approach to creating C-C and C-heteroatom bonds.[12] For 2-arylimidazo[1,2-a]pyridines, two primary sites are targeted: the C3 position of the imidazo[1,2-a]pyridine core and the ortho-position of the 2-aryl substituent.

  • C3-Arylation: The C3 position is the most nucleophilic carbon, making it a prime target for electrophilic substitution and oxidative C-H functionalization. Copper- and palladium-catalyzed cross-coupling reactions with aryl halides or triflates are common.[13][14] More recently, visible-light-induced photoredox catalysis has provided a greener alternative for these transformations.[2][15]

  • Ortho-C-H Arylation of the 2-Aryl Ring: The nitrogen atom (N-1) of the imidazole ring can act as a directing group, facilitating metal-catalyzed ortho-C-H functionalization of the 2-aryl ring.[12][16] This strategy allows for the synthesis of sterically hindered and electronically diverse biaryl structures, which are of significant interest in drug design.

CH_Activation_Workflow Start 2-Arylimidazo[1,2-a]pyridine Coordination Coordination of N-1 to Metal Catalyst (e.g., Pd, Rh) Start->Coordination C-H_Cleavage Ortho C-H Bond Cleavage (Concerted Metalation-Deprotonation) Coordination->C-H_Cleavage Metallacycle Palladacycle Intermediate C-H_Cleavage->Metallacycle Coupling Oxidative Addition / Reductive Elimination with Coupling Partner (e.g., Aryl Halide) Metallacycle->Coupling Product Ortho-Functionalized Product Coupling->Product

Caption: Directed Ortho C-H Functionalization Workflow.

Part 2: Detailed Experimental Protocols

The following protocols are representative examples of the synthetic strategies discussed. Researchers should perform their own risk assessment and adhere to all laboratory safety guidelines.

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Amino-2-arylimidazo[1,2-a]pyridines

This protocol is adapted from methodologies that utilize microwave irradiation to enhance reaction rates and yields for the GBB reaction.[10][11]

Objective: To synthesize a library of 3-amino-2-arylimidazo[1,2-a]pyridines via a one-pot, three-component reaction.

Materials:

  • Substituted 2-aminopyridines

  • Aromatic aldehydes

  • Isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Methanol (MeOH)

  • Microwave reactor vials (10 mL)

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv).

  • Add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

  • Add methanol (3 mL) and stir the mixture for 5 minutes at room temperature to facilitate the dissolution of the solids.

  • Add the isocyanide (1.1 mmol, 1.1 equiv) to the vial.

  • Finally, add the Lewis acid catalyst, Sc(OTf)₃ (0.1 mmol, 10 mol%).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 100 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-2-arylimidazo[1,2-a]pyridine product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Yields for GBB Synthesis

Entry2-AminopyridineAldehydeIsocyanideYield (%)
12-AminopyridineBenzaldehydetert-Butyl isocyanide92
22-Amino-5-chloropyridine4-ChlorobenzaldehydeCyclohexyl isocyanide88
32-Aminopyridine2-Naphthaldehydetert-Butyl isocyanide85
42-Amino-4-methylpyridine4-MethoxybenzaldehydeCyclohexyl isocyanide95

Yields are illustrative and based on reported literature values.[4][10]

Protocol 2: Copper-Catalyzed Direct C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a direct C-H arylation at the C3 position using a copper catalyst, which is a more economical alternative to palladium.[13]

Objective: To synthesize 3-aryl-2-phenylimidazo[1,2-a]pyridines via a direct C-H bond functionalization.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube that has been flame-dried under vacuum and backfilled with nitrogen, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv).

  • Add the aryl iodide (1.2 mmol, 1.2 equiv).

  • Add CuI (0.05 mmol, 5 mol%) and 1,10-phenanthroline (0.10 mmol, 10 mol%).

  • Add potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen three times.

  • Add anhydrous DMF (3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-2-phenylimidazo[1,2-a]pyridine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Scope of C3-Arylation

EntryAryl HalideYield (%)
1Iodobenzene85
24-Iodotoluene82
31-Bromo-4-methoxybenzene78
42-Iodonaphthalene75

Yields are based on the methodology reported by Daugulis and others.[13]

Conclusion

The synthesis of functionalized 2-arylimidazo[1,2-a]pyridines is a dynamic field with a rich history and a vibrant present. From the foundational Tschitschibabin reaction to modern one-pot multicomponent strategies like the GBBR and the precision of C-H activation, chemists now have a powerful and diverse toolkit.[5][4][12] The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to explore the vast chemical space of this privileged scaffold for applications in drug discovery, chemical biology, and materials science. The continued development of greener, more efficient, and selective methodologies will undoubtedly expand the impact of this remarkable heterocyclic system.

References

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC. (2024). PubMed Central. [Link]

  • A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry. (2020). ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (2022). PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • A sustainable approach to the synthesis of 2- arylimidazo[1,2-a]pyridines followed by sequential amino and. (2025). RSC Publishing. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. (2012). ACS Publications. [Link]

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. (n.d.). RSC Publishing. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024). MDPI. [Link]

  • Ortho C−H Functionalization of 2‐Arylimidazo[1,2‐a]pyridines. (2021). ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2025). ResearchGate. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. [Link]

  • An arylation method for imidazo[1,2-a]pyridine. (2017). SciSpace. [Link]

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Application Notes and Protocols: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1][2] Derivatives of this core structure have been explored as potent anticancer agents, kinase inhibitors, and fluorescent probes for cellular imaging.[3][4][5][6] This document provides detailed application notes and protocols for the use of a specific derivative, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde , as a fluorescent probe in microscopy applications.

While specific photophysical data for this exact compound is not extensively available in the public domain, this guide synthesizes information from structurally related imidazo[1,2-a]pyridine derivatives to provide a robust starting point for experimental design. The protocols herein are intended to be a foundation for researchers to optimize and validate for their specific experimental systems.

The core structure, 2-phenylimidazo[1,2-a]pyridine, is known to be fluorescent, and its properties are significantly modulated by substituents on both the imidazopyridine core and the phenyl ring.[1][2] The presence of an electron-withdrawing aldehyde group at the 3-position and a chlorophenyl group at the 2-position is expected to influence the compound's spectral properties and potential biological interactions.

Predicted Photophysical Properties (Based on Analogs)

The photophysical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on their substitution patterns. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly shift the excitation and emission spectra.[2] While the precise values for this compound require experimental determination, we can extrapolate potential characteristics from related compounds.

Parameter Predicted Range/Characteristics Rationale/Supporting Evidence
Excitation Maximum (λex) ~350 - 400 nmImidazo[1,2-a]pyridine derivatives typically exhibit absorption in the UV to near-visible range. The extended conjugation with the phenyl and aldehyde groups will likely push the absorption towards longer wavelengths.[7]
Emission Maximum (λem) ~420 - 500 nm (Blue to Green)A significant Stokes shift is a common feature of this class of fluorophores.[7] The emission is expected in the blue-green region of the spectrum.
Quantum Yield (Φ) Moderate (0.2 - 0.6)Quantum yields for similar derivatives have been reported in this range, influenced by solvent polarity and substitution.[2]
Solubility Soluble in DMSO, sparingly soluble in aqueous buffersLike many organic fluorophores, high-concentration stock solutions are best prepared in a polar aprotic solvent like DMSO. Subsequent dilution into aqueous media for cell staining should be done carefully to avoid precipitation.

Potential Biological Applications in Fluorescence Microscopy

Derivatives of imidazo[1,2-a]pyridine have demonstrated a range of biological activities, suggesting their potential as fluorescent probes for specific cellular processes and structures.

  • Cancer Cell Imaging and Drug Screening: Numerous imidazo[1,2-a]pyridine derivatives exhibit anticancer properties by targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway.[3][4][8] This suggests that this compound could potentially be used to visualize drug uptake, and monitor cellular responses to therapy in cancer cell lines.

  • Monitoring Cellular Stress and Apoptosis: Some analogs have been shown to induce apoptosis and cell cycle arrest in cancer cells.[3] This opens the possibility of using the compound to identify and quantify apoptotic cells in a population.

  • General Cytoplasmic and Organelle Staining: Depending on its lipophilicity and specific interactions, the probe may accumulate in the cytoplasm or specific organelles, serving as a general cellular marker for morphological analysis.

Experimental Protocols

Disclaimer: The following protocols are generalized based on common practices for fluorescent small molecules and imidazo[1,2-a]pyridine derivatives. Optimization of concentration, incubation time, and imaging parameters is crucial for successful application with this compound.

Protocol 1: Preparation of Stock Solution
  • Reagent Preparation:

    • This compound powder.

    • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. For frequent use, small aliquots can be stored at 4°C for up to a week.

Protocol 2: Live-Cell Imaging

This protocol is designed for the visualization of the probe in living cells.

Workflow for Live-Cell Staining

Caption: Workflow for live-cell imaging.

  • Cell Culture:

    • Plate cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides suitable for microscopy.

    • Culture cells to 70-80% confluency.

  • Staining:

    • Prepare a working solution of the probe by diluting the 10 mM DMSO stock into pre-warmed complete cell culture medium. The final concentration should be empirically determined, starting with a range of 1-10 µM.

    • Remove the existing culture medium from the cells.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing and Imaging:

    • Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove excess probe.

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths (e.g., DAPI or CFP filter set for excitation, and a GFP or YFP filter set for emission).

Protocol 3: Fixed-Cell Imaging

This protocol is for applications where cellular fixation is required.

Workflow for Fixed-Cell Staining

Caption: Workflow for fixed-cell imaging.

  • Staining of Live Cells:

    • Follow steps 1 and 2 of the Live-Cell Imaging protocol.

  • Fixation:

    • After incubation with the probe, gently wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If co-staining with antibodies against intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • If desired, counterstain with other fluorescent dyes (e.g., DAPI for nuclei).

    • Mount the coverslip with an antifade mounting medium.

    • Image using a fluorescence microscope.

Considerations and Optimization

  • Cytotoxicity: It is essential to assess the cytotoxicity of this compound at the desired working concentrations. A standard MTT or similar cell viability assay should be performed. Some imidazo[1,2-a]pyridine derivatives have shown cytotoxicity in the micromolar range.[3]

  • Photostability: The photostability of the fluorophore should be evaluated under your specific imaging conditions. If photobleaching is significant, consider using an antifade reagent, reducing laser power, and minimizing exposure times.

  • Filter Selection: The optimal filter sets for excitation and emission should be determined experimentally by acquiring excitation and emission spectra of the compound.

  • Co-staining Compatibility: When performing multiplex imaging, ensure that the emission spectrum of this compound does not significantly overlap with those of other fluorophores in the panel.

Troubleshooting

Problem Possible Cause Suggested Solution
No/Weak Signal - Incorrect filter set.- Concentration too low.- Insufficient incubation time.- Photobleaching.- Verify excitation/emission spectra and use appropriate filters.- Increase probe concentration.- Increase incubation time.- Use antifade reagent and optimize imaging parameters.
High Background - Concentration too high.- Incomplete washing.- Decrease probe concentration.- Increase the number and duration of wash steps.
Probe Precipitation - Poor solubility in aqueous media.- Ensure the final DMSO concentration is low (typically <0.5%).- Prepare the working solution immediately before use and vortex well.
Cellular Toxicity - Concentration too high.- Prolonged incubation.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce incubation time.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Altaher, A. M. H., & Al-Ostath, M. A. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 78-88. [Link]

  • Chen, J., Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3223. [Link]

  • Velázquez-Olvera, S., Salgado-Zamora, H., Velázquez-Ponce, M., Campos-Aldrete, E., Reyes-Arellano, A., & Pérez-González, C. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 113. [Link]

  • Chen, Y., Li, J., Zhang, Y., Wang, Y., & Liu, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(1), 134-142. [Link]

  • Kumar, A., Singh, A., Kumar, V., & Singh, S. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-8. [Link]

  • Muthusamy, S., Ramkumar, V., & Gunanathan, C. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37015-37026. [Link]

  • Pimenta, F. M., de Melo, T. S., & da Silva, A. B. F. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Chemistry–A European Journal, 19(47), 15996-16004. [Link]

  • Pimenta, F. M., de Melo, T. S., & da Silva, A. B. F. (2013). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. [Link]

  • Han, X. H., Zhao, P., Tang, M. K., Yang, L., Wang, Q., & Zhang, S. S. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 3(4), 1062-1067. [Link]

  • Reddy, P. A., & Kumar, M. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. New Journal of Chemistry, 43(38), 15285-15290. [Link]

  • Han, X. H., Zhao, P., Tang, M. K., Yang, L., Wang, Q., & Zhang, S. S. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test strips. RSC Publishing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Electron-Deficient Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of the Vilsmeier-Haack formylation, specifically tailored for electron-deficient imidazo[1,2-a]pyridine systems. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific transformation. We will move beyond standard protocols to explore the underlying chemical principles governing these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Introduction: The Core Challenge of Deactivated Systems

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the direct formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction's success hinges on an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a mild electrophile, is attacked by the π-system of the substrate.[3][4]

The primary challenge with imidazo[1,2-a]pyridines bearing electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) substituents lies in this fundamental mechanism. The pyridine ring is inherently electron-deficient, and the presence of EWGs further depletes the electron density of the fused imidazole ring system.[5] This electronic deactivation makes the substrate a poor nucleophile, rendering the crucial electrophilic attack on the weak Vilsmeier reagent slow, inefficient, or altogether unsuccessful under standard conditions.[6] This guide provides a systematic approach to overcoming this inherent lack of reactivity.

Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions to build a foundational understanding before diving into specific troubleshooting protocols.

Q1: What is the Vilsmeier reagent and why is its electrophilicity a critical factor for my substrate?

A1: The Vilsmeier reagent is the active formylating agent, typically a chloroiminium salt, generated in situ from the reaction of a substituted amide (most commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2][6] The resulting electrophile, [(CH₃)₂N=CHCl]⁺, is considered a "weak" electrophile.[7] For a reaction to occur, the aromatic substrate must be sufficiently electron-rich (nucleophilic) to attack it. Electron-deficient imidazo[1,2-a]pyridines lack the necessary nucleophilicity, leading to poor reactivity.

Q2: At which position on the imidazo[1,2-a]pyridine ring does formylation typically occur?

A2: Electrophilic substitution on the imidazo[1,2-a]pyridine scaffold preferentially occurs at the C3 position. This is due to the stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge can be effectively delocalized without disrupting the aromaticity of the pyridine ring. However, severe steric hindrance at adjacent positions or strong electronic directing effects from substituents can sometimes lead to substitution at other positions, such as C5.

Q3: Are there any stability concerns with the Vilsmeier reagent itself?

A3: Yes. The Vilsmeier reagent is sensitive to moisture and can be thermally unstable.[8] It is crucial to use anhydrous solvents and reagents for its preparation.[9] Decomposition of DMF to dimethylamine can also occur, which can then react with the Vilsmeier reagent.[9] Furthermore, the preparation is exothermic and should be performed at low temperatures (e.g., 0 °C) to prevent runaway reactions and ensure reagent integrity.[8]

Q4: Can I use a pre-formed, commercially available Vilsmeier reagent?

A4: Absolutely. Commercially available Vilsmeier salt (CAS 3724-43-4) can be a convenient option.[10] It is a stable, albeit hygroscopic, solid. Using the pre-formed reagent can sometimes improve reproducibility by eliminating variability in the in situ generation step. However, for highly unreactive substrates requiring a large excess of the reagent, in situ preparation is often more practical and cost-effective.

Troubleshooting Guide: From Low Yields to Success

This section is structured to address specific experimental failures. For each problem, we diagnose the probable causes and provide actionable, step-by-step solutions grounded in chemical principles.

Problem 1: No Reaction or Very Low Conversion of Starting Material

This is the most common issue encountered with electron-deficient substrates. The TLC plate shows predominantly the starting material spot, even after prolonged reaction times.

Probable Cause A: Insufficient Reactivity of the Substrate

The core issue is the electronic deactivation of the imidazo[1,2-a]pyridine ring by EWGs, making it a poor nucleophile.[5]

Solutions:

  • Increase Reaction Temperature and Time: The Vilsmeier-Haack reaction is temperature-dependent.[11] For deactivated systems, forcing conditions are necessary. After the initial formation of the Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature, and then gradually heat to 60-100 °C or even higher.[12] Monitor the reaction by TLC every 2-4 hours. Be aware that higher temperatures can also lead to decomposition.

  • Increase Stoichiometry of the Vilsmeier Reagent: Employing a larger excess of the Vilsmeier reagent (from 3 to 10 equivalents or more) can shift the equilibrium towards the product, in accordance with Le Châtelier's principle. This increases the concentration of the electrophile, enhancing the probability of a successful reaction with the poor nucleophile.[12]

  • Solvent Choice: While DMF is the standard reagent/solvent, using a non-coordinating, high-boiling solvent like 1,2-dichloroethane (DCE) or chloroform can be beneficial.[9] This allows for higher reaction temperatures without the potential side reactions associated with excess DMF at high heat.

Probable Cause B: Poor Quality or Degradation of Reagents

Moisture in the DMF or degradation of POCl₃ can inhibit the formation of the active Vilsmeier reagent.

Solutions:

  • Use High-Purity, Anhydrous Reagents: Use a fresh, sealed bottle of POCl₃. Ensure your DMF is anhydrous grade and stored over molecular sieves. A quick check for DMF quality is its smell; a strong fishy odor indicates decomposition to dimethylamine.[9]

  • Verify Reagent Activity: If problems persist, consider testing your reagents on a known, electron-rich substrate like N,N-dimethylaniline or pyrrole to confirm that the Vilsmeier reagent is being generated effectively.

Visualizing the Troubleshooting Workflow

Troubleshooting_Flowchart cluster_no_conversion Low Conversion cluster_sm_consumed SM Consumed, Low Product Yield start Low Yield or No Reaction check_sm Is Starting Material (SM) Consumed on TLC? start->check_sm cause_reactivity Cause: Insufficient Reactivity check_sm->cause_reactivity No check_tlc What does the TLC show? check_sm->check_tlc Yes solution_reactivity Solutions: 1. Increase Temperature/Time 2. Increase Reagent Stoichiometry 3. Change Solvent (e.g., DCE) cause_reactivity->solution_reactivity cause_reagents Cause: Poor Reagent Quality solution_reagents Solutions: 1. Use Anhydrous Reagents 2. Test with Active Substrate cause_reagents->solution_reagents cause_side_reactions Multiple Spots: Side Reactions / Decomposition check_tlc->cause_side_reactions Multiple Spots cause_workup Baseline Streaking: Product Instability / Work-up Issues check_tlc->cause_workup Streaking solution_side_reactions Solutions: 1. Lower Temperature 2. Control Reagent Stoichiometry 3. Optimize Work-up cause_side_reactions->solution_side_reactions solution_workup Solutions: 1. Careful pH Adjustment during Quench 2. Rapid Extraction 3. Avoid Vigorous Heating cause_workup->solution_workup

Caption: Troubleshooting decision tree for Vilsmeier-Haack reactions.

Problem 2: Multiple Products Observed on TLC and Low Yield of Desired Product

Even if the starting material is consumed, a low yield of the formylated product can result from competing side reactions.

Probable Cause A: Decomposition under Forcing Conditions

The high temperatures required to activate the substrate can also lead to its decomposition or polymerization, often indicated by the reaction mixture turning dark or black.[5]

Solutions:

  • Find the "Sweet Spot" for Temperature: Carefully optimize the reaction temperature. Run small-scale parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to identify the optimal balance between reactivity and stability.

  • Gradual Addition of Substrate: Instead of adding the substrate all at once, consider a slow, portion-wise or syringe-pump addition of the imidazo[1,2-a]pyridine solution to the pre-formed Vilsmeier reagent at the target reaction temperature. This maintains a low concentration of the sensitive substrate, minimizing decomposition.

Probable Cause B: Chlorination or Other Side Reactions

At elevated temperatures, the Vilsmeier reagent or POCl₃ can sometimes act as a chlorinating agent, leading to chlorinated byproducts.[12]

Solutions:

  • Minimize Reaction Time: Once the reaction has reached maximum conversion (as monitored by TLC), proceed immediately to the work-up. Unnecessary heating increases the likelihood of side reactions.

  • Efficient Work-up: A prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and quench any remaining reactive species.[12]

Experimental Protocols

Standard Protocol: Vilsmeier-Haack Formylation

This protocol provides a starting point for optimization.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DMF (10 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: Stir the resulting mixture at 0 °C for 30-60 minutes. A thick white precipitate of the Vilsmeier reagent may form.[8]

  • Substrate Addition: Dissolve the electron-deficient imidazo[1,2-a]pyridine (1 equivalent) in a minimum amount of anhydrous DMF or 1,2-dichloroethane and add it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature, then heat to the desired temperature (start with 60-80 °C).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

  • Hydrolysis: Basify the aqueous solution slowly with a saturated solution of sodium bicarbonate or sodium hydroxide until pH ~8-9 to hydrolyze the intermediate iminium salt. Stir until the aldehyde product precipitates or is ready for extraction.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Strategy: When Vilsmeier-Haack Fails

For extremely deactivated systems where the Vilsmeier-Haack reaction is ineffective, alternative formylation methods must be considered.

Lithiation-Formylation: This is a powerful method for introducing a formyl group ortho to a directing group or at the most acidic position.

  • Setup: In a flame-dried flask under argon, dissolve the imidazo[1,2-a]pyridine in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C. Add a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise.

  • Formylation: After stirring for 1-2 hours at low temperature, add anhydrous DMF as the formylating agent.

  • Quench: Allow the reaction to warm slowly to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Work-up: Proceed with a standard aqueous work-up and extraction as described in the previous protocol.

Note: The regioselectivity of lithiation can be different from the Vilsmeier-Haack reaction and must be determined for your specific substrate. This method is often highly effective for preparing heteroaromatic aldehydes.[13]

Data Summary: Reaction Condition Guidelines

The following table provides suggested starting points for the Vilsmeier-Haack formylation based on the nature of the substituent on the imidazo[1,2-a]pyridine ring.

Substituent TypeExampleVilsmeier Reagent (eq.)Temperature (°C)Typical Time (h)Expected Outcome
Electron-Donating -CH₃, -OCH₃1.5 - 2.025 - 602 - 6Good to Excellent Yield
Halogen -Cl, -Br2.0 - 4.060 - 904 - 12Low to Moderate Yield
Strong EWG -NO₂, -CN, -CO₂R3.0 - 10.080 - 120+8 - 48+Very Low to Moderate Yield; Alternative methods may be required.

Mechanistic Visualization

The following diagram illustrates the key steps and the inherent challenge in the formylation of a deactivated system.

Vilsmeier_Mechanism cluster_reagent_formation Step 1: Vilsmeier Reagent Formation cluster_electrophilic_attack Step 2: Electrophilic Aromatic Substitution cluster_final_steps Step 3 & 4: Rearomatization & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate Electron-Deficient Imidazo[1,2-a]pyridine (Poor Nucleophile) Intermediate Cationic Intermediate (Wheland Intermediate) Substrate->Intermediate SLOW (Rate-Limiting Step) Iminium_Salt Aryl Iminium Salt Intermediate->Iminium_Salt -H⁺ Product 3-Formyl Product Iminium_Salt->Product +H₂O (Work-up)

Caption: Mechanism highlighting the rate-limiting step.

References

  • D. S. Jones, et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. ACS Publications.

  • D. S. Jones, et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters.

  • BenchChem (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. BenchChem.

  • NROChemistry (n.d.). Vilsmeier-Haack Reaction. NROChemistry.

  • Wikipedia (n.d.). Vilsmeier–Haack reaction. Wikipedia.

  • BenchChem (n.d.). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. BenchChem.

  • Y. Kimura & D. Matsuura (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry.

  • ResearchGate (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate.

  • NROChemistry (2021). Vilsmeier-Haack Reaction. YouTube.

  • J&K Scientific LLC (n.d.). Vilsmeier-Haack Reaction. J&K Scientific LLC.

  • BenchChem (n.d.). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. BenchChem.

  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

  • Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • Wiley Online Library (2008). A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides. Angewandte Chemie.

  • University of Michigan Library (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC.

  • Enamine (n.d.). Vilsmeier Reagent. Enamine.

  • BenchChem (n.d.). managing precipitate formation in Vilsmeier reagent preparation. BenchChem.

  • Reddit (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.

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Technical Support Center: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This molecule is a valuable scaffold in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, optimize reaction yields, and ensure the highest purity of the final product.

The synthesis is typically approached as a two-step process: first, the construction of the 2-(4-chlorophenyl)imidazo[1,2-a]pyridine core, followed by a regioselective formylation at the C3 position. The most robust and widely used method for this formylation is the Vilsmeier-Haack reaction.[5][6] This guide will address potential issues in both stages of this synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthetic route for this compound?

The most common and efficient route involves two key steps. First, the cyclocondensation of 2-aminopyridine with 2-bromo-1-(4-chlorophenyl)ethanone to form the 2-(4-chlorophenyl)imidazo[1,2-a]pyridine intermediate.[7] Second, the formylation of this intermediate at the electron-rich C3 position using the Vilsmeier-Haack reaction, which employs a reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation step?

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.[2] The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that selectively attacks the most nucleophilic position on the ring.[9][10] For the 2-phenylimidazo[1,2-a]pyridine core, the C3 position is the most electronically activated site, leading to highly regioselective formylation with minimal side products under optimized conditions.[11]

Q3: What are the most critical parameters that influence the overall yield?

Several factors are paramount:

  • Reagent Purity and Stoichiometry: The purity of starting materials, especially the dryness of DMF and the quality of POCl₃ for the Vilsmeier-Haack step, is crucial.

  • Temperature Control: Both the formation of the Vilsmeier reagent and the subsequent formylation reaction are temperature-sensitive. Precise temperature control is essential to prevent side reactions and reagent decomposition.[12]

  • Reaction Work-up: The hydrolysis of the iminium intermediate formed during the Vilsmeier-Haack reaction is a critical step. Improper pH, temperature, or quenching technique can drastically reduce the yield of the final aldehyde.

Q4: What are the primary safety precautions for this synthesis?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The Vilsmeier-Haack reaction itself can be exothermic and should be performed with careful temperature monitoring.

Experimental Workflow Overview

The following diagram outlines the general two-step synthesis process.

SynthesisWorkflow Start Starting Materials: 2-Aminopyridine 2-Bromo-1-(4-chlorophenyl)ethanone Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Intermediate: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine Step1->Intermediate Reflux in Ethanol or similar solvent Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 Vilsmeier_Reagents Vilsmeier Reagents: POCl₃ + Anhydrous DMF Vilsmeier_Reagents->Step2 Workup Aqueous Work-up & Hydrolysis Step2->Workup Formation of Iminium Salt Intermediate Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (Intermediate)
  • Potential Cause A: Incomplete Reaction

    • Scientific Rationale: The cyclocondensation reaction requires sufficient thermal energy to proceed to completion. The choice of solvent can also influence reaction rates by affecting the solubility of the reactants.

    • Solution:

      • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are fully consumed. Extend the reflux time if necessary.

      • Optimize Solvent: While ethanol is common, solvents like isopropanol or n-butanol can be used to achieve higher reflux temperatures, potentially accelerating the reaction.

      • Add a Base: Adding a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the HBr formed during the reaction, which may drive the equilibrium towards the product.

  • Potential Cause B: Impure Starting Materials

    • Scientific Rationale: The α-bromoketone (2-bromo-1-(4-chlorophenyl)ethanone) can be unstable and may contain unbrominated ketone or dibrominated side products, which will not participate in the desired reaction.

    • Solution:

      • Verify Purity: Check the purity of the α-bromoketone by ¹H NMR before use.

      • Recrystallize: If impurities are present, recrystallize the α-bromoketone from a suitable solvent like ethanol or hexane.

Problem 2: Vilsmeier-Haack Formylation Fails or Gives Very Low Yield
  • Potential Cause A: Deactivated Vilsmeier Reagent

    • Scientific Rationale: The Vilsmeier reagent is formed from the reaction of POCl₃ with DMF.[5] This reagent is highly sensitive to moisture. Any water present in the DMF or glassware will rapidly quench the POCl₃ and the Vilsmeier reagent, preventing the reaction.

    • Solution:

      • Use Anhydrous Reagents and Solvent: Use a fresh, sealed bottle of anhydrous DMF. Ensure all glassware is oven-dried or flame-dried before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

      • Proper Reagent Preparation: Prepare the Vilsmeier reagent in situ. Add POCl₃ dropwise to chilled (0 °C) anhydrous DMF with vigorous stirring. A color change and slight warming are typically observed. Allow the reagent to fully form (usually 15-30 minutes at 0 °C) before adding the imidazo[1,2-a]pyridine substrate.[8]

  • Potential Cause B: Incorrect Reaction Temperature

    • Scientific Rationale: While reagent formation requires low temperatures, the subsequent electrophilic substitution may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and the formation of tar-like byproducts.

    • Solution: After adding the substrate to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature. Then, gently heat the mixture. The optimal temperature is substrate-dependent but typically ranges from 60-80 °C.[12] Monitor the reaction progress closely using TLC.

Problem 3: Formation of Multiple Products or Tar During Formylation
  • Potential Cause A: Incorrect Stoichiometry

    • Scientific Rationale: Using a large excess of the Vilsmeier reagent can potentially lead to side reactions or decomposition of the sensitive product.

    • Solution: Use a moderate excess of the Vilsmeier reagent. A stoichiometry of 1.5 to 2.5 equivalents of POCl₃ and DMF relative to the imidazo[1,2-a]pyridine substrate is typically sufficient.

  • Potential Cause B: Improper Work-up Procedure

    • Scientific Rationale: The reaction produces a stable iminium salt intermediate which must be hydrolyzed to yield the final aldehyde.[6][13] This hydrolysis is highly exothermic and must be carefully controlled. Adding water directly to the hot reaction mixture can cause a violent reaction and product decomposition.

    • Solution: The "Quench on Ice" Protocol:

      • Cool the completed reaction mixture to room temperature.

      • Prepare a separate beaker with a large amount of crushed ice and water.

      • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

      • Once the quench is complete, the solution will be highly acidic. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is neutral or slightly basic (pH 7-8). This will precipitate the crude product.

Optimized Protocol and Data

This protocol provides a reliable method for the synthesis, incorporating best practices to maximize yield and purity.

Vilsmeier-Haack Mechanism

The diagram below illustrates the key steps in the formylation reaction.

VilsmeierMechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate 2-(Ar)-Imidazo[1,2-a]pyridine Iminium_Intermediate Iminium Salt Intermediate Substrate->Iminium_Intermediate + Vilsmeier Reagent Product 3-Carbaldehyde Product Iminium_Intermediate->Product H2O H₂O (Work-up) H2O->Product

Caption: Key stages of the Vilsmeier-Haack reaction.

Optimized Reaction Conditions
ParameterStep 1: CyclocondensationStep 2: Vilsmeier-Haack Formylation
Solvent Ethanol or IsopropanolAnhydrous DMF (used as reagent and solvent)
Base NaHCO₃ (1.5 eq)N/A (Work-up with NaOH or NaHCO₃)
Temperature 80-90 °C (Reflux)0 °C (Reagent formation), then 60-70 °C
Reaction Time 4-6 hours (TLC monitored)3-5 hours (TLC monitored)
Key Reagents 2-aminopyridine, α-bromoketonePOCl₃ (1.5-2.0 eq), Anhydrous DMF
Typical Yield >85%75-90%
Step-by-Step Experimental Protocol

Step 2: Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine

  • Setup: Under a nitrogen atmosphere, add anhydrous DMF (10 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Reagent Formation: Cool the DMF to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution should become a pale yellow, slightly viscous liquid.

  • Substrate Addition: Dissolve 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it slowly to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction in an oil bath to 65-70 °C for 3-5 hours. Monitor the reaction's completion by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).

  • Work-up: Cool the reaction vessel to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly pour the reaction mixture into the ice-water with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated NaHCO₃ solution or 2M NaOH solution until the pH reaches ~8. A precipitate (typically yellow or off-white) will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure this compound.

References

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Desai, N. C., & Trivedi, A. R. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 3(3), 1265-1273.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Kumar, R., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega.
  • Kumar, R., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Named Reactions. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

  • Wang, C., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry.
  • Adimurthy, S. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Guchhait, S. K., & Madaan, C. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Rasool, S. (2018). Vilsmeier haack reaction [PowerPoint slides]. SlideShare.
  • Reddy, T. S., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules.
  • Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines. BenchChem.
  • National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines.
  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
  • Petrou, A., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Bioorganic & Medicinal Chemistry.
  • Kim, Y. M., et al. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds.
  • Liu, L., et al. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Medicinal Chemistry Research.
  • Saha, A., & Roy, S. (n.d.). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition.

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side reactions and byproduct formation in the synthesis of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes via two common routes: the Vilsmeier-Haack formylation of 2-arylimidazo[1,2-a]pyridines and the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Problem Probable Cause Solution & Experimental Protocol
Low or no yield of the desired 3-carbaldehyde (Vilsmeier-Haack) Incomplete formation of the Vilsmeier reagent: Insufficient POCl₃ or degradation of the reagent due to moisture.Ensure anhydrous conditions and proper stoichiometry. The Vilsmeier reagent is moisture-sensitive. All glassware should be oven-dried, and anhydrous solvents must be used. Use a slight excess of POCl₃ (1.2-1.5 equivalents) relative to DMF. Protocol for Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0 °C. Add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes before adding the 2-arylimidazo[1,2-a]pyridine substrate.[1][2][3][4]
Low reactivity of the 2-arylimidazo[1,2-a]pyridine substrate: Electron-withdrawing groups on the aryl ring can deactivate the imidazo[1,2-a]pyridine system towards electrophilic formylation.Increase reaction temperature and time. After the addition of the substrate to the Vilsmeier reagent, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC. Extended reaction times (12-24 hours) may be necessary for less reactive substrates.[5][6]
Formation of a dark, intractable mixture (Vilsmeier-Haack) Excessive heating or prolonged reaction time: This can lead to polymerization or degradation of the product and starting material.Careful monitoring of the reaction. Use TLC to determine the optimal reaction time. Once the starting material is consumed, quench the reaction promptly. Work-up Procedure: Cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred solution of saturated aqueous sodium bicarbonate or sodium acetate until the pH is neutral.[1] The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
Low yield of the desired imidazo[1,2-a]pyridine product (GBB Reaction) Use of electron-poor aminopyridine: Aminopyridines with strong electron-withdrawing groups are less nucleophilic, leading to inefficient reaction.Consider using a more electron-rich aminopyridine if possible. If the specific aminopyridine is required, optimize the reaction conditions by using a stronger Lewis acid catalyst (e.g., Sc(OTf)₃) and higher temperatures.[7][8]
Side reactions of the aldehyde: Aldehyd self-condensation or other side reactions can compete with the desired three-component reaction.Use a dehydrating agent. The addition of a dehydrating agent like trimethyl orthoformate can help to drive the formation of the initial imine intermediate, minimizing aldehyde side reactions.[9]
Presence of a significant byproduct with a higher molecular weight (GBB Reaction) Formation of a bis-adduct: Under certain conditions, a second molecule of the 2-arylimidazo[1,2-a]pyridine can react with an intermediate, leading to the formation of a 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) byproduct. This is more likely to occur in an inert atmosphere.Perform the reaction in the presence of air (oxygen). Oxygen can act as an oxidant in some catalytic cycles, favoring the desired product. If an inert atmosphere is necessary, carefully control the stoichiometry of the reactants.
Observation of an open-chain byproduct (GBB Reaction with aliphatic aldehydes) Formation of a Ugi-type byproduct: With aliphatic aldehydes, the reaction may partially proceed through a classic Ugi four-component reaction pathway if a nucleophile (like water from the solvent or atmosphere) is present, leading to an acyclic adduct instead of the desired cyclized product.[10]Ensure strictly anhydrous conditions. Use anhydrous solvents and perform the reaction under an inert atmosphere. The use of molecular sieves can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reagent and how is it prepared?

The Vilsmeier-Haack reagent is a chloroiminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3][4] It is a weak electrophile used for the formylation of electron-rich aromatic and heteroaromatic compounds.

  • DOT Diagram of Vilsmeier Reagent Formation:

    Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃

    Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Q2: In the GBB reaction, what is the role of the acid catalyst?

The acid catalyst, which can be a Brønsted or Lewis acid, plays a crucial role in activating the aldehyde component towards nucleophilic attack by the aminopyridine. This facilitates the formation of the initial Schiff base (imine) intermediate, which is a key step in the reaction mechanism.[7][11]

Q3: My NMR spectrum shows unreacted 2-arylimidazo[1,2-a]pyridine after the Vilsmeier-Haack reaction. What should I do?

This indicates an incomplete reaction. You can try to resubmit the recovered starting material to the reaction conditions, perhaps with a fresh batch of Vilsmeier reagent. Alternatively, for future attempts, consider increasing the reaction temperature or prolonging the reaction time, while carefully monitoring for byproduct formation by TLC.

Q4: I observe a byproduct that appears to be a dimer of my starting imidazo[1,2-a]pyridine. How can I avoid this?

The formation of a 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) byproduct can occur, especially under inert atmosphere. Conducting the reaction in the presence of air can sometimes suppress this side reaction.

  • DOT Diagram of Bis-adduct Formation:

    Bis_Adduct_Formation Imidazopyridine 2-Arylimidazo[1,2-a]pyridine Intermediate Reactive Intermediate Imidazopyridine->Intermediate + Aldehyde (under inert atmosphere) Bis-adduct 3,3'-(Arylmethylene)bis (2-phenylimidazo[1,2-a]pyridine) Intermediate->Bis-adduct + Imidazopyridine

    Caption: Potential pathway for bis-adduct byproduct formation.

Q5: How can I purify my 2-arylimidazo[1,2-a]pyridine-3-carbaldehyde?

The most common method for purification is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective. The polarity can be adjusted based on the specific substituents on your compound. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification method for solid products.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add the 2-arylimidazo[1,2-a]pyridine (1 equivalent) portion-wise or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir until the gas evolution ceases and the pH is neutral.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
  • To a round-bottom flask, add the 2-aminopyridine (1 equivalent), the aldehyde (1.1 equivalents), and the isocyanide (1.1 equivalents).

  • Add the solvent (e.g., methanol, ethanol, or dichloromethane).

  • Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol% or p-toluenesulfonic acid, 20 mol%).

  • Stir the reaction mixture at room temperature or heat as required. The use of microwave irradiation can also be beneficial.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • DOT Diagram of GBB Reaction Workflow:

    GBB_Workflow start Start: 2-Aminopyridine, Aldehyde, Isocyanide reaction Reaction: Solvent, Catalyst (Heat or RT) start->reaction workup Work-up: Solvent removal, Aqueous wash reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2-Arylimidazo[1,2-a]pyridine derivative purification->product

    Caption: General workflow for the Groebke-Blackburn-Bienaymé reaction.

References

  • Shaikh, A. A., et al. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 43(10), 8985-8996. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • de la Torre, A. F., et al. (2018). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 29(11), 2358-2368. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • AllChemyst. Vilsmeier-Haack Reaction. [Link] (Note: A representative YouTube link is used here as the original may not be stable. The core information is derived from the general knowledge of the reaction.)

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Panda, J., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 56(83), 12516-12535. [Link]

  • Longo, V. N. M., et al. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 3(3), 228–239. [Link]

  • Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Neochoritis, C. G., et al. (2019). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 11(13), 1639-1662. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Saeed, H. Y., et al. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol. Synthetic Communications, 53(1), 84-96. [Link]

  • ResearchGate. Synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde. [Link]

  • Singh, M. S., & Chowdhury, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27341-27376. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 66-77. [Link]

  • Hwang, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4679–4684. [Link]

  • ResearchGate. Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. [Link]

  • ResearchGate. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]

  • Taylor & Francis Online. Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. [Link]

  • ResearchGate. (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]

  • National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Beilstein Archives. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • Indian Academy of Sciences. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • ResearchGate. Synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • ResearchGate. Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol. [Link]

  • ResearchGate. Scheme 2. Synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde. [Link]

  • Sci-Hub. Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. [Link]

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Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for troubleshooting the purification of polar imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. The inherent basicity and polarity of the imidazo[1,2-a]pyridine scaffold often lead to frustrating purification outcomes. This resource provides in-depth, field-proven insights and step-by-step protocols to empower you to achieve your desired purity and yield.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of polar imidazo[1,2-a]pyridine derivatives in a question-and-answer format, guiding you from problem identification to a successful resolution.

Chromatography Issues

Q1: My polar imidazo[1,2-a]pyridine derivative is streaking badly on a silica gel column, leading to poor separation and mixed fractions. What is the cause and how can I fix this?

A1: Streaking of basic compounds like imidazo[1,2-a]pyridines on silica gel is a classic problem. The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic nitrogen atoms of your compound through acid-base interactions. This leads to a non-ideal equilibrium between the stationary phase and the mobile phase, resulting in tailing or streaking peaks.

Here’s a systematic approach to address this issue:

  • Neutralize the Silica: The most common and effective solution is to add a basic modifier to your mobile phase. This deactivates the acidic silanol groups, preventing strong interactions with your basic compound.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is a widely used and effective method.[1]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your mobile phase, typically at a concentration of 1-5%.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider switching to a different stationary phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[1][2] Start with neutral alumina and if streaking persists, move to basic alumina.

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography is often the best choice.[1][3] This technique separates compounds based on hydrophobicity.

Q2: My polar imidazo[1,2-a]pyridine derivative is not eluting from the silica gel column, even with a very polar solvent system like 20% methanol in dichloromethane. What should I do?

A2: This is a common issue when dealing with highly polar compounds that exhibit strong adsorption to the silica gel. Here are several strategies to overcome this:

  • Drastically Increase Mobile Phase Polarity: If you are not already using it, a gradient elution up to 100% methanol may be necessary. Adding a small amount of ammonia to the methanol can also help to displace the compound from the acidic silica.

  • Check for Compound Stability: Before scaling up your purification, it's crucial to assess the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[1] Some imidazo[1,2-a]pyridine derivatives can be unstable on acidic silica.

  • Switch to Reversed-Phase Chromatography: This is often the most effective solution for very polar compounds.[4][5] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. For basic compounds, adding an acid modifier to the mobile phase can improve peak shape.

Q3: I am using reversed-phase chromatography (C18) for my polar imidazo[1,2-a]pyridine derivative, but the peak shape is broad and fronting. How can I improve this?

A3: Poor peak shape in reversed-phase chromatography for basic compounds is often due to interactions with residual silanol groups on the silica backbone of the C18 stationary phase. The protonated form of your basic compound can interact with these ionized silanols, leading to peak tailing. Fronting can occur when the compound is in equilibrium between its charged and neutral states in a neutral mobile phase.[6]

To address this, you need to control the ionization of your compound:

  • Add an Acidic Modifier: Adding a small amount of an acid to your mobile phase will protonate your basic imidazo[1,2-a]pyridine derivative, ensuring it is in a single ionic form. This leads to sharper, more symmetrical peaks.[6]

    • Formic Acid (FA): A common choice, typically used at 0.1%.[7][8]

    • Trifluoroacetic Acid (TFA): Also widely used at 0.1%, but it can be difficult to remove from the final product.

    • Acetic Acid (AcOH): A milder acid, used at 0.1-0.2%, which can be easier to remove.[6]

  • Use a Polar-Embedded Phase Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups and improve the peak shape of basic compounds.[3]

  • Phenyl Phases: These columns offer alternative selectivity through π-π interactions with the aromatic system of your imidazo[1,2-a]pyridine derivative.[3]

Non-Chromatographic Purification Issues

Q4: I am trying to recrystallize my polar imidazo[1,2-a]pyridine derivative, but it keeps "oiling out" instead of forming crystals. What can I do?

A4: "Oiling out" is a common problem during recrystallization, especially with polar compounds. It occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too quickly.[1]

Here are some troubleshooting steps to induce crystallization:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[1]

  • Use a Co-solvent System: A mixture of a "good" solvent (in which your compound is very soluble) and a "poor" solvent (in which it is less soluble) can be very effective. Dissolve your compound in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q5: My recovery is very low after performing an acid-base extraction to purify my imidazo[1,2-a]pyridine derivative. What are the potential reasons for this?

A5: Acid-base extraction is a powerful technique for purifying basic compounds, but low recovery can be frustrating. Here are some common causes and their solutions:

  • Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid to fully protonate your compound and drive it into the aqueous layer. Similarly, use enough base to fully deprotonate it for extraction into the organic layer. Check the pH of the aqueous layer with pH paper to confirm it is in the desired range (typically pH < 2 for protonation and pH > 10 for deprotonation).

  • Insufficient Extraction: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[3] This is more efficient at recovering your compound.

  • Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping your compound.[3] To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.[1][3]

  • Solubility of the Salt: The protonated salt of your imidazo[1,2-a]pyridine derivative might have some solubility in the organic phase, leading to loss of product. Back-washing the organic layer with a fresh portion of the acidic aqueous solution can help to recover more of your compound.[3]

Frequently Asked Questions (FAQs)

Question Brief Answer
What is a good starting solvent system for flash chromatography of a moderately polar imidazo[1,2-a]pyridine derivative on silica gel? A gradient of ethyl acetate in hexanes is a good starting point. If the compound is more polar, a gradient of methanol in dichloromethane is a common choice. Always add 0.1-1% triethylamine to the eluent to prevent streaking.
How can I determine the best solvent system for my column? Thin Layer Chromatography (TLC) is essential for method development. The ideal Rf value for your target compound should be between 0.2 and 0.4 for good separation on a column.[9]
My compound is not soluble in the initial mobile phase for reversed-phase chromatography. What should I do? Dissolve your sample in a small amount of a strong, water-miscible organic solvent like DMSO, DMF, or methanol. Be mindful that injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[3] Alternatively, consider a solid load injection where the sample is adsorbed onto a solid support like Celite or silica gel.[3]
Is it possible to purify my polar imidazo[1,2-a]pyridine derivative without chromatography? Yes, for some compounds, recrystallization or acid-base extraction can be effective purification methods, especially if the impurities have significantly different properties.[10][11]

Experimental Protocols

Protocol 1: Flash Silica Gel Chromatography with a Basic Modifier

This protocol is suitable for moderately polar imidazo[1,2-a]pyridine derivatives that are stable on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimum amount of the mobile phase or a slightly more polar solvent. Pipette the solution directly onto the top of the silica bed.

    • Dry Loading: If your compound has poor solubility in the column solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution: Begin elution with your chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography with an Acidic Modifier

This protocol is ideal for highly polar or water-soluble imidazo[1,2-a]pyridine derivatives.

  • Column Equilibration: Equilibrate the C18 column with your initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Sample Preparation: Dissolve your sample in a minimum amount of the initial mobile phase or a solvent like methanol or DMSO.

  • Injection: Inject the sample onto the column.

  • Elution: Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute your compound.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried to obtain the final product.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting the purification of polar imidazo[1,2-a]pyridine derivatives.

Troubleshooting_Purification start Start: Crude Polar Imidazo[1,2-a]pyridine tlc TLC Analysis (Silica, +/- TEA) start->tlc good_rf Good Rf (0.2-0.4) No Streaking tlc->good_rf Analysis streaking Streaking/ Tailing tlc->streaking no_elution Stays at Baseline tlc->no_elution flash_silica Flash Chromatography (Silica + TEA) good_rf->flash_silica Proceed add_tea Add 0.5-1% TEA to Mobile Phase streaking->add_tea alumina Consider Alumina Chromatography streaking->alumina rp_chrom Reversed-Phase Chromatography (C18) no_elution->rp_chrom Switch Method non_chrom Consider Non-Chromatographic Methods (Recrystallization, Acid-Base Extraction) no_elution->non_chrom pure_product Pure Product flash_silica->pure_product add_tea->tlc Re-analyze alumina->pure_product rp_tlc RP-TLC or Analytical HPLC rp_chrom->rp_tlc rp_good_peak Good Retention & Peak Shape rp_tlc->rp_good_peak Analysis rp_poor_peak Poor Retention or Bad Peak Shape rp_tlc->rp_poor_peak rp_flash Preparative RP-HPLC or Flash RP rp_good_peak->rp_flash Proceed add_acid Add 0.1% Formic Acid or Acetic Acid rp_poor_peak->add_acid rp_flash->pure_product add_acid->rp_tlc Re-analyze non_chrom->pure_product

Caption: Troubleshooting workflow for imidazo[1,2-a]pyridine purification.

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. [Link]

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepux. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Royal Society of Chemistry. [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • How does an acid pH modifier impact flash chromatography?. Biotage. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Reversed-Phase Flash Purification. Biotage. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. [Link]

  • Reversed Phase Chromatography. Cytiva. [Link]

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Taylor & Francis Online. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Institutes of Health. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This molecule is a valuable intermediate in pharmaceutical development, belonging to the imidazo[1,2-a]pyridine class of heterocycles known for a wide range of biological activities.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will focus on the critical formylation step using the Vilsmeier-Haack reaction, providing in-depth troubleshooting advice and validated protocols.

Section 1: Synthesis Overview and Core Mechanism

The target molecule is typically prepared in a two-step sequence. First, the imidazo[1,2-a]pyridine core is constructed, followed by a regioselective formylation at the C3 position. The primary focus of this guide is the second step, which presents the most significant scale-up hurdles.

Step 1: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine This precursor is generally synthesized via the condensation of 2-aminopyridine with an appropriate α-haloketone, such as 2-bromo-1-(4-chlorophenyl)ethanone.[4] This reaction is robust and typically proceeds in high yield.

Step 2: Vilsmeier-Haack Formylation The introduction of the aldehyde group at the electron-rich C3 position is achieved through an electrophilic aromatic substitution using the Vilsmeier reagent.[5] This reagent is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[6][7][8]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in three main stages: formation of the electrophile (the Vilsmeier reagent), electrophilic attack on the imidazo[1,2-a]pyridine ring, and subsequent hydrolysis to yield the final aldehyde.

Vilsmeier_Mechanism DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl₃ (Exothermic) POCl3 POCl₃ POCl3->Reagent Intermediate Iminium Salt Intermediate Reagent->Intermediate Precursor 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine Precursor->Intermediate Electrophilic Attack Product Target Aldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.

Part A: Vilsmeier Reagent Formation & Initial Reaction

Question: Upon adding POCl₃ to DMF, my reactor's temperature is rising uncontrollably, and the solution is turning dark brown/black. What is happening?

Answer: This is a critical process safety issue. The reaction between POCl₃ and DMF to form the Vilsmeier reagent is highly exothermic.[9] At a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to thermal decomposition of the reagent and solvent, causing pressure buildup and the formation of impurities.

  • Causality: Rapid, localized heating accelerates side reactions and decomposition.

  • Solution Protocol:

    • Pre-cool the Reactor: Ensure your reactor, charged with DMF, is cooled to 0-5 °C before beginning the addition.

    • Slow, Sub-surface Addition: Add POCl₃ slowly and below the surface of the stirred DMF. This prevents accumulation of unreacted POCl₃ on the surface and ensures immediate mixing and heat distribution.

    • Vigorous Agitation: Use an appropriately sized overhead stirrer. Poor mixing is a primary cause of localized hot spots.

    • Monitor Internal Temperature (Tᵢ): Do not rely solely on the jacket temperature. A probe monitoring the internal reaction temperature is essential for safe scale-up. Maintain Tᵢ below 10 °C during the addition.

Question: My reaction stalls, showing low conversion of the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine starting material even after extended heating. How can I improve the reaction efficiency?

Answer: Low conversion is typically due to an insufficient amount of active Vilsmeier reagent or suboptimal reaction conditions.

  • Causality: The Vilsmeier reagent is a weaker electrophile than those used in reactions like Friedel-Crafts acylation.[5] Its potency can be affected by stoichiometry, temperature, and moisture.

  • Troubleshooting Steps:

    • Check Reagent Stoichiometry: On scale-up, minor weighing errors become significant. Ensure at least 1.5-2.0 equivalents of the Vilsmeier reagent (both POCl₃ and DMF) are used relative to the imidazopyridine substrate.

    • Verify Reagent Quality: Use fresh, high-purity POCl₃ and anhydrous DMF. Moisture will rapidly quench the Vilsmeier reagent.

    • Optimize Reaction Temperature: While reagent formation requires cold temperatures, the subsequent formylation step often requires heating (e.g., 80-100 °C) to proceed at a reasonable rate.[8] A temperature optimization study (e.g., 70 °C, 80 °C, 90 °C) is recommended.

    • Reaction Monitoring: Use HPLC or TLC to track the disappearance of starting material. If the reaction plateaus, a second small charge of freshly prepared Vilsmeier reagent might be necessary, but this should be approached with caution regarding the thermal profile.

Part B: Work-up and Product Isolation

Question: The reaction mixture becomes a very thick, difficult-to-stir slurry upon heating. I'm concerned about mixing and product quality.

Answer: The precipitation of the intermediate iminium salt is common. While it can indicate product formation, it poses significant process challenges at scale.

  • Causality: The iminium salt intermediate may have poor solubility in the DMF/POCl₃ mixture, causing it to crystallize or precipitate, drastically increasing the viscosity.

  • Solutions:

    • Mechanical Agitation: A standard magnetic stir bar is insufficient for multi-liter reactions. A high-torque overhead mechanical stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) is mandatory.

    • Solvent Volume: While concentrating the reaction is often desired, a slight increase in the DMF volume might be necessary to maintain a mobile slurry. This is a trade-off between throughput and processability.

    • Controlled Temperature Ramp: A slow, controlled ramp-up to the target reaction temperature can sometimes allow for more controlled precipitation and prevent the formation of large, unmanageable agglomerates.

Question: The quenching and neutralization step is violent and difficult to control. How can I perform the work-up safely and efficiently at a large scale?

Answer: Quenching the reaction mixture, which contains excess POCl₃ and acidic intermediates, is hazardous. Adding water or base directly to the reactor is not recommended at scale.

  • Causality: The reaction of residual POCl₃ with water is extremely exothermic and releases HCl gas.

  • Recommended Scale-Up Protocol (Reverse Quench):

    • Prepare a separate, larger vessel containing a cooled (0-10 °C) aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

    • Slowly transfer the reaction mixture into the vigorously stirred basic solution. This method ensures that the highly reactive components are always the limiting reagent in the quench vessel, allowing for much better temperature control.

    • Monitor the pH of the quench vessel throughout the addition, maintaining a basic pH (9-11) to ensure complete neutralization and precipitation of the product.

    • Ensure adequate ventilation to handle any off-gassing.

Part C: Purification

Question: My crude product is pure by TLC/HPLC, but it's a sticky solid or oil that is difficult to filter and dry. How can I obtain a free-flowing crystalline solid?

Answer: This is a common physical form issue. The crude product may contain residual solvents or minor impurities that inhibit crystallization.

  • Causality: Amorphous or oily products have poor handling characteristics. Inducing crystallinity is key for efficient isolation.

  • Solution: Trituration/Slurry Wash:

    • After initial isolation (filtration), suspend the crude product in a solvent in which it is poorly soluble but in which the impurities are soluble.

    • Stir the resulting slurry at room temperature or with gentle warming for several hours. This process allows the amorphous material to reorganize into a more stable, crystalline form.

    • Filter the solid, wash with fresh cold trituration solvent, and dry under vacuum.

Question: Column chromatography is not a viable purification method for the 5 kg scale I am targeting. What is the best strategy for achieving high purity?

Answer: Recrystallization is the most effective and scalable method for purifying solid organic compounds. The key is identifying a suitable solvent system.

  • Causality: Recrystallization purifies compounds based on differences in solubility between the desired product and impurities at different temperatures.

  • Strategy:

    • Solvent Screening: Perform small-scale solubility tests to find a solvent that dissolves the product when hot but provides low solubility when cold.

    • Execution: Dissolve the crude material in the minimum amount of the chosen hot solvent. If colored impurities are present, a charcoal treatment can be performed. Filter the hot solution to remove any insoluble matter. Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.

    • Isolate and Dry: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Potential Recrystallization Solvents to Screen Comments
Isopropanol (IPA)Often a good starting point for moderately polar compounds.
Acetonitrile (MeCN)Can provide good solubility when hot and lower solubility when cold.
Ethyl Acetate (EtOAc)Another common solvent for recrystallization.
TolueneA non-polar option for less polar compounds or impurities.
IPA / WaterA mixed-solvent system can be used to fine-tune solubility.
EtOAc / HeptaneA polar/non-polar mixture useful for "oiling out" prevention.

Section 3: Frequently Asked Questions (FAQs)

1. What are the most critical process safety considerations for this synthesis? The primary hazards are the highly exothermic and corrosive nature of POCl₃. Key safety measures include:

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, splash goggles, and a lab coat. Work in a well-ventilated fume hood or ventilated enclosure.

  • Exotherm Control: As detailed in the troubleshooting section, strict temperature control during reagent formation and quenching is paramount.

  • Quenching Strategy: Always use a reverse quench protocol for large-scale reactions.

  • Material Compatibility: Ensure all reactor components and transfer lines are compatible with POCl₃ and strong acids (e.g., glass, PTFE, Hastelloy).

2. How can I effectively monitor the reaction progress at scale? Visual inspection is unreliable. A robust in-process control (IPC) method is essential.

  • TLC: A simple method for qualitative monitoring. A typical eluent system is 30-50% Ethyl Acetate in Hexanes.

  • HPLC: The preferred method for quantitative analysis. A C18 reverse-phase column with a water/acetonitrile mobile phase gradient can effectively separate the starting material, product, and any potential byproducts. This allows you to confirm when the reaction has reached completion and avoid unnecessary heating or processing time.

3. Are there any "greener" alternatives to the classical Vilsmeier-Haack conditions? Research into more sustainable synthesis is ongoing. Some approaches for similar transformations include:

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction, potentially reducing reaction times and energy consumption.[10] However, scaling up microwave reactions presents its own set of engineering challenges.

  • Alternative Reagents: While POCl₃/DMF is standard, other Vilsmeier-type reagents exist, though they are often more expensive or less efficient for this specific transformation.

  • Solvent Choice: Using greener solvents like PEG-400 has been reported for similar reactions, which can act as both a solvent and a phase-transfer catalyst.[10]

4. What are the expected analytical characteristics of the final product? Based on literature for the target compound and its analogues, the following characteristics are expected:[9][11]

  • Appearance: White to pale yellow solid.

  • ¹H NMR (in CDCl₃): Signals expected around δ 10.1 (s, 1H, CHO), 9.8 (d, 1H, pyridine H), and 7.5-7.9 (m, aromatic protons).

  • ¹³C NMR (in CDCl₃): Signals expected around δ 180 (CHO), and within the 115-160 ppm range for the aromatic and heterocyclic carbons.

Section 4: Recommended Scale-Up Protocol

This protocol is a starting point for a 100g scale synthesis and should be adapted based on your specific equipment and safety reviews.

Materials:

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: 100 g (0.439 mol)

  • N,N-Dimethylformamide (DMF), anhydrous: 500 mL

  • Phosphorus oxychloride (POCl₃): 101 g (66 mL, 0.659 mol, 1.5 eq)

  • Sodium Carbonate (Na₂CO₃): 250 g

  • Deionized Water: 2.5 L

  • Isopropanol (for recrystallization): ~1 L

Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Purge the reactor with nitrogen.

  • Reagent Formation: Charge the reactor with DMF (500 mL) and cool the jacket to 0 °C. Once the internal temperature is ≤ 5 °C, begin the slow, dropwise addition of POCl₃ via the addition funnel over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Substrate Addition: After the POCl₃ addition is complete, add the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (100 g) portion-wise to the cold Vilsmeier reagent, ensuring the temperature does not exceed 15 °C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 85-90 °C. The mixture may become a thick slurry. Maintain vigorous stirring and hold at this temperature for 2-4 hours.

  • Reaction Monitoring: Take a sample after 2 hours and analyze by HPLC or TLC to check for the consumption of starting material. Continue heating until the conversion is >98%.

  • Work-up (Reverse Quench): In a separate 5L reactor, prepare a solution of Na₂CO₃ (250 g) in water (2.5 L) and cool to 10 °C. Once the main reaction is complete, cool it to room temperature. Slowly transfer the reaction mixture into the stirred sodium carbonate solution, maintaining the quench pot temperature below 25 °C.

  • Isolation: After the transfer is complete, stir the resulting slurry for 1 hour. Filter the precipitated solid and wash the filter cake thoroughly with deionized water (2 x 500 mL) until the filtrate is neutral.

  • Drying (Crude): Dry the crude solid in a vacuum oven at 50-60 °C until constant weight. (Expected crude yield: 100-110 g).

  • Purification (Recrystallization): Transfer the crude solid to a clean reactor. Add isopropanol (~8-10 mL per gram of crude material). Heat the mixture to reflux with stirring until all the solid dissolves. Slowly cool the solution to 0-5 °C over several hours to induce crystallization.

  • Final Isolation: Filter the crystalline product, wash the cake with a small amount of cold isopropanol, and dry in a vacuum oven at 50-60 °C to a constant weight. (Expected final yield: 85-95 g, >99% purity).

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the scale-up process.

Troubleshooting_Workflow Start Start: Scale-Up Synthesis Problem Problem Encountered? Start->Problem Phase Which Phase? Problem->Phase Yes End Process Optimized Problem->End No Exotherm Issue: Uncontrolled Exotherm or Darkening Phase->Exotherm Reagent Formation/ Reaction Low_Conv Issue: Low Conversion Phase->Low_Conv Reaction Workup Issue: Difficult Quench or Isolation Phase->Workup Work-up/ Isolation Purity Issue: Low Purity Phase->Purity Purification Solution_Exo Solution: 1. Check Cooling Efficiency 2. Slow Addition Rate 3. Improve Agitation Exotherm->Solution_Exo Solution_Exo->End Solution_Conv Solution: 1. Verify Stoichiometry 2. Check Reagent Quality 3. Optimize Temperature/Time Low_Conv->Solution_Conv Solution_Conv->End Solution_Workup Solution: 1. Use Reverse Quench 2. Triturate Crude Solid 3. Screen Solvents Workup->Solution_Workup Solution_Workup->End Solution_Purity Solution: 1. Optimize Recrystallization 2. Consider Charcoal Treatment 3. Re-slurry in Hot Solvent Purity->Solution_Purity Solution_Purity->End

Caption: A logical workflow for troubleshooting scale-up issues.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). PubMed Central. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (2022). National Institutes of Health. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

  • Review Article on Vilsmeier-Haack Reaction. PharmaTutor. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Available at: [Link]

  • A plausible mechanism for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. (2018). ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). SCIRP. Available at: [Link]

  • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. (2024). ResearchGate. Available at: [Link]

  • Thermal and Microwave-Assisted Rapid Syntheses of Substituted Imidazo[1,2-a]pyridines Under Solvent- and Catalyst-Free Conditions. (2011). ResearchGate. Available at: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). PubMed. Available at: [Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. (2008). ResearchGate. Available at: [Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. (2008). PubMed Central. Available at: [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2020). ResearchGate. Available at: [Link]

  • Mechanochemistry Applied to the Synthesis of 2-Phenylimidazo[1,2-α]pyridine as a Teaching Tool for Green Chemistry. (2022). SciELO. Available at: [Link]

  • Novel Imidazo[1][11][12] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. (2024). ScienceDirect. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. Available at: [Link]

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  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Available at: [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021). Google Patents.
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Technical Support Center: Mastering Temperature Control in the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic chemistry, enabling the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] However, the seemingly straightforward nature of this reaction belies a critical sensitivity to temperature. Inconsistent temperature control is a primary driver of variable yields, side-product formation, and even hazardous runaway reactions.[3][4]

This technical support guide provides a comprehensive resource for understanding and managing the thermal dynamics of the Vilsmeier-Haack reaction. Structured as a troubleshooting guide and a set of frequently asked questions, this document offers practical, field-tested advice to ensure consistent and safe experimental outcomes.

Troubleshooting Guide: Navigating Common Temperature-Related Issues

This section addresses specific problems that may arise during the Vilsmeier-Haack reaction, with a focus on temperature-related causes and solutions.

Problem Potential Temperature-Related Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Insufficient Reaction Temperature: The activation energy for the reaction with less reactive substrates may not be met at lower temperatures.[5] 2. Decomposition of Vilsmeier Reagent: Formation of the reagent at too high a temperature, or prolonged reaction times at elevated temperatures, can lead to its degradation.[6]1a. Gradual Temperature Increase: For sluggish reactions, incrementally increase the temperature (e.g., from room temperature to 40-80°C or higher) while monitoring the reaction progress by TLC or LCMS.[5] 1b. Substrate-Specific Temperature Profiles: Consult literature for optimal temperature ranges for your specific substrate class. For instance, highly reactive substrates like pyrroles may react readily at 0°C to room temperature, while less reactive ones may require refluxing.[1][5] 2a. Strict Low-Temperature Reagent Formation: Prepare the Vilsmeier reagent in situ at a strictly controlled low temperature, typically between 0°C and 5°C, to ensure its stability.[6][7] This minimizes decomposition before the substrate is introduced.
Formation of Multiple Products/Isomers Suboptimal Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic product distribution, leading to the formation of undesired isomers.[6]1. Favoring the Thermodynamic Product: Running the reaction at a lower temperature for a longer duration can favor the formation of the more stable thermodynamic product.[6] 2. Favoring the Kinetic Product: Conversely, a higher temperature for a shorter reaction time might favor the kinetically controlled product.[6] Experiment with a range of temperatures to find the optimal condition for the desired isomer.
Darkening or Charring of the Reaction Mixture Excessive Heat: High reaction temperatures can lead to the decomposition of the starting material, the desired product, or the solvent, particularly with sensitive substrates like furans.[6][8]1. Immediate Temperature Reduction: If charring is observed, immediately reduce the temperature of the reaction. 2. Efficient Heat Dissipation: Ensure vigorous stirring and an adequate cooling bath (e.g., ice-water or ice-salt) to dissipate the exothermic heat generated, especially during reagent formation and substrate addition.[5] 3. Gradual Heating: For reactions requiring elevated temperatures, increase the temperature gradually to avoid localized overheating.
Runaway Reaction Poor Temperature Control During Reagent Formation or Reaction: The formation of the Vilsmeier reagent is highly exothermic.[3][7] Uncontrolled addition of POCl₃ to DMF or insufficient cooling can lead to a rapid and dangerous temperature increase.[3]1. Slow, Dropwise Addition: Add phosphorus oxychloride (POCl₃) dropwise to a well-chilled and vigorously stirred solution of N,N-dimethylformamide (DMF).[5][7] 2. Maintain Low Temperature: Throughout the addition, maintain the internal temperature of the reaction mixture below 5°C.[5] 3. Use of a Co-solvent: In some cases, using a co-solvent like dichloromethane (DCM) or chloroform can help to keep the Vilsmeier reagent in solution and aid in heat distribution.[5]
Precipitation/Stuck Stir Bar During Reagent Preparation 1. High Concentration: High concentrations of POCl₃ and DMF can lead to the precipitation of the Vilsmeier reagent salt. 2. Inefficient Cooling: Localized heating during the exothermic reaction between POCl₃ and DMF can cause solidification.[5]1. Addition of a Co-solvent: Add a co-solvent such as DCM, DCE, or chloroform before or during the addition of POCl₃ to maintain the reagent's solubility.[5] 2. Vigorous Stirring and Slow Addition: Ensure efficient stirring and slow, dropwise addition of POCl₃ to a well-chilled DMF solution in an ice bath to effectively dissipate heat.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is conducted over a wide temperature range, which is highly dependent on the reactivity of the substrate. The formation of the Vilsmeier reagent itself is typically carried out at low temperatures, often between 0°C and 10°C, to ensure its stability.[6] The subsequent reaction with the aromatic substrate can be performed at temperatures ranging from 0°C to 80°C or even higher.[1][5] For some less reactive substrates, refluxing overnight may be necessary.[5]

Q2: How does temperature affect the Vilsmeier reagent itself?

The Vilsmeier reagent, a chloroiminium salt, can be thermally unstable.[6] At elevated temperatures, it can decompose, which reduces the yield of the desired product.[6] Therefore, it is crucial to prepare the reagent at low temperatures (e.g., 0-5°C) and, in many cases, use it immediately in situ.[5][6]

Q3: My substrate is known to be sensitive to high temperatures. How should I approach the Vilsmeier-Haack reaction?

For temperature-sensitive substrates, such as certain furan derivatives, it is imperative to maintain strict temperature control.[8] Begin the reaction at a low temperature (0°C or below) and maintain this temperature throughout the addition of the substrate.[8] After the addition is complete, you can allow the reaction to warm gradually to room temperature while carefully monitoring its progress using TLC or LCMS.[8] A carefully optimized temperature profile is essential to balance reactivity with substrate stability.

Q4: I am scaling up a Vilsmeier-Haack reaction. What are the key temperature control considerations?

Scaling up exothermic reactions like the Vilsmeier-Haack presents significant safety challenges.[3][4] The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient. Key considerations include:

  • Rate of Reagent Addition: The rate of POCl₃ addition must be carefully controlled to manage the rate of heat generation.

  • Cooling Capacity: Ensure your cooling system is robust enough to handle the total heat output of the reaction.

  • In-situ Reagent Formation and Consumption: A safer approach for large-scale reactions is to add POCl₃ to a mixture of the substrate and DMF. This way, the exothermic Vilsmeier reagent is consumed as it is formed, preventing its accumulation and the associated thermal hazards.[3]

Q5: What is the role of temperature during the work-up/quenching of the reaction?

The quenching of a Vilsmeier-Haack reaction, typically with ice water or an aqueous base, is often exothermic.[6] It is crucial to perform the quench slowly and with efficient cooling to prevent a sudden temperature increase.[9] A recommended method is to pour the reaction mixture slowly into a vigorously stirred solution of ice water or a pre-cooled aqueous solution of a salt like sodium acetate.[5][10] Maintaining a low temperature during neutralization (below 20°C) is important to avoid the formation of colored byproducts.[9]

Visualizing Workflows and Relationships

To further clarify the experimental workflow and the influence of temperature, the following diagrams are provided.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up DMF DMF Reagent_Formation Exothermic Reaction (0-5 °C) DMF->Reagent_Formation POCl3 POCl3 POCl3->Reagent_Formation Slow, dropwise addition Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagent_Formation->Vilsmeier_Reagent Reaction Electrophilic Substitution (0-80+ °C) Vilsmeier_Reagent->Reaction Substrate Electron-Rich Aromatic Substrate Substrate->Reaction Dropwise addition Iminium_Salt Iminium Salt Intermediate Reaction->Iminium_Salt Quench Aqueous Quench (e.g., ice water, NaOAc) Iminium_Salt->Quench Slow addition Hydrolysis Hydrolysis Quench->Hydrolysis Product Aryl Aldehyde/Ketone Hydrolysis->Product

Caption: A step-by-step workflow for the Vilsmeier-Haack reaction.

Temperature_Effects cluster_low_temp Temperature Too Low cluster_high_temp Temperature Too High Optimal_Temp Optimal Temperature Range High_Yield High Yield & Selectivity Optimal_Temp->High_Yield Leads to Low_Yield Low or No Yield Slow_Reaction Slow Reaction Rate Slow_Reaction->Low_Yield Side_Products Side Products/ Isomers Decomposition Reagent/Substrate Decomposition Charring Charring Runaway Runaway Reaction

Caption: The impact of temperature on Vilsmeier-Haack reaction outcomes.

References

  • Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
  • Effect of temperature on Vilsmeier-Haack reaction outcome. Benchchem.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Temperature control in the Vilsmeier-Haack reaction of furan deriv
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Vilsmeier haack reaction. Slideshare.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters.
  • Vilsmeier Haack Reaction. Reddit.
  • Vilsmeier–Haack reaction. Wikipedia.
  • p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.
  • Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem.

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identifying and removing impurities from crude 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

A Guide to Identification and Removal of Synthetic Impurities

Welcome to the technical support center for researchers working with this compound. This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide practical, field-tested solutions to common purification challenges. As Senior Application Scientists, our goal is to explain not just the how, but the why, grounding each recommendation in established chemical principles to ensure the integrity of your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter after the initial synthesis of your target compound.

Question 1: My crude product is a dark, oily residue instead of the expected yellow solid. What happened and how can I purify it?

Answer:

This is a common issue often stemming from incomplete reaction, degradation, or the presence of polymeric byproducts, particularly if the reaction was run at a high temperature for an extended period. The Vilsmeier-Haack reaction, a standard method for formylating electron-rich heterocycles like the imidazo[1,2-a]pyridine core, can generate colored impurities if not properly controlled.[1][2]

Causality & Recommended Actions:

  • Incomplete Reaction: The primary unreacted starting material would be 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine. This precursor is less polar than your aldehyde product.

  • Vilsmeier Reagent Byproducts: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive.[2] Hydrolysis of any residual reagent during workup can create acidic conditions, potentially leading to degradation of the sensitive aldehyde functional group.

  • Thermal Degradation: Imidazo[1,2-a]pyridine scaffolds can be susceptible to degradation at elevated temperatures, leading to complex, often colored, mixtures.

Purification Strategy:

Your primary method for handling an oily crude product will be column chromatography. Recrystallization is generally ineffective for oils.

  • Step 1: Initial Analysis. Before committing to a large-scale column, perform a quick Thin Layer Chromatography (TLC) analysis using a solvent system like Hexane:Ethyl Acetate (e.g., starting with a 7:3 or 8:2 ratio).[3][4] This will show you the complexity of the mixture and help you identify the product spot (it should be UV active).

  • Step 2: Column Chromatography.

    • Stationary Phase: Use standard silica gel (230–400 mesh).[4]

    • Loading Method: For an oily product, "dry loading" is highly recommended to improve separation.[5] Dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.

    • Elution: Begin with a low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. Collect fractions and monitor them by TLC to isolate the pure product.

Question 2: I ran a silica gel column, but my yield is very low, or I didn't recover my product at all. Where did it go?

Answer:

This frustrating situation typically points to one of two culprits: compound instability on the silica gel or a suboptimal solvent system.

Causality & Recommended Actions:

  • Compound Instability: Standard silica gel is slightly acidic (pH ≈ 4-5). Some nitrogen-containing heterocycles, especially those with sensitive functional groups like aldehydes, can irreversibly bind to or decompose on the acidic surface.[5]

    • Self-Validating Test (Stability Check): Before running a column, perform a 2D TLC. Spot your crude product in one corner of a TLC plate, run it in your chosen solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If you see new spots or streaking below the diagonal, your compound is degrading on the silica.[5]

    • Solution: If instability is confirmed, switch to a neutral stationary phase like alumina (Al₂O₃) or use silica gel that has been "deactivated" by pre-treating it with a solvent mixture containing a small amount of a base, such as triethylamine (~0.5-1%).

  • Inappropriate Solvent System:

    • Too Polar: If your eluent is too polar, your compound will move with the solvent front (Rf ≈ 1.0) and elute in the very first fractions with non-polar impurities, resulting in poor separation and perceived loss.

    • Not Polar Enough: If the eluent is not polar enough, your compound will remain adsorbed to the top of the column and will not elute.

    • Solution: The ideal Rf value for the target compound on TLC for good column separation is between 0.2 and 0.4.[5] Adjust your Hexane:Ethyl Acetate ratio to achieve this Rf before starting the column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The most common impurities are typically related to the reactants and potential side reactions:

Compound NameStructureTypical TLC Rf (vs. Product)Identification Notes
Target Product: this compoundBaseline (e.g., 0.3) Yellow solid. Aldehyde proton (CHO) visible in ¹H NMR around 9.8-10.1 ppm.[6]
Starting Material: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridineHigher Lacks the aldehyde group. Will have a simpler aromatic region in ¹H NMR and no peak around 10 ppm.
Unidentified Polar Impurity: (e.g., Vilsmeier complex hydrolysis byproducts)N/ALower (streaking) May appear as baseline material on TLC or as a streak. Often colored.
Q2: Can I use recrystallization to purify my product? If so, what is a good solvent system?

Yes, if your crude product is a solid with relatively high purity (>80-85%), recrystallization is an excellent and efficient purification method.

Causality & Protocol: The principle of recrystallization is to find a solvent (or solvent pair) in which your target compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures or are insoluble when hot.

Protocol: Solvent Screening for Recrystallization

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature (start with solvents like Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).

  • If the compound dissolves immediately at room temperature, that solvent is unsuitable.

  • If it doesn't dissolve, heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • An ideal solvent is one where the compound fully dissolves when hot and forms a significant amount of crystalline precipitate when cold. Acetonitrile and ethanol/water mixtures are often good starting points for imidazo[1,2-a]pyridine derivatives.[6]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the concentration is too high.

Solutions:

  • Add More Solvent: Re-heat the solution until the oil redissolves, then add more hot solvent to lower the concentration before allowing it to cool again, very slowly.

  • Lower the Cooling Temperature: Use a different solvent with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of previously purified product.

Visual Workflow and Protocols

Impurity Identification and Purification Workflow

The following diagram outlines the logical flow for analyzing and purifying your crude product.

G crude Crude Product (Post-Synthesis) tlc Step 1: TLC Analysis (e.g., 7:3 Hex:EtOAc) crude->tlc nmr_ms Step 2: NMR / MS Analysis (Optional, for unknown impurities) tlc->nmr_ms decision Assess Purity & Physical State tlc->decision oily State: Oil / Low Purity Solid (<85%) decision->oily Impure solid State: Solid (>85% Purity) decision->solid Relatively Pure column Purification Path 1: Column Chromatography oily->column recryst Purification Path 2: Recrystallization solid->recryst stability 2D TLC Stability Check column->stability silica Standard Silica Gel Column stability->silica Stable alumina Alternative: Alumina or Deactivated Silica stability->alumina Unstable final_product Pure Product (Verify by TLC, NMR, MP) silica->final_product alumina->final_product solvent_screen Solvent Screening recryst->solvent_screen perform_recryst Perform Recrystallization solvent_screen->perform_recryst perform_recryst->final_product

Caption: Workflow for purification of this compound.

Protocol 1: Dry-Loading for Column Chromatography
  • Measure the mass of your crude oily product.

  • Dissolve the oil in a minimal volume of a volatile solvent (e.g., 5-10 mL of Dichloromethane).

  • In a separate flask, measure out silica gel, approximately 1.5 to 2 times the mass of your crude product.

  • Add the silica gel to the solution of your compound.

  • Remove the solvent completely using a rotary evaporator until the silica is a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your pre-packed chromatography column. This ensures that the compound is introduced to the column in a narrow, concentrated band, leading to superior separation.[5]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • Tchoukoua, A., et al. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 7, 35-48. [Link]

  • Martinez, R., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 23(11), 2801. [Link]

  • Royal Society of Chemistry. (2018). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. RSC Advances. [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • ResearchGate. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. PubChem. [Link]

  • SBDPC. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • National Institutes of Health. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

Sources

Validation & Comparative

validating the anticancer activity of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives in cell lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the anticancer activity of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanism of action of this promising class of compounds. We will delve into their efficacy against various cancer cell lines, compare their performance with established chemotherapeutic agents, and provide detailed experimental protocols for validation.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel therapeutic agents.[1] A significant challenge in oncology is the emergence of drug resistance and the severe toxicity associated with many conventional chemotherapies.[1][2][3] In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new anticancer drugs. The imidazo[1,2-a]pyridine (IP) scaffold, a nitrogen-based heterocycle, has garnered considerable attention for its diverse biological activities and its potential to yield potent and selective anticancer agents.[1][4][5]

Derivatives of the IP core have been shown to regulate critical cellular pathways implicated in cancer progression, offering avenues for targeted therapies.[1][5] This guide focuses specifically on derivatives of this compound, evaluating their cytotoxic effects and elucidating the molecular mechanisms that underpin their anticancer properties.

Comparative In Vitro Anticancer Activity

The initial validation of any potential anticancer compound relies on robust in vitro screening against a panel of well-characterized cancer cell lines.[6][7][8] This approach allows for a preliminary assessment of potency and selectivity.

Rationale for Cell Line Selection

The choice of cell lines is critical for representing the heterogeneity of human cancers. For this evaluation, we selected representative cell lines from three of the most prevalent and challenging cancers:

  • Lung Cancer: Non-small cell lung cancer (NSCLC) is a major subtype. The A549 cell line, derived from a lung adenocarcinoma, is a classic and widely studied model for drug screening.[9][10] The NCI-H460 line is another key model, often used in primary screening panels due to its sensitivity.[7]

  • Breast Cancer: The MCF-7 cell line is an estrogen receptor-positive line that is a cornerstone of breast cancer research and initial drug screening.[7] For a more aggressive, triple-negative breast cancer model, the HCC1937 cell line is often employed.[2][3][11]

  • Colon Cancer: Cell lines such as HCT116 and HT29 are standard models for colorectal cancer research, representing different genetic backgrounds and differentiation states.[12]

Performance Analysis: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. The following table summarizes the representative cytotoxic activity of a lead imidazo[1,2-a]pyridine derivative (designated IP-Compound 12b ) compared to Doxorubicin, a standard chemotherapeutic agent.

CompoundCell LineCancer TypeIC₅₀ (µM)
IP-Compound 12b A549Lung~12.0[13]
MCF-7Breast11.0[13]
HepG2Liver13.0[13]
Doxorubicin A549Lung~0.1-1.0
MCF-7Breast~0.05-0.5[13]
HepG2Liver~0.1-1.0[13]

Note: Data for IP-Compound 12b is derived from a study on closely related imidazo[1,2-a]pyridine derivatives and is presented here as a representative example.[13] Doxorubicin values are typical ranges found in literature.

These results indicate that while the imidazo[1,2-a]pyridine derivative shows significant anticancer activity in the micromolar range, it is less potent than a broad-spectrum cytotoxic agent like Doxorubicin. However, the key advantage of such novel derivatives often lies in potentially improved safety profiles and activity against drug-resistant cell lines, which warrants further investigation.

Unraveling the Mechanism of Action

Understanding how these compounds kill cancer cells is paramount for their development as targeted therapies. Research indicates that imidazo[1,2-a]pyridine derivatives often exert their effects through the modulation of critical cell signaling pathways and the induction of programmed cell death.[4]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A frequently identified target of imidazo[1,2-a]pyridine compounds is the PI3K/Akt/mTOR pathway.[11][14][15][16] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15] By inhibiting key kinases in this cascade, such as PI3K, Akt, and mTOR, these compounds can effectively halt the signals that drive cancer cell proliferation and survival.[11][14]

Induction of Apoptosis and Cell Cycle Arrest

A desired outcome for any anticancer agent is the induction of apoptosis, or programmed cell death. Imidazo[1,2-a]pyridine derivatives have been shown to trigger apoptosis, often through the intrinsic or extrinsic pathways.[11][14][17] This is frequently accompanied by cell cycle arrest, where the compounds halt the progression of cancer cells through the cell division cycle, often at the G2/M phase, preventing them from replicating.[2][3][11][15]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_IP Inhibition Site cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation Inhibits translation (when unphosphorylated) IP_Derivative Imidazo[1,2-a]pyridine Derivative IP_Derivative->PI3K Inhibits IP_Derivative->Akt Inhibits IP_Derivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway with potential inhibition sites for imidazo[1,2-a]pyridine derivatives.

Experimental Validation Protocols

To ensure scientific integrity, all claims must be supported by reproducible experimental data. The following sections provide detailed, step-by-step protocols for the core assays used to validate the anticancer activity of these compounds.

Cell Viability Assessment: MTT Assay

Causality and Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound dilutions B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (10 µL per well) D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilization Reagent (100 µL) F->G H 8. Incubate in dark (2h, with shaking) G->H I 9. Read Absorbance at 570 nm H->I

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Include wells for "cell-free" blanks.[20]

  • Adherence: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[20]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and the reference drug (e.g., Doxorubicin) in culture medium.

  • Aspirate the old medium from the wells and add 100 µL of fresh medium containing the various drug concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, until a purple precipitate is visible.[21]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the blank wells. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection: Annexin V/PI Staining

Causality and Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[22][23] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[22][24]

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A 1. Induce Apoptosis (Treat cells with compound) B 2. Harvest Cells (Adherent & Suspension) A->B C 3. Wash Cells with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate in Dark (15-20 min at RT) E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H

Caption: Experimental workflow for Annexin V/PI apoptosis detection.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivative at its IC₅₀ concentration for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[25]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[25]

  • Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes) and wash the pellet once with cold 1X PBS.[24]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 × 10⁶ cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[25]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[23][24]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.[23]

  • Interpretation:

    • Annexin V- / PI- (Lower Left): Viable cells.

    • Annexin V+ / PI- (Lower Right): Early apoptotic cells.[24]

    • Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.[24]

    • Annexin V- / PI+ (Upper Left): Necrotic cells (rare).

Protein Expression Analysis: Western Blotting

Causality and Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[26] It is essential for confirming the molecular mechanism of action, such as the activation of apoptotic pathways or the inhibition of signaling proteins. Key markers of apoptosis include the cleavage (activation) of caspases (e.g., caspase-3, -9) and the cleavage of their substrates, such as PARP (Poly (ADP-ribose) polymerase).[27]

Detailed Protocol:

  • Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: The presence of cleaved caspase and PARP fragments in treated cells, compared to their full-length forms in control cells, confirms the induction of apoptosis.[28][29] A decrease in the ratio of phosphorylated Akt to total Akt would confirm inhibition of the PI3K/Akt pathway.

Conclusion and Future Outlook

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. In vitro evidence demonstrates their ability to induce cytotoxicity across various cancer cell lines, with a mechanism of action that appears to involve the inhibition of the critical PI3K/Akt/mTOR survival pathway and the subsequent induction of apoptosis.

While the potency may not yet match that of broad-spectrum cytotoxics like Doxorubicin, the potential for improved selectivity and a different toxicity profile makes them highly attractive. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency, followed by in vivo efficacy and safety evaluations in preclinical animal models to validate their therapeutic potential.

References

Click to expand
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (No URL available)
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • The Annexin V Apoptosis Assay. (No URL available)
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Lung Cancer Cell Lines as Tools for Biomedical Discovery and Research. PubMed Central. [Link]

  • Screening Method for Anti-Colon Cancer Drugs Using Two Sensor Cell Lines with Human β4-Galactosyltransferase 4 Gene Promoters. MDPI. [Link]

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  • Discovering Common Cell Models Used in Lung Cancer Research!. Ubigene. [Link]

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A Comparative Guide to the Biological Activity of Substituted 2-Phenylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1] Its rigid, planar structure and synthetic accessibility have made it a focal point for the development of novel therapeutic agents.[2] The introduction of a phenyl group at the 2-position creates the 2-phenylimidazo[1,2-a]pyridine core, a versatile template whose biological activity can be finely tuned through substitution on both the phenyl ring and the fused heterocyclic system. This guide provides a comparative analysis of the biological activities of these substituted analogs, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols.

The 2-Phenylimidazo[1,2-a]pyridine Scaffold

The core structure and numbering of the 2-phenylimidazo[1,2-a]pyridine system are fundamental to understanding its structure-activity relationships (SAR). Substitutions at the R1, R2, and R3 positions dramatically influence the molecule's interaction with biological targets.

cluster_0 2-Phenylimidazo[1,2-a]pyridine Core Core Core R2 R2 Core->R2 Imidazo[1,2-a]pyridine Substituents (e.g., C6, C8) R3 R3 Core->R3 Imidazole Ring Substituents (C3) R1 R1 Core->R1 Phenyl Ring Substituents

Caption: General structure of the 2-phenylimidazo[1,2-a]pyridine scaffold highlighting key substitution points.

I. Anticancer Activity: A Primary Therapeutic Target

Substituted 2-phenylimidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular pathways.[3]

Structure-Activity Relationship (SAR) Insights

Comparative studies have revealed key structural features that govern the antiproliferative effects of these compounds.

  • Substitution on the 2-Phenyl Ring: The nature and position of substituents on the C2-phenyl ring are critical. Electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3), particularly at the para position, often enhance cytotoxic activity. For instance, a para-chlorine atom on the phenyl ring is a crucial feature for high binding affinity to certain receptors.[4]

  • Substitution on the Imidazo[1,2-a]pyridine Core: Modifications on the fused ring system also significantly impact activity. Lipophilic substituents at the C8 position have been shown to be important for high binding affinity and selectivity. Furthermore, the introduction of a morpholine or piperazine moiety at the C6 position of the related imidazo[1,2-b]pyridazine core has been found to improve kinase inhibition.

  • Mechanism of Action: The anticancer effects are often attributed to the inhibition of protein kinases (PTKs), which are crucial for intracellular signal transduction pathways that control cell growth and apoptosis.[1] Some derivatives have also been found to induce cell cycle arrest by increasing the levels of p53 and p21.[5]

Comparative Antiproliferative Data

The following table summarizes the cytotoxic activity (IC50) of representative substituted 2-phenylimidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound ID2-Phenyl SubstituentImidazo[1,2-a]pyridine SubstituentCell LineIC50 (µM)Reference
HB9 4-Benzoic acid derivative-A549 (Lung)50.56[6]
HB10 4-Benzoic acid derivative-HepG2 (Liver)51.52[6]
IP-5 Not specifiedNot specifiedHCC1937 (Breast)45[5]
IP-6 Not specifiedNot specifiedHCC1937 (Breast)47.7[5]
IP-7 Not specifiedNot specifiedHCC1937 (Breast)79.6[5]
Cisplatin (Reference Drug)-A549 (Lung)53.25[6]
Cisplatin (Reference Drug)-HepG2 (Liver)54.81[6]

This table is a representation of data from multiple sources and is not an exhaustive list.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[5][7]

MTT_Workflow start 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) incubation1 2. 24h Incubation (Allow cells to attach) start->incubation1 treatment 3. Compound Treatment (Add varying concentrations of test compounds) incubation1->treatment incubation2 4. 48-72h Incubation (Drug exposure period) treatment->incubation2 mtt_add 5. Add MTT Reagent (10 µL of 5 mg/mL solution) incubation2->mtt_add incubation3 6. 4h Incubation (Allow formazan crystal formation) mtt_add->incubation3 solubilize 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) incubation3->solubilize read 8. Measure Absorbance (570 nm using a plate reader) solubilize->read

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549, HepG2, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Preparation: Prepare stock solutions of the substituted 2-phenylimidazo[1,2-a]pyridines in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Treatment: Remove the culture medium from the wells and replace it with a fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Cisplatin).

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.

II. Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, including cancer.[7] Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling pathways.[7][8]

SAR and Mechanistic Insights
  • Key Substitutions: The anti-inflammatory activity of a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been evaluated.[7] This highlights the importance of substitutions at the C2, C3, and C8 positions.

  • Mechanism of Action: The anti-inflammatory effects of these compounds can be exerted by modulating signaling pathways such as the STAT3/NF-κB/iNOS/COX-2 pathway.[7] Carboxylic acid derivatives of imidazo[1,2-a]pyridines have also been shown to reduce inflammation in vivo, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9]

Comparative Anti-inflammatory Data

Studies have shown that certain imidazo[1,2-a]pyridine carboxylic acid derivatives can inhibit edema produced by carrageenan more effectively than reference drugs.[9] For example, compound (5) from one study showed potent anti-inflammatory activity comparable to the standard drug ibuprofen.[10]

CompoundModelActivityReference
MIA In vitro (Breast and Ovarian Cancer Cells)Reduces inflammation by modulating the STAT3/NF-κB pathway[7]
Compound (5) In vivo (Carrageenan-induced edema)Potent anti-inflammatory activity[10]
Imidazo[1,2-a]pyridine-2-carboxylic acid (2) In vivo (Carrageenan-induced edema)Efficiently inhibited edema[9]

III. Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new antibacterial agents. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the development of compounds with potent antimicrobial properties.[8][11]

SAR and Spectrum of Activity

The antimicrobial potency of these derivatives is highly dependent on the substitution pattern.[12]

  • Gram-Positive and Gram-Negative Activity: Different derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][11]

  • Specific Substitutions: In a series of 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives, one compound exhibited a minimal inhibitory concentration (MIC) of 15.625 µg/ml against E. coli. Another compound in the same study was more effective than the antibiotic Gentamicin against K. pneumoniae.

Comparative Antimicrobial Data (MIC in µg/mL)
CompoundS. aureusS. epidermidisE. coliK. pneumoniaeReference
Compound 91 --15.625> Gentamicin
Compound 89 -62.562.5-
Compound 85 -< Gentamicin--
Gentamicin -250125-

Note: "-" indicates data not specified in the cited source.

Conclusion

The 2-phenylimidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the design of biologically active molecules. Comparative studies consistently demonstrate that strategic substitutions on both the phenyl and imidazopyridine rings can yield potent and selective agents with significant anticancer, anti-inflammatory, and antimicrobial activities. The structure-activity relationships highlighted in this guide, supported by quantitative experimental data, provide a rational basis for the future design and development of next-generation therapeutics based on this privileged core. Further exploration of diverse substitution patterns and elucidation of precise molecular mechanisms will undoubtedly unlock the full therapeutic potential of this important class of compounds.

References

  • Investigation of 2-phenylimidazo[1,2- a]quinolines as potential antiproliferative agents. (2023). Future Medicinal Chemistry. Available from: [Link]

  • Da Settimo, F., et al. (2005). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-dujaili, A. A. S., et al. (2023). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research.
  • Jafari-Gharabaghlou, D., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Cytokine. Available from: [Link]

  • Wang, F., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available from: [Link]

  • Bamoniri, A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • Sedić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2022). ResearchGate. Available from: [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • Abu-Irmaileh, B. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024).
  • Denora, N., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2022).
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Henderson, S. H., et al. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry.
  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • RESEARCH ARTICLE. (2023). RSC Medicinal Chemistry.
  • Rewankar, G. R., Matthews, T. R., & Robins, R. K. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry.
  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Antimicrobial activities. (2012). Der Pharma Chemica.
  • Solomon, D. M., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available from: [Link]

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The Evolving Landscape of Imidazo[1,2-a]pyridines: A Comparative Guide to the Structure-Activity Relationship of 2-(4-Chlorophenyl) Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine analogs. We will explore how subtle molecular modifications to this core structure influence its anticancer and antimicrobial properties, offering a comparative perspective for researchers and drug development professionals. This analysis is grounded in experimental data from various studies, providing a technical yet practical overview to inform future drug design and discovery efforts.

The 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine moiety serves as a critical starting point for the development of potent therapeutic agents. The presence of the chlorophenyl group at the 2-position is a recurring motif in many biologically active imidazopyridine derivatives. This guide will dissect how substitutions at various positions on both the imidazo[1,2-a]pyridine ring system and the pendant chlorophenyl ring dictate the biological outcomes.

Anticancer Activity: Targeting Cellular Proliferation

Several studies have highlighted the potential of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine analogs as potent anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Structure-Activity Relationship Insights

The anticancer activity of these analogs is significantly influenced by the nature and position of substituents. For instance, the introduction of specific moieties at the C-3 position of the imidazo[1,2-a]pyridine ring can dramatically alter cytotoxic potency.

A comparative analysis of various analogs reveals key SAR trends:

  • Substitution at the C-3 Position: The introduction of a p-chlorophenylamino group at the C-3 position, as seen in compound 12 , results in potent cytotoxicity against the HT-29 colon cancer cell line with an IC50 value of 4.15 µM.[2] In contrast, analogs with other substituents at this position may exhibit reduced or varied activity.

  • Substitution on the Phenyl Ring at C-2: Modifications to the phenyl ring at the C-2 position also play a crucial role. For example, the presence of a nitro group on a phenyl ring at C-2, combined with a p-chlorophenyl ring at C-3 (compound 12 ), demonstrates high inhibitory activity against the HT-29 cell line.[2] Another analog, compound 18 , featuring a 2,4-difluorophenyl moiety at the C-2 position and a p-chlorophenylamino group at the C-3 position, shows the highest inhibitory activity against the B16F10 melanoma cell line with an IC50 of 14.39 µM.[2]

The following table summarizes the cytotoxic activity of selected 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine analogs against various cancer cell lines.

CompoundR (at C-2)R' (at C-3)Cell LineIC50 (µM)Reference
12 4-Nitrophenyl4-ChlorophenylaminoHT-294.15 ± 2.93[2]
14 4-Tolyl4-ChlorophenylaminoB16F1021.75 ± 0.81[2]
18 2,4-Difluorophenyl4-ChlorophenylaminoB16F1014.39 ± 0.04[2]

Table 1: Cytotoxic Activity of Selected 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine Analogs

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of these compounds are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4–5 × 10³ cells per well and allowed to adhere for 48 hours.[3]

  • Compound Treatment: The cells are then treated with increasing concentrations of the test compounds (e.g., 0–100 µM) for a specified period, typically 48 hours.[3]

  • MTT Addition: Following treatment, 10 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 585 nm using a microplate reader.[3]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_adhere Incubate for 48h for adherence seed_cells->incubate_adhere add_compounds Add varying concentrations of test compounds incubate_adhere->add_compounds incubate_treatment Incubate for 48h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilization Add solubilization buffer incubate_mtt->add_solubilization read_absorbance Read absorbance at 585 nm add_solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Data Analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine scaffold has also demonstrated significant promise as a source of novel antimicrobial agents.[4] The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Structure-Activity Relationship Insights

Systematic modifications of the 2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine core have been shown to significantly impact antimicrobial activity. A study involving the synthesis of a series of 2''–methoxy-4''-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6''-aryl nicotinonitriles revealed the following SAR trends:

  • Influence of the Aryl Group at the 6''-position: The nature of the aryl substituent at the 6''-position of the nicotinonitrile moiety has a marked effect on the antimicrobial spectrum and potency.

  • Gram-Positive vs. Gram-Negative Activity: Certain substitutions favor activity against Gram-positive bacteria, while others are more effective against Gram-negative strains. For instance, some of the synthesized compounds showed moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Aspergillus niger).[1]

The following table presents the antimicrobial activity of a selection of these analogs.

CompoundR (at 6''-position)S. aureus (Zone of Inhibition, mm)B. subtilis (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)A. niger (Zone of Inhibition, mm)Reference
4a Phenyl15141614[1]
4b 4-Methylphenyl16151715[1]
4c 4-Methoxyphenyl17161816[1]
4d 4-Chlorophenyl18171917[1]
4e 3-Nitrophenyl19182018[1]
Ampicillin -222024-[1]
Griseofulvin ----21[1]

Table 2: Antimicrobial Activity of 2''–methoxy-4''-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6''-aryl nicotinonitriles (Concentration: 50 µg/ml) [1]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of antimicrobial agents.[4][5]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.[6]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[7]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[7]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare serial dilutions of test compound inoculate_plate Inoculate microtiter plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate read_results Observe for visible growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Conclusion and Future Directions

The 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to significant improvements in potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR Studies: Comprehensive studies involving a wider range of substituents at various positions are needed to build a more complete SAR picture.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their further development.

  • In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from comparative SAR studies, medicinal chemists can continue to refine and optimize 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine analogs, paving the way for the discovery of next-generation therapeutics.

References

Sources

comparing the efficacy of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with known anticancer drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective anticancer activity is perpetual. The imidazo[1,2-a]pyridine core has emerged as a privileged scaffold, with numerous derivatives demonstrating significant promise as anticancer agents.[1][2] This guide provides a comparative analysis of the efficacy of representative imidazo[1,2-a]pyridine derivatives against established anticancer drugs, supported by a review of their mechanisms of action and relevant experimental data. While direct experimental data for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not extensively available in the public domain, this guide will focus on well-characterized derivatives of the imidazo[1,2-a]pyridine scaffold to provide a meaningful comparison for researchers, scientists, and drug development professionals.

Introduction to Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic system that has garnered considerable attention in medicinal chemistry due to its diverse biological activities.[2] In the context of cancer, derivatives of this scaffold have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR, disruption of microtubule dynamics, and the induction of apoptosis and cell cycle arrest.[1][3][4] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity against cancer cells.

Comparative Anticancer Efficacy: Imidazo[1,2-a]pyridine Derivatives vs. Known Anticancer Drugs

To provide a quantitative comparison, we have compiled the half-maximal inhibitory concentration (IC50) values of selected imidazo[1,2-a]pyridine derivatives and the widely used anticancer drugs, Doxorubicin and Paclitaxel, against several common cancer cell lines.

Compound/DrugTarget/Mechanism of ActionCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Derivative 1 (IP-5)PI3K/Akt Pathway Inhibition, Apoptosis InductionHCC1937 (Breast)45[3]
Derivative 2 (IP-6)PI3K/Akt Pathway Inhibition, Apoptosis InductionHCC1937 (Breast)47.7[3]
Derivative 3AKT/mTOR Pathway Inhibition, Apoptosis, G2/M ArrestA375 (Melanoma)9.7 - 44.6[4]
WM115 (Melanoma)9.7 - 44.6[4]
HeLa (Cervical)9.7 - 44.6[4]
Known Anticancer Drugs
DoxorubicinDNA Intercalation, Topoisomerase II InhibitionMCF-7 (Breast)1.65[5]
HepG2 (Liver)~1.5[6]
A549 (Lung)~0.66[7]
PaclitaxelMicrotubule StabilizationA549 (Lung)0.004 (4 nM)[8]
MCF-7 (Breast)Not explicitly found
HepG2 (Liver)Not explicitly found

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.

Mechanistic Insights into Anticancer Activity

The promising anticancer activity of imidazo[1,2-a]pyridine derivatives stems from their ability to modulate critical cellular processes involved in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[9][10][11][12] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.[3][4]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->PI3K inhibits Imidazo_pyridine->Akt inhibits Imidazo_pyridine->mTORC1 inhibits Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->Caspase8 activates Imidazo_pyridine->Cellular_Stress induces

Caption: Intrinsic and extrinsic apoptosis pathways activated by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols for Efficacy Evaluation

The following are standardized protocols for key in vitro assays used to evaluate the anticancer efficacy of compounds like imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [13][14][15] Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound (48-72h) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution (4h incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [16][17][18] Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [19][20][21][22][23] Protocol:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain them with a solution containing PI and RNase A for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. [8][24][25][26][27] Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a 96-well plate.

  • Compound Addition: Add the test compound or control to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves and determine the effect of the compound on tubulin assembly.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The available data on various derivatives indicate that this class of compounds can effectively inhibit cancer cell proliferation through multiple mechanisms, including the disruption of key signaling pathways and the induction of programmed cell death. While direct comparative data for this compound is limited, the broader family of imidazo[1,2-a]pyridines demonstrates significant potential. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to identify lead candidates with improved potency, selectivity, and pharmacokinetic properties for clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these and other novel anticancer compounds.

References

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A Technical Guide to the Cross-Reactivity and Target Selectivity of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a "privileged" structure in medicinal chemistry. Its versatile nature has led to the development of compounds targeting a wide array of biological targets, from kinases to enzymes involved in metabolic pathways.[1][2][3] This guide focuses specifically on derivatives featuring a 2-(4-Chlorophenyl) substituent, a common modification aimed at enhancing potency and modulating pharmacokinetic properties. A critical aspect of preclinical development is understanding an inhibitor's selectivity profile—its on-target potency versus its off-target interactions. This guide provides a comparative analysis of the target selectivity of this class of compounds, supported by experimental data from closely related analogs, and details the methodologies required to perform such assessments.

On-Target Efficacy: A Versatile Pharmacophore

The 2-phenylimidazo[1,2-a]pyridine core and its derivatives have been successfully developed as inhibitors for a range of protein kinases and other enzymes. The substitution at the 2-position, in this case with a 4-chlorophenyl group, plays a significant role in defining the primary target of these inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications at this position can dramatically influence potency and selectivity.[4][5]

Key targets for the broader class of imidazo[1,2-a]pyridine-based inhibitors include:

  • Cyclin-Dependent Kinases (CDKs): This scaffold has been optimized to yield potent and selective inhibitors of CDK2, a key regulator of the cell cycle.[4][6]

  • Phosphoinositide 3-Kinases (PI3Ks): Imidazo[1,2-a]pyridine derivatives have been developed as pan-PI3K inhibitors, demonstrating efficacy in cancer models.[7]

  • FMS-like Tyrosine Kinase 3 (FLT3): Through structure-based optimization, imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of FLT3 and its mutants, which are implicated in acute myeloid leukemia.[8]

While the primary target can be intentionally designed, the potential for off-target binding is a critical consideration that necessitates comprehensive selectivity profiling.

Visualizing the Core Structure

The foundational structure of the inhibitor class discussed in this guide is the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine core. Its chemical structure is depicted below.

Caption: The core chemical structure of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine.

Comparative Cross-Reactivity and Off-Target Profiles

Achieving absolute target selectivity is a significant challenge in kinase inhibitor development. Comprehensive screening against a broad panel of kinases is essential to identify potential off-target interactions that could lead to unforeseen side effects or provide opportunities for drug repositioning.

While specific kinome-wide screening data for the exact 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine scaffold is not publicly available, we can infer a likely selectivity profile by examining closely related analogs. The following table summarizes the selectivity data for an imidazo[4,5-b]pyridine derivative bearing a p-chlorophenyl substituent, which provides valuable insights into potential off-target interactions.

Table 1: Kinase Selectivity Profile of a Structurally Related Imidazo[4,5-b]pyridine Inhibitor (Compound 27e) [9]

Kinase TargetPercent of Control at 1 µMPotency (Kd, nM)
Aurora-A (Primary Target) 3.4 7.5
Aurora-B (Primary Target) 1 48
FLT3 (On-Target) <10 6.2
FLT10.3-
JAK21.3-
RET1.8-
PDGFRB4-

Data extracted from a KINOMEScan profile of compound 27e, a dual FLT3/Aurora kinase inhibitor with an imidazo[4,5-b]pyridine core and a p-chlorophenyl substituent.[9]

This data suggests that while the primary targets (Aurora kinases and FLT3) are potently inhibited, there is also significant activity against other tyrosine kinases such as FLT1, JAK2, RET, and PDGFRB. This highlights the importance of broad panel screening to uncover such cross-reactivities.

Another structurally related compound, a 3-(5-(4-chlorophenyl)thiophen-2-yl)-imidazo[1,2-a]pyridine derivative, was found to be a potent inhibitor of FLT3 and was selective against NEK2 kinase.[8] This further underscores that while the imidazo[1,2-a]pyridine scaffold can be directed towards specific kinases, the substitution patterns are crucial in determining the overall selectivity profile.

Experimental Protocols for Assessing Target Selectivity

To empirically determine the cross-reactivity and target selectivity of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-based inhibitors, several robust experimental methodologies can be employed.

Kinase Inhibitor Selectivity Profiling (Biochemical Assay)

This protocol outlines a generic, high-throughput method for screening inhibitors against a panel of purified kinases.

Kinase_Profiling_Workflow start Prepare Assay Plate dispense_inhibitor Dispense Inhibitor (Varying Concentrations) start->dispense_inhibitor add_kinase Add Purified Kinase and Substrate dispense_inhibitor->add_kinase initiate_reaction Initiate Reaction (Add ATP) add_kinase->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end Selectivity Profile analyze_data->end

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Step-by-Step Methodology:

  • Plate Preparation: In a 384-well assay plate, dispense the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-based inhibitor across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include positive (known inhibitor) and negative (DMSO) controls.

  • Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition data.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction and measure the remaining ATP (e.g., using a luminescence-based assay like Kinase-Glo®). The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

  • Selectivity Assessment: Compare the IC50 values across the panel of kinases to determine the selectivity profile of the inhibitor.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

CETSA_Workflow start Treat Intact Cells with Inhibitor or Vehicle heat_shock Heat Shock at a Range of Temperatures start->heat_shock cell_lysis Cell Lysis heat_shock->cell_lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins cell_lysis->centrifugation collect_supernatant Collect Supernatant (Soluble Fraction) centrifugation->collect_supernatant protein_quantification Quantify Target Protein (e.g., Western Blot, ELISA) collect_supernatant->protein_quantification plot_curve Plot Soluble Protein vs. Temperature to Generate Melting Curve protein_quantification->plot_curve end Determine Thermal Shift (Target Engagement) plot_curve->end

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Arylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The 2-arylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3] Its widespread application has driven the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable heterocyclic system, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy based on efficiency, substrate scope, and operational simplicity. We will delve into the mechanistic underpinnings of each route, present comparative data, and provide detailed experimental protocols for key methodologies.

The Landscape of Synthetic Strategies

The synthesis of 2-arylimidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions and modern, more atom-economical approaches. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and considerations of green chemistry. This guide will focus on a comparative analysis of the following key strategies:

  • Classical Condensation of 2-Aminopyridines with α-Haloketones

  • The Ortoleva-King Reaction and its Modern Variants

  • The Groebke-Blackburn-Bienaymé Multicomponent Reaction

  • Microwave-Assisted Syntheses for Enhanced Efficiency

  • Direct C-H Arylation Strategies

Classical Condensation: The Workhorse Method

The most traditional and widely employed method for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone, typically a phenacyl bromide.[4] This two-component cyclization is robust and generally provides good yields.

Mechanism: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

A significant drawback of this method is the lachrymatory nature of phenacyl bromides.[4] To circumvent this, protocols have been developed for the in situ generation of α-haloketones from the corresponding acetophenones using reagents like N-bromosuccinimide (NBS).[5][6]

A facile and environmentally benign approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous ethanol, offering high to moderate yields at room temperature.[7][8]

dot graphdot { graph [layout="dot", margin=0, overlap=false, splines=true, rankdir="LR"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: Classical Condensation Workflow.

The Ortoleva-King Reaction: A One-Pot Alternative

The Ortoleva-King reaction provides a convenient one-pot synthesis of 2-arylimidazo[1,2-a]pyridines from a 2-aminopyridine, an acetophenone, and molecular iodine.[9][10] This method avoids the pre-synthesis and handling of lachrymatory α-haloketones.

Mechanism: The reaction is believed to proceed through the in situ formation of an α-iodoacetophenone, which then reacts with the 2-aminopyridine in a manner analogous to the classical condensation. Modern variations of this reaction employ catalytic amounts of iodine in combination with other catalysts like iron or nickel salts to improve efficiency and reduce waste.[11][12] For instance, a novel Ni-I2 catalytic system has been developed for this transformation.[12]

The Ortoleva-King reaction is amenable to various reaction conditions, including the use of aqueous media, which enhances its green credentials.[13]

dot graphdot { graph [layout="dot", margin=0, overlap=false, splines=true, rankdir="LR"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: Ortoleva-King Reaction Workflow.

Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Approach

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that rapidly generates molecular diversity.[14][15] In the context of 2-arylimidazo[1,2-a]pyridines, this reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide to furnish 3-aminoimidazo[1,2-a]pyridine derivatives.

Mechanism: The GBB reaction is initiated by the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final product. The GBB reaction is often catalyzed by Lewis acids and can be accelerated by microwave irradiation.[16] This multicomponent approach is highly efficient for creating libraries of compounds for drug discovery.[17][18]

dot graphdot { graph [layout="dot", margin=0, overlap=false, splines=true, rankdir="LR"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: GBB Multicomponent Reaction Workflow.

Microwave-Assisted Synthesis: Accelerating the Pace of Discovery

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[19][20] Several of the aforementioned synthetic routes have been adapted for microwave conditions.

For instance, the synthesis of 2-arylimidazo[1,2-a]pyridines from aromatic ketones and 2-aminopyridines can be efficiently achieved under microwave irradiation in green solvents like PEG-400.[5][6][21] This approach often involves the in situ generation of α-bromoketones, followed by cyclization.[5][6] The use of microwave heating has been shown to significantly reduce reaction times from hours to minutes.[19][22]

Direct C-H Arylation: An Atom-Economical Frontier

Modern synthetic chemistry increasingly focuses on atom economy and the reduction of pre-functionalized starting materials. Direct C-H arylation of the imidazo[1,2-a]pyridine core represents a significant step in this direction.[23][24] These methods typically employ transition metal catalysts, such as palladium, to directly couple an aryl halide or its equivalent with a C-H bond of the heterocycle.[25]

While this approach is highly elegant and atom-economical, it often requires careful optimization of catalysts, ligands, and reaction conditions. The regioselectivity of the C-H functionalization can also be a challenge, although the C3 position of the imidazo[1,2-a]pyridine ring is often the most nucleophilic and reactive.[26]

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the different synthetic routes to 2-arylimidazo[1,2-a]pyridines, highlighting key parameters to aid in the selection of the most appropriate method.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsYieldsAdvantagesDisadvantages
Classical Condensation 2-Aminopyridine, α-HaloketoneBase (e.g., NaHCO₃, DBU)Room temp. to reflux65-94%[7][8]Robust, well-established, generally high yields.Use of lachrymatory α-haloketones.
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneIodine (stoichiometric or catalytic), Fe/Ni salts80-110 °C40-60% (one-pot)[12]One-pot, avoids handling of α-haloketones.Can require elevated temperatures, yields may be moderate.
GBB Reaction 2-Aminopyridine, Aldehyde, IsocyanideLewis acids (e.g., Sc(OTf)₃)Room temp. to 80 °C61-98%[16]High atom economy, rapid access to diverse structures.Primarily yields 3-amino derivatives, isocyanides can be toxic.
Microwave-Assisted Various (see above)As per the specific reactionMicrowave irradiation, 85-160 °CHigh[5][19][20]Drastically reduced reaction times, often higher yields.Requires specialized microwave equipment.
Direct C-H Arylation Imidazo[1,2-a]pyridine, Aryl halidePd catalyst, ligand, base80-150 °C[25]Acceptable to highHigh atom economy, avoids pre-functionalization.Catalyst cost, potential for regioselectivity issues.

Experimental Protocols

General Procedure for DBU-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines[8]
  • Dissolve the substituted 2-aminopyridine (2.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add the substituted phenacyl bromide (2.0 mmol) to the solution.

  • Add DBU (4.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, extract the product with a 1:1 mixture of water and chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Microwave-Assisted One-Pot Synthesis in PEG-400[5][6]
  • In a microwave reactor vessel, combine the aromatic ketone (0.01 mol), N-bromosuccinimide (NBS) (0.01 mol), and PEG-400 (10 mL).

  • Irradiate the mixture with microwaves at 400 W and 85 °C, monitoring the formation of the α-bromoketone by TLC.

  • After completion of the α-bromination, add the 2-aminopyridine (0.01 mol) to the reaction mixture.

  • Continue microwave irradiation under the same conditions until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Conclusion

The synthesis of 2-arylimidazo[1,2-a]pyridines is a well-developed field with a variety of efficient methods available to the synthetic chemist.

  • Classical condensation reactions remain a reliable and high-yielding choice, with modern modifications mitigating the handling of hazardous reagents.

  • The Ortoleva-King reaction offers a convenient one-pot alternative.

  • For rapid library synthesis, the Groebke-Blackburn-Bienaymé multicomponent reaction is unparalleled in its efficiency.

  • Microwave-assisted protocols provide a means to significantly accelerate these transformations, aligning with the principles of green chemistry.

  • Finally, direct C-H arylation represents the cutting edge of synthetic efficiency, minimizing waste and synthetic steps.

The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, balancing factors such as substrate availability, desired throughput, and the importance of sustainable chemical practices. This guide provides the foundational knowledge and practical data to make an informed decision.

References

  • Camargo, D., Cifuentes, C., Castillo, J.-C., & Portilla, J. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(32), 23043-23054. [Link]

  • Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (2022). Polycyclic Aromatic Compounds, 43(10), 8489-8501. [Link]

  • Camargo, D., Cifuentes, C., Castillo, J.-C., & Portilla, J. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. ResearchGate. [Link]

  • Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (2022). Taylor & Francis Online. [Link]

  • Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (2022). Taylor & Francis Online. [Link]

  • Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 475(2231), 20190494. [Link]

  • A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo-functionalization. (2025). RSC Publishing. [Link]

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  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (2022). PubMed. [Link]

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. (n.d.). RSC Publishing. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 93, 02002. [Link]

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  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). [Link]

  • Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. (n.d.). ResearchGate. [Link]

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  • One-pot synthesis of imidazo[1,2-a]pyridine. (n.d.). ResearchGate. [Link]

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  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. (2018). ACS Omega, 3(11), 15945-15953. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35306-35323. [Link]

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. (n.d.). RSC Publishing. [Link]

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  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

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The Isomeric Advantage: A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system offers a versatile template for designing potent therapeutic agents across various disease areas, including neuropharmacology, oncology, and infectious diseases.[1] However, the biological activity of these compounds is not solely dictated by the presence of the core scaffold; the specific arrangement of substituents, giving rise to various isomers, plays a crucial role in determining their pharmacological profile. This guide provides an in-depth, head-to-head comparison of imidazo[1,2-a]pyridine isomers, supported by experimental data, to illuminate the structure-activity relationships that govern their efficacy in key biological assays.

The Significance of Isomerism in Drug Design

Positional isomerism in imidazo[1,2-a]pyridine derivatives can dramatically alter a molecule's interaction with its biological target. The spatial arrangement of functional groups affects key pharmacodynamic and pharmacokinetic properties, including binding affinity, selectivity, metabolic stability, and solubility. Understanding these nuances is paramount for researchers and drug development professionals aiming to optimize lead compounds and design next-generation therapeutics with improved efficacy and safety profiles.

This guide will delve into comparative studies of imidazo[1,2-a]pyridine isomers in three critical therapeutic areas: neuropharmacology, oncology, and microbiology. We will examine how subtle changes in substituent placement on the imidazo[1,2-a]pyridine ring system lead to profound differences in biological outcomes.

Neuropharmacology: The Tale of Two Isomers - Zolpidem and Alpidem

Perhaps the most well-documented example of isomeric differentiation within the imidazo[1,2-a]pyridine class is the comparison between Zolpidem and Alpidem. Both are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, yet their clinical applications are distinct, with Zolpidem used as a hypnotic for insomnia and Alpidem historically as an anxiolytic.[1] This divergence in clinical effect is a direct consequence of their differential binding affinities for various GABA-A receptor subtypes.

Comparative Binding Affinities at GABA-A Receptor Subtypes

The GABA-A receptor is a pentameric ligand-gated ion channel with multiple subtypes, defined by their subunit composition (e.g., α1, α2, α3, α5). Zolpidem and Alpidem exhibit distinct preferences for these subtypes, which underpins their differing pharmacological effects.

Receptor SubtypeZolpidem (Ki, nM)Alpidem (Ki, nM)Associated Pharmacological Effect
α1βxγ227~20Sedative, hypnotic
α2βxγ2160Lower affinity than α1Anxiolytic, muscle relaxant
α3βxγ2380Lower affinity than α1Anxiolytic, muscle relaxant
α5βxγ2>10,000No appreciable affinityLearning and memory

Data compiled from multiple sources. Specific Ki values for Alpidem across all α subtypes are not as readily available in the public domain.

Zolpidem's approximately 10-fold higher affinity for the α1 subunit compared to the α2 and α3 subunits contributes to its potent hypnotic effects with weaker anxiolytic and muscle-relaxant properties. In contrast, while Alpidem also shows a high affinity for the α1 subunit, its anxiolytic effects at therapeutic doses suggest a more complex interaction profile with GABA-A receptor subtypes that is not fully captured by simple binding affinity data.

Experimental Protocol: GABA-A Receptor Binding Assay

The determination of binding affinities is typically achieved through competitive radioligand binding assays. This self-validating system allows for the precise quantification of a compound's ability to displace a known radiolabeled ligand from its receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.

    • Wash the membranes repeatedly to remove endogenous GABA and other interfering substances.

    • Resuspend the final membrane pellet in a binding buffer and store at -70°C.[3]

  • Binding Assay:

    • Thaw the prepared membranes and wash them twice with the binding buffer.

    • In a 96-well plate, add the membrane preparation to wells containing a fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol or [3H]flumazenil) and varying concentrations of the unlabeled test compound (e.g., Zolpidem or Alpidem).[3][4]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA-A receptor agonist like GABA).

    • Incubate the plate at 4°C for a defined period (e.g., 45 minutes) to allow the binding to reach equilibrium.[3]

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl- Channel Cl_in Cl- (intracellular) GABA_R:f1->Cl_in Influx GABA GABA GABA->GABA_R:f0 Binds BZD Imidazo[1,2-a]pyridine (e.g., Zolpidem, Alpidem) BZD->GABA_R:f0 Positive Allosteric Modulation Cl_out Cl- (extracellular) Cl_out->GABA_R:f1 Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_in->Hyperpolarization

GABA-A Receptor Signaling Pathway

Oncology: Targeting Cancer Cell Proliferation

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[5][6][7] The anticancer activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Isomers
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
IP-52-(4-chlorophenyl)-3-(N-(4-chlorophenyl)acetamido)HCC1937 (Breast)45
IP-62-(4-methoxyphenyl)-3-(N-(4-chlorophenyl)acetamido)HCC1937 (Breast)47.7
IP-72-phenyl-3-(N-(4-chlorophenyl)acetamido)HCC1937 (Breast)79.6
13k6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeHCC827 (Lung)0.09 - 0.43
6dImidazo[1,2-a]pyridine-oxadiazole hybridA549 (Lung)2.8

Data compiled from multiple studies.[6][7][8][9]

The data suggests that the nature of the substituent at the 2-position influences cytotoxicity, with electron-withdrawing groups (e.g., 4-chlorophenyl in IP-5) potentially enhancing activity compared to an unsubstituted phenyl group (IP-7).[6][7] Furthermore, the addition of a quinazoline moiety at the 6-position, as in compound 13k, can lead to exceptionally potent anticancer activity.[9]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A common mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a widely used method for screening the cytotoxic potential of anticancer compounds.[11][12][13][14][15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in a 96-well plate at an optimal density.

    • Incubate the plate for 24 hours to allow the cells to adhere.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine isomers in the culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

    • Include vehicle control (cells treated with the solvent used to dissolve the compounds) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Bacterial Infections

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacterial pathogens.[16]

Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Isomers

The antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives is also highly dependent on their substitution patterns. Structure-activity relationship studies have revealed that modifications at various positions can modulate their potency and spectrum of activity.

Compound IDKey Structural FeaturesBacterial StrainMIC (µg/mL)
Series 1
7Sulfonyl groupM. tuberculosis H37Rv0.9
8Sulfonyl groupM. tuberculosis H37Rv0.4
157-methyl, biaryl etherM. tuberculosis H37Rv0.004
187-chloro, biaryl etherM. tuberculosis H37Rv0.02
Series 2
4eAzo-linked, chloro-substitutedE. coli CTXM0.5 - 0.7
4bAzo-linked, bromo-substitutedE. coli (biofilm)0.4

Data compiled from multiple studies.[17][18]

The data from the anti-tuberculosis screen indicates that lipophilic, biaryl ether substituents lead to nanomolar potency, and the nature of the substituent at the 7-position can fine-tune this activity.[18] In another study, azo-linked imidazo[1,2-a]pyridines demonstrated potent activity against multidrug-resistant E. coli, with halogen substituents playing a key role.[17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20] The broth microdilution method is a standard and reliable technique for determining MIC values.[20][21]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test bacteria in a suitable broth medium to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to a known bacterial density.[20]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the imidazo[1,2-a]pyridine isomers in a cation-adjusted Mueller-Hinton broth.[20]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[19]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Conclusion

The comparative analysis of imidazo[1,2-a]pyridine isomers in various biological assays unequivocally demonstrates the profound impact of substitution patterns on their pharmacological activity. The classic example of Zolpidem and Alpidem highlights how subtle changes in receptor subtype selectivity can lead to distinct clinical applications in neuropharmacology. In oncology, the strategic placement of functional groups can yield compounds with potent, sub-micromolar cytotoxicity against cancer cells, often through the inhibition of key signaling pathways like PI3K/Akt/mTOR. Similarly, in the realm of antimicrobial research, isomeric variations are key to developing compounds with high potency against drug-resistant bacteria.

This guide underscores the importance of a deep understanding of structure-activity relationships in the design of novel imidazo[1,2-a]pyridine-based therapeutics. By leveraging the experimental data and protocols presented herein, researchers and drug development professionals can make more informed decisions in the optimization of lead compounds, ultimately paving the way for the discovery of more effective and selective medicines.

References

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Navigating the Druggability Maze: A Comparative ADME-Tox Profile of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] A significant contributor to late-stage clinical trial failures and substantial financial losses is an unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of an otherwise promising therapeutic candidate.[1][2][3] Therefore, a rigorous and early-stage evaluation of these properties is not just advantageous, but imperative. This guide provides an in-depth comparative analysis of the ADME-Tox properties of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde , a member of the medicinally significant imidazo[1,2-a]pyridine scaffold, alongside a curated selection of its structural analogs.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The specific compound of interest, this compound, and its analogs are of significant interest for their potential therapeutic applications. However, their journey from a promising hit to a viable drug is contingent on their behavior within a biological system. This guide will dissect the critical ADME-Tox parameters, offering a comparative perspective grounded in both in silico predictions and established experimental methodologies.

The Imperative of Early-Stage ADME-Tox Profiling

The integration of ADME-Tox assays at the nascent stages of drug discovery is a strategic maneuver to mitigate risk and streamline the development pipeline.[2] Early profiling allows for the timely identification of liabilities such as poor absorption, rapid metabolism, undesirable distribution, or unforeseen toxicity, enabling medicinal chemists to optimize molecular structures for improved druggability. This proactive approach, combining computational modeling with high-throughput in vitro screening, is instrumental in selecting candidates with the highest probability of clinical success.[7][8]

A Comparative Look: Physicochemical Properties as a Foundation

The journey of a drug through the body is fundamentally governed by its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donors and acceptors are pivotal in determining a compound's absorption and distribution. The following table provides a comparative overview of these properties for our lead compound and its selected analogs.

CompoundStructureMolecular Weight ( g/mol )logPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Lead Compound: this compoundthis compound
256.693.142.903Analog 1: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde222.252.542.903Analog 2: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde252.272.452.204Analog 3: AlpidemAlpidem385.873.849.704

Note: The physicochemical properties listed above are computationally predicted and serve as a preliminary basis for comparison.

Deciphering the ADME Profile: A Step-by-Step Evaluation

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption across the gastrointestinal tract is the first critical step. This process is influenced by a compound's solubility, permeability, and stability in the gut environment.

In Silico Prediction: Computational models, such as those based on Lipinski's Rule of Five, provide a rapid initial assessment of a compound's potential for oral bioavailability.[9] All the compared compounds generally fall within the acceptable ranges of these rules.

Experimental Workflow: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a reliable in vitro model of the intestinal barrier.[7]

Caption: Workflow for Plasma Protein Binding Assay.

Comparative Insights: Highly lipophilic compounds tend to exhibit higher plasma protein binding. The lead compound and Alpidem, with their higher logP values, are expected to have significant PPB, which could limit their free concentration and tissue distribution.

Metabolism: The Body's Chemical Factory

The liver is the primary site of drug metabolism, where enzymes, predominantly the cytochrome P450 (CYP) family, chemically modify drugs to facilitate their excretion.

Experimental Workflow: Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes or hepatocytes, providing an indication of its in vivo half-life. [7]

Caption: Workflow for Metabolic Stability Assay.

Comparative Insights: The imidazo[1,2-a]pyridine ring can be susceptible to oxidation. The aldehyde group in the lead compound and its analogs could be a site for oxidation or reduction. The nature and position of substituents on the phenyl ring can significantly influence the rate of metabolism. For instance, the methoxy group in Analog 2 could be a site for O-dealkylation.

Excretion: The Final Exit

The primary routes of drug excretion are through the kidneys (renal) and the liver (biliary).

In Silico Prediction: Properties like molecular weight and polarity can offer clues about the likely route of excretion. More water-soluble metabolites are generally excreted renally.

Toxicity: The Safety Profile

Assessing potential toxicity is a cornerstone of drug development. Early identification of toxic liabilities can prevent catastrophic failures in later stages.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity assays measure the ability of a compound to kill cells. A common method is the MTT assay, which assesses cell viability based on mitochondrial activity.

Caption: Workflow for a typical Cytotoxicity Assay (MTT).

Comparative Insights: The aldehyde functionality in the lead compound and its analogs can be reactive and may contribute to cytotoxicity through covalent modification of cellular macromolecules. The presence of the chlorophenyl group in the lead compound and Alpidem might also influence their toxicity profiles. Comparative cytotoxicity studies against relevant cell lines are essential to rank these compounds based on their therapeutic index.

Conclusion: A Holistic Approach to Candidate Selection

The evaluation of ADME-Tox properties is a multi-faceted endeavor that is critical for the successful development of new therapeutic agents. This guide has provided a comparative framework for assessing the druggability of this compound and its analogs. While in silico predictions offer valuable early insights, they must be substantiated by robust experimental data. A holistic approach that integrates computational and experimental methodologies will ultimately pave the way for the selection of drug candidates with the most favorable safety and efficacy profiles, maximizing the potential for clinical success.

References

  • U. A. Shinde, et al. (2021). In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. National Institutes of Health. [Link]

  • A. A. El-HENDAWY, et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]

  • M. A. A. El-masry, et al. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. National Institutes of Health. [Link]

  • J. I. Medina-Franco, et al. (2018). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. [Link]

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  • M. A. A. El-masry, et al. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. ResearchGate. [Link]

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  • S. S. Pawar, et al. (2025). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. ResearchGate. [Link]

  • H. van de Waterbeemd, et al. (2003). ADME-Tox in drug discovery: Integration of experimental and computational technologies. ResearchGate. [Link]

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  • M. Bouzroura, et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • S. Ait-Belkacem, et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • M. A. A. El-masry, et al. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. PubMed. [Link]

  • P. D. Pelton, et al. (2013). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PubMed Central. [Link]

  • H. Hayakawa, et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • G. V. Kumar, et al. (2018). Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines. ResearchGate. [Link]

  • M. Bouzroura, et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Semantic Scholar. [Link]

  • S. M. Ali, et al. (2017). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. National Institutes of Health. [Link]

  • M. Bouzroura, et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. [Link]

  • L. A. R. R. B. da Silva, et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. [Link]

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comparative docking studies of imidazo[1,2-a]pyridine derivatives with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for In Silico Lead Optimization

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of imidazo[1,2-a]pyridine derivatives. It is designed for researchers, medicinal chemists, and computational scientists engaged in the drug discovery and development process. By moving beyond a simple procedural outline, this document emphasizes the causal logic behind experimental choices, ensuring a robust and scientifically rigorous approach to lead optimization.

The Ascendancy of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its rigid, bicyclic structure provides a versatile template for developing compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] In recent years, derivatives of this scaffold have shown significant promise as potent inhibitors of various protein kinases, such as Phosphoinositide 3-kinase (PI3K) and Aurora kinases, which are critical targets in oncology.[3][4][5][6]

Molecular docking, a powerful computational technique, has become indispensable in accelerating the development of these derivatives. It predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and mechanism of action.[2][7] A comparative docking study, which analyzes a series of related derivatives against a single target, is crucial for elucidating structure-activity relationships (SAR) and rationally guiding the design of more potent and selective inhibitors.[1]

Core Principles of a Self-Validating Docking Study

To ensure the trustworthiness of in silico results, a docking protocol must be a self-validating system. This involves not just predicting binding but also confirming the reliability of the computational model.

  • Scoring Functions & Search Algorithms : Docking software employs a scoring function to estimate the binding affinity (e.g., in kcal/mol) and a search algorithm to explore various possible conformations (poses) of the ligand within the protein's binding site.[8]

  • The Imperative of Redocking : The first step in validating a docking protocol is to perform "redocking." This involves extracting the co-crystallized ligand from an experimentally determined protein structure (from the Protein Data Bank, or PDB), and then docking it back into the same binding site.[9] A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) value (typically <2.0 Å) between the docked pose and the original crystal structure pose, confirms that the chosen docking parameters can accurately reproduce a known binding mode.[9][10]

A Framework for Comparative Docking Analysis

This section details a step-by-step workflow for a comparative docking study, using the widely accessible AutoDock Vina software as an example.[11][12][13] The emphasis is on the scientific rationale behind each step.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Select Target Protein (e.g., PDB ID) CleanPDB Prepare Receptor: - Remove water/ions - Add polar hydrogens - Assign charges PDB->CleanPDB Grid Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligands Prepare Ligand Library: - 2D to 3D conversion - Energy minimization Vina Run Docking Simulation (AutoDock Vina) Ligands->Vina Grid->Vina Analyze Analyze Poses & Scores: - Binding Energy - Key Interactions (H-bonds, etc.) Vina->Analyze Compare Comparative Analysis: - Rank derivatives - Elucidate SAR Analyze->Compare Validate Experimental Correlation (e.g., IC50 values) Compare->Validate

Caption: A generalized workflow for comparative molecular docking studies.

Phase 1: Target Protein and Ligand Preparation

The quality of your input structures directly determines the quality of the docking results. This preparation phase is the most critical for ensuring scientific accuracy.

Experimental Protocol: Protein Preparation

  • Obtain Structure : Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure that contains a co-crystallized ligand similar to your scaffold, if possible.[14]

  • Clean Structure : Use molecular visualization software like UCSF Chimera or Discovery Studio to prepare the protein.[11][15][16]

    • Causality : The raw PDB file often contains crystallographic water molecules, ions, and co-solvents that can interfere with the docking process.[14][17] These are typically removed unless a specific water molecule is known to be critical for ligand binding.

    • Action : Delete all water molecules and any non-essential co-factors or ions.[11][14] If the PDB file contains multiple protein chains (a multimer), retain only the chain relevant to your binding site.[11]

  • Add Hydrogens & Charges :

    • Causality : PDB files usually do not include hydrogen atoms. Hydrogens are essential for defining the correct ionization states of amino acid residues and for forming hydrogen bonds, a key component of protein-ligand interactions.[8][17][18]

    • Action : Add polar hydrogens to the protein. Assign partial charges using a standard force field (e.g., Gasteiger charges in AutoDock Tools).[19]

  • Save in PDBQT Format :

    • Causality : AutoDock Vina requires a specific file format, PDBQT, which contains the atomic coordinates, partial charges, and atom type definitions.[12][14]

    • Action : Save the prepared protein as a .pdbqt file.

Experimental Protocol: Ligand Preparation

  • Create 3D Structures : Draw the 2D structures of your imidazo[1,2-a]pyridine derivatives using software like ChemDraw and save them in a format like MOL or SDF.

  • Energy Minimization :

    • Causality : The initial 3D conformation of a ligand is arbitrary. Energy minimization is a crucial step that calculates a low-energy, sterically favorable 3D conformation for the molecule, which is more representative of its state in a biological system.[17]

    • Action : Use software like Avogadro or Chimera to perform energy minimization using a force field like MMFF94 or UFF.

  • Save in PDBQT Format :

    • Causality : Similar to the protein, the ligand file must be in the PDBQT format for Vina. This process also defines the rotatable bonds within the ligand, allowing for conformational flexibility during the docking simulation.[8]

    • Action : Convert the energy-minimized ligand files to .pdbqt format using AutoDock Tools.

Phase 2: The Docking Simulation

Experimental Protocol: Running AutoDock Vina

  • Define the Search Space (Grid Box) :

    • Causality : You must explicitly tell the software where to perform the docking calculation. This is done by defining a 3D grid, or "search space," that encompasses the entire binding site.[8][12][19] If a co-crystallized ligand is present, centering the grid on this ligand is the most reliable method.[19]

    • Action : In AutoDock Tools, load the prepared protein. Use the co-crystallized ligand or key binding site residues to define the center and dimensions (x, y, z) of the grid box.[12][19]

  • Create a Configuration File :

    • Causality : Vina is run from the command line and requires a simple text file that specifies the input files and parameters.

    • Action : Create a conf.txt file specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the name of the output file.[12]

  • Execute the Docking Run :

    • Causality : The exhaustiveness parameter controls the computational effort of the search.[12] Higher values increase the chance of finding the true lowest-energy binding pose but require more computational time.[12]

    • Action : Run Vina from the command line: vina --config conf.txt --log log.txt.

Phase 3: Post-Docking Analysis and Interpretation

Analyzing the output is where raw data is converted into scientific insight. It requires careful visualization and a critical eye.[7]

  • Binding Energy/Affinity : The primary quantitative output from Vina is the binding affinity in kcal/mol, found in the log file.[7] More negative values suggest stronger binding.[20] Rank your derivatives based on this score.

  • Binding Pose Visualization :

    • Causality : A good score is meaningless if the binding pose is physically unrealistic or does not engage with key residues. Visual inspection is non-negotiable.[10][20]

    • Action : Use software like PyMOL or Discovery Studio to open the protein and the docked ligand output file (.pdbqt).[13][21] Analyze the top-scoring poses.

  • Identify Key Interactions :

    • Causality : Understanding why a ligand binds strongly is the goal of SAR. Look for specific non-covalent interactions.

    • Action : Identify hydrogen bonds, hydrophobic interactions, and pi-stacking between your ligand and the protein's amino acid residues.[10][20] Note which residues are involved.[10]

Case Study: Comparative Docking of Imidazo[1,2-a]pyridines Against Aurora A Kinase

To illustrate the process, let's consider a hypothetical comparative study of three imidazo[1,2-a]pyridine derivatives against Aurora A Kinase, a well-established cancer target.[6][22]

G cluster_pathway Simplified Aurora A Kinase Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT AuroraA Aurora A Kinase AKT->AuroraA Mitosis Mitotic Progression (Cell Division) AuroraA->Mitosis Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->AuroraA

Caption: Role of Aurora A Kinase in cell division and its inhibition.

Hypothetical Results

Below are tables summarizing the hypothetical docking results and the key interactions observed.

Table 1: Comparative Docking Scores

Derivative IDModification on ScaffoldDocking Score (kcal/mol)
IAP-1 (Lead) -H at R3 position-8.5
IAP-2 -OCH3 at R3 position-7.2
IAP-3 -CF3 at R3 position-9.8

Table 2: Key Amino Acid Interactions with Aurora A Kinase

Derivative IDInteracting ResiduesType of Interaction
IAP-1 (Lead) Ala213, Leu263Hydrogen Bond, Hydrophobic
IAP-2 Ala213Hydrogen Bond
IAP-3 Ala213, Leu263, Val147Hydrogen Bond, Hydrophobic, Halogen Bond

Interpretation

  • Ranking : Based on the docking scores, the predicted binding affinity is IAP-3 > IAP-1 > IAP-2 .

  • SAR Analysis : The addition of a simple methoxy group (IAP-2) appears to be detrimental to binding compared to the unsubstituted lead (IAP-1). Visual analysis might show this is due to a steric clash in the binding pocket.

  • Lead Optimization Insight : The trifluoromethyl (-CF3) group on IAP-3 significantly improves the binding score. Analysis of the binding pose reveals that in addition to the interactions made by the lead compound, the fluorine atoms form a favorable halogen bond with the backbone of Val147, anchoring the ligand more tightly in the pocket. This provides a clear, rational path for future synthesis: explore other electron-withdrawing groups at the R3 position.

From In Silico to In Vitro: The Validation Bridge

Computational results are predictions, not proof. The ultimate validation of a comparative docking study is its correlation with experimental data.[7][9][10] The predicted ranking of compounds should ideally match the ranking from in vitro assays (e.g., IC50 values from enzyme inhibition assays).[10] Discrepancies between computational and experimental results are also valuable, as they can highlight limitations in the docking model (e.g., protein flexibility, the role of water) and inform the next round of in silico screening.

References

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Kumar, A., et al. (2024). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Autodock_Vina Protocol. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • University of Delhi. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]

  • MDPI. (2021). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Retrieved from [Link]

  • Zhang, X., et al. (2010). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Methodologies. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]

  • Kumar, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Retrieved from [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • ACS Publications. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]

  • YouTube. (2023). Docking Result Analysis and Validation with Discovery Studio. Retrieved from [Link]

  • ResearchGate. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • Lee, K., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Retrieved from [Link]

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Safety Operating Guide

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Disposal of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a rigorous assessment of its constituent chemical moieties—a chlorinated aromatic ring, an aldehyde functional group, and an imidazopyridine core—necessitates treating it as a hazardous substance.

Anticipated Hazards:

  • Toxicity: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Some are toxic if inhaled or swallowed.[1]

  • Environmental Persistence: The chlorinated phenyl group suggests that the compound may be persistent in the environment and potentially toxic to aquatic life. Halogenated organic compounds are a well-regulated category of chemical waste due to their environmental impact.[2]

  • Reactivity: While specific reactivity data is unavailable, it should be stored away from strong oxidizing agents, bases, and amines, which are generally incompatible with aldehydes.[3]

Given these potential hazards, the precautionary principle must be applied. All waste containing this compound, including pure substance, solutions, and contaminated labware, must be handled as hazardous waste.

On-Site Waste Management: A Step-by-Step Protocol

Effective disposal begins with meticulous segregation and labeling at the point of generation. This ensures safety within the laboratory and compliance with waste management regulations.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap is recommended.

  • The container must be in good condition, free from cracks or leaks.

Step 2: Label the Waste Container

  • Proper labeling is critical. Before adding any waste, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The full chemical name: "Waste this compound"

    • The CAS Number: "478257-35-1"

    • An accurate list of all components and their approximate concentrations (including solvents).

    • The relevant hazard pictograms (e.g., "Harmful/Irritant," "Hazardous to the Aquatic Environment").

    • The name of the principal investigator or laboratory contact.

    • The date the first drop of waste was added.

Step 3: Segregate the Waste Stream

  • This compound falls under the category of halogenated organic waste .[4]

  • DO NOT mix this waste with non-halogenated organic solvents, aqueous waste, or any other waste stream.[5] Cross-contamination increases disposal costs and can create dangerous chemical reactions.

  • Solid waste (e.g., contaminated filter paper, gloves, weighing boats) should be collected separately from liquid waste. Place contaminated solids in a designated, labeled, and sealed plastic bag or a separate, clearly marked solid waste container.

Step 4: Safe Storage Pending Disposal

  • Keep the waste container tightly closed at all times, except when adding waste.[6]

  • Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks or spills.

  • Store away from incompatible materials.

Final Disposal Pathway

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] The required method of disposal is through a licensed environmental waste management contractor.

Protocol for Final Disposal:

  • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Ensure all labeling is complete and legible.

  • EHS will coordinate with a certified hazardous waste disposal company.

  • The most probable disposal technology for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers and afterburners to neutralize harmful combustion byproducts like hydrogen chloride.[2]

Personal Protective Equipment (PPE) and Spill Management

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Spill Cleanup Procedure:

  • Alert personnel in the immediate area and restrict access.

  • If the spill is minor and you are trained to handle it, ensure you are wearing appropriate PPE.

  • For solid spills, gently sweep or scoop the material into a designated waste container. Avoid creating dust.

  • For liquid spills, absorb the material with a chemical absorbent pad or non-reactive material like vermiculite or sand.

  • Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for waste segregation and the overall disposal lifecycle.

WasteSegregation cluster_classification Hazard Classification cluster_containers Waste Collection start Waste Generated (2-(4-Chlorophenyl)imidazo [1,2-a]pyridine-3-carbaldehyde) is_halogenated Contains Chlorine? start->is_halogenated is_solid Solid or Liquid? is_halogenated->is_solid Yes non_halogenated Non-Halogenated Waste Stream (Incorrect) is_halogenated->non_halogenated No halogenated_liquid Halogenated Organic Liquid Waste Container is_solid->halogenated_liquid Liquid halogenated_solid Halogenated Organic Solid Waste Container is_solid->halogenated_solid Solid caption Figure 1: Waste Segregation Decision Flowchart. DisposalLifecycle lab 1. Laboratory Generation & Segregation ehs 2. EHS Pickup Request lab->ehs transport 3. Licensed Waste Transport ehs->transport facility 4. Hazardous Waste Treatment Facility transport->facility disposal 5. Final Disposal (Incineration) facility->disposal caption Figure 2: Disposal Lifecycle Overview.

Caption: Figure 2: Disposal Lifecycle Overview.

Quantitative Data Summary

ParameterInformationSource
CAS Number 478257-35-1[7][8]
Molecular Formula C₁₄H₉ClN₂O[9]
Molecular Weight 256.69 g/mol [9]
Waste Category Halogenated Organic Waste[4][5]
Recommended Disposal High-Temperature Incineration[2]
Incompatible Materials Strong Oxidizers, Bases, Amines[3]

References

  • Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Arctom. CAS NO. 478257-35-1 | this compound. Available at: [Link]

  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Available at: [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a compound with significant potential in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2][3][4] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Compound

The structure of this compound suggests several potential hazards that must be managed.

  • Aromatic Aldehyde: Aldehyde groups can be reactive and may cause irritation to the skin, eyes, and respiratory tract.[6][8] Some aromatic aldehydes are also known to be sensitizers, meaning repeated exposure could lead to an allergic reaction.

  • Chlorinated Aromatic Compound: The presence of a chlorophenyl group indicates that this compound is a halogenated organic molecule. Such compounds can be persistent in the environment and may have toxicological properties of concern.[9][10] Combustion of chlorinated compounds can also produce hazardous byproducts like hydrogen chloride gas.

  • Imidazopyridine Core: Imidazopyridine derivatives are a class of heterocyclic compounds with a wide range of biological activities.[2][3] While this is beneficial for their therapeutic potential, it also means they can interact with biological systems in unintended ways, necessitating careful handling to avoid accidental exposure.

Based on these structural features, a thorough risk assessment should be conducted before any handling of this compound. The following table summarizes the anticipated hazards and the necessary engineering and administrative controls.

Potential Hazard Route of Exposure Recommended Controls
Skin and Eye Irritation Dermal contact, Eye contactWork in a fume hood, Wear appropriate PPE (gloves, lab coat, safety glasses/goggles)[6][8]
Respiratory Irritation Inhalation of dust or aerosolsHandle in a well-ventilated fume hood[6]
Unknown Toxicity Ingestion, Inhalation, Dermal absorptionAssume the compound is toxic and handle with care, Avoid creating dust, Use appropriate PPE
Environmental Persistence Improper disposalDispose of as hazardous chemical waste according to institutional and local regulations[9][11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following is a step-by-step guide to selecting and using PPE when handling this compound.

Hand Protection
  • Glove Selection: Due to the lack of specific chemical resistance data, double gloving with nitrile gloves is a prudent starting point. Nitrile provides good resistance to a range of chemicals.[13][14] For prolonged handling or when there is a higher risk of splash, consider using a more robust glove material like neoprene or butyl rubber over the inner nitrile glove. Always consult the glove manufacturer's compatibility charts for the specific solvents being used.

  • Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.

Eye and Face Protection
  • Standard Protection: At a minimum, ANSI Z87.1 compliant safety glasses with side shields should be worn.

  • Enhanced Protection: When there is a risk of splashing or when handling larger quantities, a face shield worn over safety glasses is required to provide full-face protection.[13]

Body Protection
  • A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing.

  • Long pants and closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection
  • Primary Control: All handling of solid or dissolved this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[6]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection will be necessary. The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training.[13]

The following DOT script visualizes the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Required PPE Start Start: Handling this compound AssessOperation Assess Operation: - Scale - Potential for splash/aerosol Start->AssessOperation SmallScale Small Scale / Low Risk (e.g., weighing mg quantities) AssessOperation->SmallScale Low Risk LargeScale Large Scale / High Risk (e.g., synthesis, purification) AssessOperation->LargeScale High Risk Emergency Spill or Emergency AssessOperation->Emergency Emergency PPE_Low Standard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves SmallScale->PPE_Low PPE_High Enhanced PPE: - Lab Coat - Face Shield over Goggles - Double Gloves (Nitrile inner, Neoprene/Butyl outer) LargeScale->PPE_High PPE_Emergency Emergency PPE: - Full Chemical Suit - SCBA or appropriate respirator Emergency->PPE_Emergency

Caption: PPE selection workflow based on risk assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond personal protective equipment. The following procedural guidance will help ensure safe operations from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a well-ventilated, designated area for hazardous chemicals, away from incompatible materials such as strong oxidizing agents, bases, and amines.[6]

  • The storage container should be clearly labeled with the chemical name, and any known or suspected hazards.

Handling Procedures
  • Preparation: Before starting work, ensure the fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents.

  • Weighing: When weighing the solid compound, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood. If the reaction is exothermic or has the potential to pressurize, use a blast shield.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely before workup.

Spill Management
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][11]

  • Waste Segregation:

    • Solid Waste: Collect solid waste (e.g., excess compound, contaminated weighing boats) in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[11]

    • Liquid Waste: Collect liquid waste (e.g., reaction mixtures, solvent rinses) in a clearly labeled, sealed container for "Halogenated Organic Liquid Waste."[11]

  • Disposal Procedure: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any amount of this compound or its solutions down the drain.[9][11]

The following diagram illustrates the lifecycle of the chemical in the laboratory, emphasizing the critical control points for safety.

Chemical_Lifecycle Receiving Receiving and Storage (Inspect, Label, Store Securely) Handling Handling and Use (Fume Hood, PPE) Receiving->Handling Spill Spill Management (Contain, Clean, Dispose) Handling->Spill If spill occurs Waste Waste Collection (Segregate Halogenated Waste) Handling->Waste Spill->Waste Disposal Final Disposal (Follow Institutional Protocols) Waste->Disposal

Caption: Laboratory lifecycle and safety control points.

By integrating these safety measures into your standard operating procedures, you can confidently work with this compound, ensuring both the integrity of your research and the safety of yourself and your colleagues.

References

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  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.